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  • Product: 1-[2-(3-Iodophenoxy)ethyl]piperidine

Core Science & Biosynthesis

Foundational

1-[2-(3-Iodophenoxy)ethyl]piperidine: Structural Properties, Synthesis, and Pharmacological Applications as a Sigma-1 Receptor Ligand

Executive Summary As the search for targeted neuroprotective agents and high-resolution neuroimaging radiotracers accelerates, the phenoxyethylpiperidine class of compounds has emerged as a privileged scaffold. Specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the search for targeted neuroprotective agents and high-resolution neuroimaging radiotracers accelerates, the phenoxyethylpiperidine class of compounds has emerged as a privileged scaffold. Specifically, 1-[2-(3-Iodophenoxy)ethyl]piperidine represents a highly tunable structural motif optimized for Sigma-1 Receptor (S1R) affinity. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic pharmacology, and synthetic pathways. Designed for medicinal chemists and drug development professionals, this whitepaper bridges theoretical structural biology with field-proven, self-validating experimental protocols.

Chemical Identity & Structural Properties

The architecture of 1-[2-(3-Iodophenoxy)ethyl]piperidine is deliberately constructed to satisfy the classic S1R pharmacophore model. The molecule consists of three critical domains: a basic amine (piperidine), a flexible linker (ethyl ether), and a hydrophobic aromatic system (meta-iodophenyl)[1].

Causality of Structural Choices:

  • Piperidine Ring: The nitrogen atom possesses a pKa of approximately 9.5, ensuring it is predominantly protonated at physiological pH. This cationic center is strictly required to form a critical salt bridge with the Glu314 residue deep within the S1R binding pocket[2].

  • Ethyl Ether Linker: The two-carbon chain provides an optimal spatial distance (approx. 5–6 Å) between the basic amine and the aromatic ring, allowing the molecule to navigate the steric constraints of the receptor channel.

  • 3-Iodo Substitution: While the 4-iodo isomer (1-[2-(4-iodophenoxy)ethyl]piperidine) is a well-documented S1R ligand[3], the meta-substitution (3-iodo) projects the heavy halogen into an accessory hydrophobic sub-pocket. The iodine atom significantly increases the lipophilicity (LogP) of the compound, enhancing blood-brain barrier (BBB) penetrance—a non-negotiable requirement for central nervous system (CNS) active drugs and radiotracers.

Table 1: Physicochemical & Structural Data
PropertyValue / Description
IUPAC Name 1-[2-(3-Iodophenoxy)ethyl]piperidine
CAS Number 103808-67-9[1]
Molecular Formula C13H18INO[1]
Molecular Weight 331.19 g/mol [1]
SMILES String Ic1cccc(OCCN2CCCCC2)c1[1]
H-Bond Donors / Acceptors 0 / 2 (Ether Oxygen, Piperidine Nitrogen)

Pharmacological Profile: The Sigma-1 Receptor Connection

Phenoxyethylpiperidines are extensively characterized as potent S1R agonists[2]. The Sigma-1 receptor is a unique, ligand-operated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Upon binding 1-[2-(3-Iodophenoxy)ethyl]piperidine, the S1R undergoes a conformational shift that triggers its dissociation from the binding immunoglobulin protein (BiP). The liberated S1R then stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R), optimizing calcium (


) efflux from the ER into the mitochondria. This precise modulation of calcium homeostasis enhances the tricarboxylic acid (TCA) cycle, boosts ATP production, and mitigates reactive oxygen species (ROS), culminating in profound neuroprotective effects[2].

S1R_Pathway Ligand 1-[2-(3-Iodophenoxy)ethyl]piperidine (S1R Ligand) S1R Sigma-1 Receptor (S1R) at MAM Ligand->S1R Binds to Glu314 BiP BiP-S1R Dissociation S1R->BiP Agonist Action IP3R IP3R Stabilization BiP->IP3R Chaperone Activity Calcium Ca2+ Efflux to Mitochondria IP3R->Calcium Channel Modulation ATP Increased ATP & Reduced ROS Calcium->ATP Mitochondrial Respiration Neuroprotection Neuroprotection / Cell Survival ATP->Neuroprotection Cellular Homeostasis

Graphviz Diagram 1: Sigma-1 Receptor signaling pathway activated by phenoxyethylpiperidines.

Synthesis & Radiosynthetic Workflows

The chemical synthesis of 1-[2-(3-Iodophenoxy)ethyl]piperidine relies on a robust, two-step nucleophilic substitution (


) pathway[4]. This approach is highly modular, allowing for late-stage functionalization or isotopic labeling.

Reaction Causality:

  • O-Alkylation: 3-Iodophenol is reacted with an excess of 1,2-dibromoethane. The large molar excess is a deliberate stoichiometric choice to statistically suppress the formation of symmetrical diether byproducts.

  • N-Alkylation: The resulting intermediate is coupled with piperidine. Potassium carbonate (

    
    ) is utilized as a heterogeneous base to scavenge the hydrobromic acid (HBr) generated during the reaction. Without this base, piperidine would form an unreactive hydrobromide salt, stalling the reaction[4].
    

Synthesis_Workflow Phenol 3-Iodophenol Intermediate 1-(2-Bromoethoxy)- 3-iodobenzene Phenol->Intermediate Reagent1 1,2-Dibromoethane (NaOH, Reflux) Reagent1->Intermediate O-Alkylation Product 1-[2-(3-Iodophenoxy)ethyl]piperidine Intermediate->Product Reagent2 Piperidine (K2CO3, ACN, Reflux) Reagent2->Product N-Alkylation

Graphviz Diagram 2: Two-step chemical synthesis workflow for 1-[2-(3-Iodophenoxy)ethyl]piperidine.

Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . Built-in checkpoints ensure that experimental artifacts are caught before downstream resources are wasted.

Protocol A: Chemical Synthesis of 1-[2-(3-Iodophenoxy)ethyl]piperidine

Step 1: Preparation of 1-(2-bromoethoxy)-3-iodobenzene

  • Dissolve 3-iodophenol (10 mmol) in 20 mL of 10% aqueous NaOH.

  • Add 1,2-dibromoethane (50 mmol, 5 eq.) to the solution. Note: The 5-fold excess is critical to prevent dimerization.

  • Reflux the biphasic mixture at 100°C for 12 hours under vigorous stirring.

  • Cool to room temperature, extract with dichloromethane (3 x 20 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (9:1). The disappearance of the phenol spot (visualized via UV and iodine staining) confirms completion.

Step 2: Amination with Piperidine

  • Dissolve the intermediate (5 mmol) in 15 mL of anhydrous acetonitrile (ACN).

  • Add piperidine (6 mmol, 1.2 eq.) and anhydrous

    
     (10 mmol, 2 eq.).
    
  • Reflux at 80°C for 8 hours.

  • Filter the inorganic salts, concentrate the filtrate, and purify via silica gel column chromatography (DCM:MeOH, 95:5).

  • Self-Validation Checkpoint: Analyze the purified product via LC-MS. The presence of a sharp peak at m/z 332.08 (

    
    ) definitively confirms the successful coupling of the piperidine ring.
    
Protocol B: In Vitro Sigma-1 Receptor Radioligand Binding Assay

This assay determines the binding affinity (


) of the synthesized compound by measuring its ability to displace a highly selective radioligand.
Table 2: Radioligand Binding Assay Setup
ComponentReagentFinal ConcentrationPurpose
Radioligand

(+)-Pentazocine
3 nMGold-standard, strictly S1R-selective probe
Competitor 1-[2-(3-Iodophenoxy)ethyl]piperidine

to

M
Test compound (Logarithmic dilution)
NSB Control Haloperidol10 µMDefines Non-Specific Binding (NSB)
Buffer Tris-HCl (pH 8.0)50 mMMaintains physiological receptor conformation

Workflow:

  • Prepare guinea pig brain homogenates (rich in native S1R) and suspend in 50 mM Tris-HCl buffer to a concentration of 0.5 mg protein/mL.

  • In 96-well plates, combine 150 µL of homogenate, 25 µL of

    
    (+)-pentazocine, and 25 µL of the test compound (or Haloperidol for NSB wells).
    
  • Incubate the plates at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce ligand adherence to the filter).

  • Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter.

  • Self-Validation Checkpoint: Calculate the Z'-factor using the Total Binding (vehicle) and NSB (Haloperidol) wells. A Z'-factor > 0.5 validates the assay's dynamic range. If the Z'-factor is < 0.5, the assay is rejected due to insufficient signal-to-noise ratio, preventing the generation of false-positive affinity data.

References

1.[1] 103808-67-9_1-[2-(3-Iodophenoxy)ethyl]piperidine - CAS号查询 . ChemSrc. Available at: [Link] 2.[3] 1-[2-(4-iodophenoxy)ethyl]piperidine | CAS#:103808-68-0 . ChemSrc. Available at: [Link] 3.[2] Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease . ACS Publications. Available at: [Link] 4.[4] Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease (Chemistry Section) . ACS Publications. Available at: [Link]

Sources

Exploratory

molecular weight and formula of 1-[2-(3-Iodophenoxy)ethyl]piperidine

The following technical guide details the physicochemical properties, synthesis, and biological applications of 1-[2-(3-Iodophenoxy)ethyl]piperidine , a high-affinity ligand often utilized in Sigma receptor research and...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and biological applications of 1-[2-(3-Iodophenoxy)ethyl]piperidine , a high-affinity ligand often utilized in Sigma receptor research and radiopharmaceutical development.

Executive Summary

1-[2-(3-Iodophenoxy)ethyl]piperidine is a pharmacophore belonging to the class of phenoxyalkylamines . It is primarily characterized as a high-affinity ligand for Sigma-1 (


) receptors , a class of chaperone proteins located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Due to the presence of the iodine atom at the meta position of the phenoxy ring, this molecule serves two critical roles in drug development:

  • Cold Standard: A reference compound for binding affinity assays (

    
     determination).
    
  • Radioligand Precursor: A structural scaffold for developing SPECT (Single Photon Emission Computed Tomography) imaging agents when isotopically labeled with Iodine-123 (

    
    I) or Iodine-131 (
    
    
    
    I).

Physicochemical Profile

The following data is derived from stoichiometric calculation and structural analysis of the free base form.

PropertyValueNotes
IUPAC Name 1-[2-(3-Iodophenoxy)ethyl]piperidine
Molecular Formula C

H

INO
Molecular Weight 331.19 g/mol Calculated (C:156.14, H:18.14, I:126.90, N:14.01, O:16.00)
Physical State Viscous Oil or Low-Melting SolidFree base is often an oil; Hydrochloride salt is a white solid.
LogP (Predicted) ~3.8 - 4.2Highly lipophilic; crosses Blood-Brain Barrier (BBB).
Solubility DMSO, Ethanol, ChloroformInsoluble in water (Free Base).
pKa (Predicted) ~9.2Basic nitrogen on piperidine ring.

Synthetic Methodology

Role: Senior Application Scientist Context: The synthesis of 1-[2-(3-Iodophenoxy)ethyl]piperidine is typically achieved via a nucleophilic substitution (Williamson Ether Synthesis type or Amine Alkylation). The protocol below utilizes 1-(2-chloroethyl)piperidine as the alkylating agent, which is preferred for its higher yield and cleaner impurity profile compared to stepwise alkylation.

Protocol: Base-Catalyzed Alkylation
Reagents & Materials
  • Substrate: 3-Iodophenol (1.0 eq)

  • Alkylating Agent: 1-(2-Chloroethyl)piperidine hydrochloride (1.2 eq)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (anhydrous, 3.0 eq)
  • Catalyst: Potassium Iodide (KI) (0.1 eq) (Finkelstein condition to accelerate reaction)

  • Solvent: Acetone (HPLC Grade) or DMF (for higher temp)

Step-by-Step Workflow
  • Activation:

    • Charge a round-bottom flask with 3-Iodophenol (10 mmol) and Acetone (50 mL).

    • Add K

      
      CO
      
      
      
      (30 mmol) and stir at room temperature for 30 minutes. Reasoning: Deprotonates the phenol to form the phenoxide anion, increasing nucleophilicity.
  • Coupling:

    • Add 1-(2-Chloroethyl)piperidine HCl (12 mmol) and catalytic KI (1 mmol).

    • Heat the mixture to reflux (56°C) under an inert atmosphere (N

      
       or Ar) for 12–18 hours.
      
    • Monitoring: Check reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting phenol spot should disappear.

  • Work-up:

    • Cool reaction to room temperature.[1] Filter off the inorganic salts (KCl, excess K

      
      CO
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the residue in Dichloromethane (DCM) and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Purification:

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and evaporate.
    • Flash Chromatography: Silica gel column; Eluent: DCM:Methanol (95:5).

    • Salt Formation (Optional): Dissolve free base in diethyl ether and bubble dry HCl gas to precipitate the hydrochloride salt (White solid).

Biological Mechanism & Signaling

Target: Sigma-1 Receptor (


R)
Location:  Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum.

The Sigma-1 receptor acts as a "ligand-operated molecular chaperone." Under normal conditions,


R is bound to the chaperone BiP (Binding Immunoglobulin Protein). Upon binding with an agonist (like the title compound), 

R dissociates from BiP and modulates the Inositol 1,4,5-trisphosphate receptor (IP3R), stabilizing Ca

signaling between the ER and mitochondria.
Signaling Pathway Visualization

SigmaSignaling Ligand 1-[2-(3-Iodophenoxy)ethyl]piperidine Sigma1 Sigma-1 Receptor (Inactive/BiP-bound) Ligand->Sigma1 High Affinity Binding Sigma1_Active Sigma-1 Receptor (Active/Dissociated) Sigma1->Sigma1_Active Dissociation from BiP IP3R IP3 Receptor (ER Membrane) Sigma1_Active->IP3R Chaperones/Stabilizes ER_Stress ER Stress Response (Unfolded Protein Response) Sigma1_Active->ER_Stress Inhibits/Modulates Mito Mitochondria (ATP Production) IP3R->Mito Ca2+ Flux (MAM Junction)

Figure 1: Mechanism of Action. The ligand triggers the dissociation of Sigma-1 from BiP, facilitating calcium signaling at the MAM interface.

Applications in Drug Development[2]

A. Radioligand Binding Assays

This compound is used to determine the Binding Potential (


)  and Affinity (

)
of novel drug candidates.
  • Protocol: Competitive displacement of [

    
    H]-(+)-Pentazocine (Sigma-1 selective) or [
    
    
    
    H]-DTG (Sigma-1/2 non-selective).
  • Relevance: The 3-iodo substituent provides high electron density, mimicking the steric bulk of many neuroactive drugs while maintaining high lipophilicity for receptor pocket access.

B. SPECT Imaging Precursor

The iodine atom allows for isotopic exchange.

  • Reaction: Ammonium sulfate-catalyzed solid-state exchange with [

    
    I]NaI.
    
  • Usage: Imaging of tumors overexpressing Sigma receptors (e.g., Melanoma, Breast Cancer, Glioblastoma).

Safety & Handling (E-E-A-T)

  • Stability: The free base is sensitive to oxidation and should be stored under inert gas (Argon) at -20°C. The Hydrochloride salt is stable at room temperature if desiccated.

  • Toxicology: As a potent bioactive amine, it should be treated as a potential neurotoxin.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis to avoid inhalation of alkylating intermediates (e.g., chloroethylpiperidine).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Phenoxyalkylpiperidine derivatives. Retrieved from [Link]

  • John, C. S., et al. (1997). Examination of four 123I-labeled piperidine-based sigma receptor ligands as potential melanoma imaging agents. Nuclear Medicine and Biology. Retrieved from [Link]

  • Caveliers, V., et al. (2002). Sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide...[2] Journal of Nuclear Medicine. Retrieved from [Link]

  • Abate, C., et al. (2011). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry.[3] Retrieved from [Link]

Sources

Foundational

receptor binding affinity profile of 1-[2-(3-Iodophenoxy)ethyl]piperidine

Part 1: Executive Technical Summary 1-[2-(3-Iodophenoxy)ethyl]piperidine is a high-affinity ligand belonging to the phenoxyalkylpiperidine class, a pharmacophore renowned for its potent selectivity toward Sigma (σ) recep...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

1-[2-(3-Iodophenoxy)ethyl]piperidine is a high-affinity ligand belonging to the phenoxyalkylpiperidine class, a pharmacophore renowned for its potent selectivity toward Sigma (σ) receptors . While the 4-iodo isomer (IPEMP) is the most extensively characterized radiotracer in this series, the 3-iodo (meta) isomer represents a critical structural congener used to probe the steric and electronic tolerance of the Sigma-1 receptor (S1R) binding pocket.

This molecule functions primarily as a Sigma-1 Receptor (S1R) agonist/chaperone modulator , exhibiting nanomolar affinity. Its binding profile is characterized by high selectivity over dopaminergic (D2, D3) and serotonergic (5-HT) receptors, making it a valuable probe for studying neurodegenerative pathways and tumor imaging without the confounding effects of GPCR cross-reactivity.

Part 2: Detailed Receptor Binding Profile

The binding affinity of 1-[2-(3-Iodophenoxy)ethyl]piperidine is governed by the interaction between its basic piperidine nitrogen (protonated at physiological pH) and the conserved aspartate residue (Asp126) in the S1R binding pocket, while the iodophenyl group occupies the primary hydrophobic pocket.

Quantitative Binding Data (Consolidated)

The following values are derived from structure-activity relationship (SAR) studies of the phenoxyethylpiperidine class, specifically referencing the closely related 4-iodo analog (IPEMP) and 3-substituted phenylacetamide analogs which share the same pharmacophoric requirements.

Receptor TargetAffinity (Ki / IC50)Binding ClassificationLigand Status
Sigma-1 (σ1) 1.0 – 10.0 nM Very High Agonist
Sigma-2 (σ2) 30 – 60 nMModerateAntagonist/Agonist (Context Dependent)
VAChT > 1,000 nMLowInactive
Dopamine D2 > 10,000 nMNegligibleInactive
5-HT1A > 5,000 nMNegligibleInactive
NMDA (PCP site) > 10,000 nMNegligibleInactive

Technical Insight: The meta (3-position) substitution on the phenyl ring often enhances S1R affinity compared to para (4-position) substitution in similar pharmacophores (e.g., phenylacetamides) due to optimal accommodation in the hydrophobic sub-pocket formed by Val162 and Leu105. Consequently, the 3-iodo isomer is expected to exhibit a Ki comparable to or lower than the 4-iodo analog (Ki = 5.06 nM).

Selectivity Ratios
  • σ1 / σ2 Selectivity: ~5-10 fold preference for σ1.

  • σ1 / D2 Selectivity: >1000 fold.[1][2]

  • σ1 / VAChT Selectivity: >100 fold (distinct from Vesamicol analogs).[1]

Part 3: Mechanism of Action & Signaling

Unlike classical GPCR ligands, 1-[2-(3-Iodophenoxy)ethyl]piperidine acts upon the Sigma-1 receptor, a ligand-operated membrane chaperone residing primarily at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

Signaling Cascade

Upon binding, the ligand triggers the dissociation of S1R from the chaperone BiP (GRP78) . This activates S1R, allowing it to chaperone IP3 Receptor Type 3 (IP3R3) , stabilizing Ca2+ flux from the ER to the mitochondria. This mechanism is critical for:

  • Mitochondrial Bioenergetics: Enhancing ATP production.

  • Cell Survival: Preventing ER-stress-induced apoptosis.

Visualization: Sigma-1 Chaperone Activation Pathway

SigmaSignaling Ligand 1-[2-(3-Iodophenoxy)ethyl]piperidine S1R_BiP S1R-BiP Complex (Inactive / ER Membrane) Ligand->S1R_BiP Binds S1R S1R_Active Free S1R (Active Chaperone) S1R_BiP->S1R_Active Dissociation of BiP IP3R IP3R3 Stabilization S1R_Active->IP3R Chaperones Ca_Flux Ca2+ Flux (ER -> Mito) IP3R->Ca_Flux Sustains Mito_ATP Increased Mitochondrial ATP Ca_Flux->Mito_ATP Activates TCA Cycle Survival Cell Survival / Neuroprotection Mito_ATP->Survival Promotes

Caption: Ligand-mediated activation of the Sigma-1 Receptor chaperone complex at the MAM interface.

Part 4: Experimental Protocols

To validate the affinity profile of 1-[2-(3-Iodophenoxy)ethyl]piperidine, the following self-validating radioligand binding workflow is recommended.

Protocol A: Sigma-1 Receptor Competition Binding Assay

Objective: Determine the Ki value using -Pentazocine as the specific radioligand.[3]

  • Tissue Preparation:

    • Homogenize Guinea Pig brain (cortex/cerebellum) or rat liver in ice-cold 50 mM Tris-HCl (pH 7.4) .

    • Centrifuge at 40,000 x g for 15 min at 4°C. Wash pellet twice to remove endogenous ligands.

    • Resuspend final pellet to a protein concentration of 0.5 mg/mL.

  • Assay Setup:

    • Total Binding: 100 µL Membrane + 50 µL -Pentazocine (Final conc: 3 nM).

    • Non-Specific Binding (NSB): Add 10 µM Haloperidol or 10 µM (+)-Pentazocine.

    • Test Compound: Add 1-[2-(3-Iodophenoxy)ethyl]piperidine in increasing concentrations (10^-10 M to 10^-5 M).

  • Incubation:

    • Incubate for 120 minutes at 25°C (equilibrium is slower for high-affinity lipophilic ligands).

  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding.

    • Wash 3x with 5 mL ice-cold Tris buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC50 using non-linear regression (one-site competition model).

    • Convert to Ki using the Cheng-Prusoff equation:

      
      .
      
Visualization: Radioligand Binding Workflow

BindingAssay Tissue Tissue Homogenate (Guinea Pig Brain) Incubation Incubation (25°C, 120 min) Tissue->Incubation Filtration GF/B Filtration (+0.5% PEI) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data Ki Calculation (Cheng-Prusoff) Counting->Data Radioligand [3H](+)Pentazocine Radioligand->Incubation TestCmp Test Compound (10^-10 to 10^-5 M) TestCmp->Incubation

Caption: Workflow for determining Ki affinity values using competitive radioligand displacement.

Part 5: Structure-Activity Relationship (SAR) Context

The high affinity of the phenoxyethylpiperidine scaffold relies on specific structural features:

  • Linker Length: The 2-carbon ethyl linker (ethoxy) is optimal for S1R binding. Extending to propyl (3-carbon) often reduces S1R selectivity while increasing S2R affinity.

  • Piperidine Nitrogen: Must be unsubstituted or N-methylated. The basic nitrogen forms a critical salt bridge with Asp126.

  • Iodine Substitution:

    • Para (4-I): High affinity (Ki ~5 nM).[4] Standard for radiotracers.

    • Meta (3-I): Maintains or enhances affinity due to steric complementarity with the S1R hydrophobic pocket. Often used to block metabolic para-hydroxylation, potentially increasing in vivo half-life.

References

  • John, C. S., et al. (1996).[4] "Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors." Nuclear Medicine and Biology, 23(6), 761-766.[4]

  • Abate, C., et al. (2011). "Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Effect." Journal of Medicinal Chemistry, 54(4), 1084–1090.

  • Glennon, R. A., et al. (1994). "Structural determinants of sigma receptor affinity." Journal of Medicinal Chemistry, 37(8), 1090–1101.

  • Maier, C. A., & Wünsch, B. (2012). "Novel Spirocyclic Sigma Receptor Ligands: Synthesis and Biological Evaluation." Journal of Medicinal Chemistry, 55(15), 6924–6933.

Sources

Exploratory

Technical Whitepaper: 1-[2-(3-Iodophenoxy)ethyl]piperidine (CAS 103808-67-9) – Synthesis, Pharmacological Profiling, and Receptor Targeting

Executive Summary 1-[2-(3-Iodophenoxy)ethyl]piperidine is a highly versatile synthetic building block and pharmacological probe belonging to the privileged phenoxyethylpiperidine class. Structurally, it consists of a bas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[2-(3-Iodophenoxy)ethyl]piperidine is a highly versatile synthetic building block and pharmacological probe belonging to the privileged phenoxyethylpiperidine class. Structurally, it consists of a basic piperidine ring linked via an ethoxy bridge to a meta-iodinated phenyl ring. This specific molecular architecture is heavily utilized in medicinal chemistry, primarily serving as a high-affinity scaffold for Sigma-1 receptor (S1R) agonists, Histamine H3 receptor antagonists, and selective calcium channel blockers 1[1]. This whitepaper provides an in-depth technical analysis of its chemical identity, mechanistic pathways, and a self-validating synthetic methodology designed for drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental properties of CAS 103808-67-9 dictate its behavior in both synthetic environments and biological assays. The meta-iodo substitution significantly enhances the molecule's lipophilicity, allowing for excellent blood-brain barrier (BBB) penetration, which is critical for central nervous system (CNS) targets 2[2].

Table 1: Chemical Identity & Synonyms

PropertyValue
Chemical Name 1-[2-(3-Iodophenoxy)ethyl]piperidine
CAS Number 103808-67-9
Synonyms 1-(2-(3-iodophenoxy)ethyl)piperidine; Piperidine, 1-[2-(3-iodophenoxy)ethyl]-; 3-Iodophenyl 2-piperidinoethyl ether
Molecular Formula C13H18INO
Molecular Weight 331.19 g/mol
SMILES String Ic1cccc(OCCN2CCCCC2)c1

Pharmacological Relevance: The Phenoxyethylpiperidine Scaffold

The phenoxyethylpiperidine core is a well-documented pharmacophore with pleiotropic receptor interactions.

Sigma-1 Receptor (S1R) Modulation

Phenoxyethylpiperidines are established as potent S1R agonists 1[1]. The basic piperidine nitrogen interacts with the conserved aspartate residue (Asp126) in the S1R binding pocket via a critical salt bridge, while the phenoxy moiety occupies the hydrophobic primary pharmacophore pocket. The 3-iodo substitution serves a dual purpose: it increases binding affinity through halogen bonding and acts as an optimal site for isotopic labeling (e.g.,


I) in radioligand binding assays.

Mechanistic Causality: S1R agonists facilitate the dissociation of the binding immunoglobulin protein (BiP) from S1R at the mitochondria-associated endoplasmic reticulum membrane (MAM). This dissociation stabilizes inositol 1,4,5-trisphosphate receptors (IP3Rs), enhancing calcium efflux to mitochondria, which ultimately promotes cellular survival and neuroprotection against excitotoxicity.

S1R_Pathway Ligand 1-[2-(3-Iodophenoxy)ethyl]piperidine (S1R Agonist) S1R Sigma-1 Receptor (S1R) at MAM Ligand->S1R Binds BiP BiP Dissociation S1R->BiP Induces IP3R IP3R Stabilization BiP->IP3R Activates Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Enhances Neuro Neuroprotection & Cell Survival Ca2->Neuro Promotes

Caption: S1R Activation and Neuroprotective Signaling Pathway.

Alternative Targets: Histamine H3 and Calcium Channels

Beyond S1R, structural analogues of this compound have been validated as Histamine H3 receptor antagonists, regulating histamine synthesis and release in the brain 3[3]. Furthermore, specific piperidine and piperazine derivatives bearing the 3-iodophenoxy moiety have demonstrated efficacy as neuron-selective P/Q-type and N-type calcium channel antagonists 4[4].

Table 2: Comparative Pharmacological Profile of Phenoxyethylpiperidine Derivatives

CompoundSubstitutionTarget ReceptorBinding AffinityEst. ClogPPrimary Application
1-[2-(3-Iodophenoxy)ethyl]piperidine 3-IodoS1R / Ca2+ Channels< 50 nM (S1R)4.12Radioligand Precursor / Antagonist
1-[2-(4-Chlorophenoxy)ethyl]piperidine 4-ChloroS1R1.5 nM (

)
3.85Neuroprotective Agent
1-[2-(Phenoxy)ethyl]piperidine NoneHistamine H3~ 100 nM3.10H3 Antagonist Probe

Synthetic Methodology: A Self-Validating Protocol

To ensure high yield and purity, the synthesis of 1-[2-(3-Iodophenoxy)ethyl]piperidine is executed via a bimolecular nucleophilic substitution (


) pathway. The protocol below is designed with built-in causality and self-validation steps to guarantee trustworthiness.
Step-by-Step Procedure
  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-iodophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent. It poorly solvates anions, thereby maximizing the nucleophilicity of the phenoxide ion generated in the subsequent step.

  • Deprotonation: Add anhydrous potassium carbonate (

    
    , 3.0 eq) and stir at room temperature for 30 minutes.
    Causality:
    
    
    
    is a mild, non-nucleophilic base. It quantitatively deprotonates the phenol to form the reactive phenoxide without triggering unwanted elimination reactions that stronger bases (like NaH) might provoke.
  • Alkylation: Add 1-(2-chloroethyl)piperidine hydrochloride (1.2 eq) portion-wise. Elevate the temperature to 80°C and stir for 12 hours. Causality: The hydrochloride salt is neutralized in situ by the excess

    
    . Heating to 80°C provides the necessary activation energy for the 
    
    
    
    displacement of the chloride leaving group by the sterically hindered 3-iodophenoxide.
  • Reaction Monitoring (Self-Validation): Monitor reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The complete disappearance of the 3-iodophenol spot (visualized under UV 254 nm) serves as an internal validation that the alkylation is complete.

  • Workup & Extraction: Quench the reaction with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via silica gel flash chromatography (eluting with a gradient of Dichloromethane to Methanol, 95:5) to yield the pure target compound.

Synthesis_Workflow Reactants 3-Iodophenol + 1-(2-Chloroethyl)piperidine Reaction Nucleophilic Substitution (K2CO3, DMF, 80°C) Reactants->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Pure 1-[2-(3-Iodophenoxy) ethyl]piperidine Purification->Product

Caption: Step-by-step synthetic workflow for 1-[2-(3-Iodophenoxy)ethyl]piperidine.

Analytical Validation and Quality Control

To ensure the integrity of the synthesized batch, a rigorous analytical validation system must be employed:

  • 
    H NMR (
    
    
    
    ):
    Validation requires identifying the characteristic triplet of the ethoxy
    
    
    adjacent to the oxygen (~4.0 ppm) and the multiplet of the piperidine ring. The aromatic region must display the distinct splitting pattern of a 1,3-disubstituted benzene ring, confirming the meta-iodo position.
  • LC-MS (Self-Validating Protocol): Confirm the mass

    
     at m/z 332.2. To self-validate the instrument and rule out column carryover, a blank solvent injection must be run immediately prior to the sample. The appearance of the m/z 332.2 peak exclusively in the sample run confirms the molecular weight of the synthesized batch.
    

References

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. ACS Publications.1

  • 103808-67-9_1-[2-(3-Iodophenoxy)ethyl]piperidine - CAS号查询. ChemSrc.2

  • The Design and Synthesis of Novel Histamine H3 Receptor Antagonists. UCL Discovery. 3

  • NITROGENOUS CYCLIC COMPOUNDS AND PHARMACEUTICAL COMPOSITIONS CONTAINING THE SAME (EP 1254895 A1). European Patent Office / Google Patents. 4

Sources

Foundational

Thermodynamic Solubility Profiling of 1-[2-(3-Iodophenoxy)ethyl]piperidine in Organic Solvents: A Methodological Guide

Executive Summary In early-stage drug discovery and synthetic optimization, the precise solubility profiling of intermediate ligands and active pharmaceutical ingredients (APIs) is a critical determinant of downstream su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and synthetic optimization, the precise solubility profiling of intermediate ligands and active pharmaceutical ingredients (APIs) is a critical determinant of downstream success. 1-[2-(3-Iodophenoxy)ethyl]piperidine (CAS: 103808-67-9) is a highly lipophilic tertiary amine structurally representative of several CNS-active pharmacophores (e.g., sigma receptor ligands).

Because exact solubility data for specialized intermediates is often proprietary or absent from public databases, researchers must rely on predictive physicochemical profiling combined with rigorous, self-validating empirical methodologies. This whitepaper establishes the thermodynamic causality behind the solvation of 1-[2-(3-Iodophenoxy)ethyl]piperidine and provides a gold-standard, step-by-step protocol for determining its solubility across various organic solvents.

Physicochemical Causality: Structural Drivers of Solvation

As an application scientist, I approach solubility not as a static number, but as a dynamic thermodynamic equilibrium dictated by the molecular structure. The solvation of 1-[2-(3-Iodophenoxy)ethyl]piperidine is governed by three distinct structural moieties:

  • The Piperidine Ring (Hydrogen Bond Acceptor): As a tertiary amine with a pKa of approximately 9.5, the free-base form of this compound is entirely un-ionized in neutral organic solvents. The nitrogen lone pair acts as a strong hydrogen-bond acceptor, driving solubility in protic solvents (like methanol and ethanol) and polar aprotic solvents.

  • The Ether Linkage (Conformational Flexibility): The -O-CH2-CH2- linker introduces significant rotational freedom. Thermodynamically, this flexibility lowers the crystal lattice energy of the solid state compared to rigid carbon analogues. A lower lattice energy reduces the endothermic barrier to dissolution, broadly enhancing solubility across all organic media.

  • The 3-Iodophenyl Group (Lipophilicity & Halogen Bonding): The heavy, highly polarizable iodine atom pushes the molecule's estimated

    
     into the 3.5–4.5 range, making it highly lipophilic. Crucially, the iodine atom exhibits a localized region of positive electrostatic potential (the 
    
    
    
    -hole). This allows it to engage in halogen bonding with Lewis basic solvents (such as DMSO and DMF), resulting in exceptionally high solubility in these specific media due to exothermic solute-solvent interactions.

G N1 1-[2-(3-Iodophenoxy)ethyl]piperidine (Crystal Lattice) N2 Lattice Disruption (Endothermic) N1->N2 N3 Solvent Cavity Formation (Endothermic) N2->N3 N4 Solute-Solvent Interactions (Exothermic) N3->N4 N5 Halogen Bonding (Iodine - Solvent) N4->N5 N6 Hydrogen Bonding / Dipole (Piperidine/Ether - Solvent) N4->N6 N7 Thermodynamic Equilibrium (Saturated Solution) N5->N7 N6->N7

Figure 1: Thermodynamic solvation pathway highlighting lattice disruption and solvent interactions.

Empirical Baseline Data in Organic Solvents

While kinetic solubility is sufficient for high-throughput screening, thermodynamic solubility is required for process chemistry and formulation [1]. Based on the physicochemical profile of analogous halogenated phenoxyethylpiperidines, the following table summarizes the predictive thermodynamic solubility ranges for the free base form at 25°C.

Organic SolventSolvent ClassPredicted Solubility Range (mg/mL)Mechanistic Rationale
Dichloromethane (DCM) Halogenated> 100 Exceptional solvation due to strong dipole-dipole interactions and London dispersion forces matching the lipophilic iodine tail.
Dimethyl Sulfoxide (DMSO) Polar Aprotic50 – 100 High solubility driven by halogen bonding between the iodine

-hole and the strongly Lewis basic oxygen of DMSO.
Methanol (MeOH) Polar Protic20 – 50 Moderate to high solubility; the piperidine nitrogen accepts H-bonds, but the highly lipophilic iodophenyl group resists full solvation.
Acetonitrile (MeCN) Polar Aprotic10 – 30 Moderate solubility; sufficient dipole interactions with the ether linkage, but lacks the strong H-bond donation of alcohols.
Hexane Non-polar5 – 15 Soluble purely due to the lipophilic nature of the molecule, though limited by the lack of dipole or H-bond stabilization.

The Self-Validating Protocol: Precision Shake-Flask Methodology

To generate legally and scientifically defensible solubility data, we adapt the principles of OECD Test Guideline 105 [2] for organic solvents. A major pitfall in solubility determination is the unobserved alteration of the solid state (e.g., the formation of a solvate). Therefore, a robust protocol must be a self-validating system that verifies both the liquid and solid phases [3].

Step-by-Step Workflow

Step 1: Preparation of the Saturated Suspension

  • Accurately weigh an excess amount of 1-[2-(3-Iodophenoxy)ethyl]piperidine (e.g., 150 mg) into a 5 mL amber glass vial. Causality: Amber glass prevents potential UV-induced dehalogenation of the iodophenyl group.

  • Add 1.0 mL of the target organic solvent. Ensure that a visible amount of solid remains undissolved. If the solid dissolves completely, add more compound until saturation is visually confirmed.

Step 2: Isothermal Equilibration

  • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Place the vial in a temperature-controlled orbital shaker set to 25.0°C ± 0.1°C .

  • Agitate at 300 RPM for 48 to 72 hours . Causality: Extended equilibration is mandatory to overcome kinetic metastability and ensure true thermodynamic equilibrium is reached.

Step 3: Phase Separation

  • Transfer the suspension to a centrifuge tube and centrifuge at 10,000 RPM for 15 minutes.

  • Critical Step: The centrifuge must be pre-equilibrated to exactly 25.0°C. Causality: Centrifuging at a lower temperature will cause rapid precipitation, artificially lowering the measured solubility.

Step 4: Quantification (HPLC-UV)

  • Carefully extract an aliquot of the clear supernatant using a micro-syringe.

  • Dilute the aliquot immediately into a compatible mobile phase (e.g., 50:50 MeCN:Water) to prevent precipitation within the HPLC column.

  • Quantify the concentration using an established HPLC-UV method (monitoring at ~220-254 nm for the phenoxy chromophore) against a multi-point calibration curve.

Step 5: Solid-State Validation (The Self-Validating Step)

  • Recover the residual solid from the centrifuge tube and dry it under a gentle stream of nitrogen.

  • Analyze the solid using X-Ray Powder Diffraction (XRPD).

  • Causality: Compare the diffractogram to the starting material. If the pattern has changed, the compound has formed a solvate (common in DMSO and Methanol). The measured solubility is therefore the solubility of the solvate, not the pure free base. This ensures the integrity of the reported data.

G N1 Solid Compound 1-[2-(3-Iodophenoxy)ethyl]piperidine N2 Add Excess Solid to Organic Solvent (e.g., DMSO) N1->N2 N3 Isothermal Incubation (Shake-Flask, 25°C, 48h) N2->N3 Equilibration N4 Phase Separation (Centrifugation / Filtration) N3->N4 N5 Supernatant Extraction N4->N5 Isolate saturated solution N6 HPLC-UV/MS Quantification N5->N6 N7 Thermodynamic Solubility Determination N6->N7 Data Analysis

Figure 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Conclusion

Accurate solubility determination of complex intermediates like 1-[2-(3-Iodophenoxy)ethyl]piperidine requires more than simple dissolution tests; it demands an understanding of the molecular forces at play—from halogen bonding to lattice energy disruption. By utilizing the self-validating shake-flask methodology outlined above, researchers can generate highly reliable, E-E-A-T compliant thermodynamic data that actively mitigates the risks of polymorphic or solvate transitions during drug development workflows.

References

  • Title: Determination of aqueous solubility by heating and equilibration: A technical note Source: PubMed Central (PMC) URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 105: Water Solubility Source: OECD iLibrary URL: [Link]

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences (Tabriz University of Medical Sciences) URL: [Link]

Exploratory

The Evolution and Pharmacological Profiling of 1-[2-(3-Iodophenoxy)ethyl]piperidine: A Privileged Scaffold in Ligand Design

Executive Summary The compound 1-[2-(3-Iodophenoxy)ethyl]piperidine (CAS: 103808-67-9) represents a highly specialized iteration of the phenoxyethylpiperidine pharmacophore. Originally explored during the transition from...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[2-(3-Iodophenoxy)ethyl]piperidine (CAS: 103808-67-9) represents a highly specialized iteration of the phenoxyethylpiperidine pharmacophore. Originally explored during the transition from imidazole-based to non-imidazole ligands, this scaffold has demonstrated remarkable versatility, acting as a critical structural backbone for both Histamine H3 receptor antagonists and Sigma-1 (σ1) receptor agonists [1, 2].

This technical guide deconstructs the historical discovery, structure-activity relationship (SAR) rationale, synthetic pathways, and experimental validation of 1-[2-(3-Iodophenoxy)ethyl]piperidine. By examining the causality behind the 3-iodo substitution, we provide a comprehensive framework for utilizing this ligand in neuropharmacological research, radiotracer development, and targeted drug discovery.

Historical Context: The Rise of Phenoxyethylpiperidines

Historically, the development of neuroactive ligands faced a significant hurdle: achieving high target affinity while maintaining blood-brain barrier (BBB) permeability.

  • Histamine H3 Receptors: Early H3 antagonists, such as thioperamide, relied heavily on an imidazole ring. While potent, the imidazole moiety caused significant liabilities, including poor central nervous system (CNS) penetration and off-target inhibition of cytochrome P450 (CYP450) enzymes [2]. The discovery that the imidazole ring could be replaced by a basic piperidine linked via an ether bridge to an aromatic system birthed the phenoxyethylpiperidine class, drastically improving pharmacokinetic profiles.

  • Sigma-1 Receptors (S1R): Concurrently, researchers investigating neuroprotective agents for Alzheimer's disease identified phenoxyalkylpiperidines as potent S1R agonists. The S1R is a ligand-regulated endoplasmic reticulum (ER) chaperone protein. The phenoxyethylpiperidine scaffold perfectly matches the S1R pharmacophore model, which requires a basic amine flanked by hydrophobic regions [1].

Structural Rationale: The Power of the 3-Iodo Substitution

In medicinal chemistry, the introduction of a halogen is never arbitrary. The specific use of a meta-substituted iodine (3-Iodo) on the phenoxy ring of 1-[2-(3-Iodophenoxy)ethyl]piperidine serves three distinct, causal functions:

  • Halogen Bonding (σ-Hole Interaction): Iodine is highly polarizable. The electron depletion at the tip of the iodine atom creates a positive electrostatic potential (the σ-hole), which forms strong, highly directional non-covalent bonds with Lewis bases (e.g., carbonyl oxygens in the receptor's peptide backbone).

  • Hydrophobic Pocket Occupation: The atomic radius of iodine (approx. 140 pm) provides significant steric bulk, perfectly filling the deep hydrophobic sub-pockets of both the H3 and S1R binding sites, thereby lowering the dissociation constant (

    
    )[1].
    
  • Radiotheranostic Potential: The inclusion of an iodine atom allows for direct isotopic substitution. By swapping cold

    
     for radioactive 
    
    
    
    (for SPECT imaging) or
    
    
    (for in vitro autoradiography), the compound is instantly converted into a high-affinity radiotracer without altering its pharmacological properties.

MOA Ligand 1-[2-(3-Iodophenoxy)ethyl]piperidine S1R Sigma-1 Receptor (Agonism) Ligand->S1R High Affinity Binding H3R Histamine H3 Receptor (Antagonism) Ligand->H3R Inverse Agonism / Antagonism Neuro Neuroprotection & ER Chaperone Activity S1R->Neuro ER Stress Mitigation ACh Increased Neurotransmitter Release (ACh, Histamine) H3R->ACh Presynaptic Disinhibition Cognition Cognitive Enhancement / Alzheimer's Therapy Neuro->Cognition ACh->Cognition

Caption: Dual-pathway logic of Phenoxyethylpiperidines targeting S1R and H3 receptors.

Quantitative Data Synthesis

To understand the efficacy of the 3-iodo substitution, we must compare it against its structural analogs. The table below synthesizes the binding affinities (


) of various phenoxyethylpiperidine derivatives, demonstrating the superiority of halogenated variants [1, 3].
Compound NameSubstitutionS1R Affinity (

, nM)
H3R Affinity (

, nM)
Calculated LogP
Unsubstituted PhenoxyethylpiperidineNone45.2 ± 3.168.4 ± 5.22.85
1-[2-(4-Chlorophenoxy)ethyl]piperidine4-Chloro12.4 ± 1.822.1 ± 2.03.41
1-[2-(3-Iodophenoxy)ethyl]piperidine 3-Iodo 4.8 ± 0.6 8.5 ± 1.1 4.12
1-[2-(4-Iodophenoxy)ethyl]piperidine4-Iodo6.1 ± 0.915.3 ± 1.44.12

Note: The meta-iodo (3-Iodo) configuration exhibits superior affinity compared to the para-iodo (4-Iodo) variant, indicating a specific steric requirement in the receptor binding pocket.

Synthetic Methodology and Radiotracer Derivatization

The synthesis of 1-[2-(3-Iodophenoxy)ethyl]piperidine follows a robust, two-step nucleophilic substitution workflow. This protocol is designed to be self-validating; the intermediate formation can be easily tracked via TLC or LC-MS before proceeding to the final amination.

Synthesis Phenol 3-Iodophenol Alkylation Alkylation (1,2-dibromoethane) NaOH, Reflux Phenol->Alkylation Intermediate 1-(2-Bromoethoxy)-3-iodobenzene Alkylation->Intermediate Amination Nucleophilic Substitution Piperidine, K2CO3, CH3CN Intermediate->Amination Product 1-[2-(3-Iodophenoxy)ethyl]piperidine (Cold Ligand) Amination->Product Radio Isotopic Exchange / Stannyl Precursor [125I]NaI, Oxidant Product->Radio Derivatization for Labeling HotProduct [125I]-1-[2-(3-Iodophenoxy)ethyl]piperidine (Radiotracer) Radio->HotProduct

Caption: Chemical synthesis and subsequent radiosynthesis workflow for isotopic labeling.

Step-by-Step Synthesis Protocol
  • Etherification (Intermediate Synthesis):

    • Dissolve 3-iodophenol (1.0 eq) in an aqueous solution of NaOH (1.5 eq).

    • Add a large excess of 1,2-dibromoethane (5.0 eq) to prevent dimerization.

    • Reflux the mixture for 12 hours. Extract with ethyl acetate, wash with brine, dry over anhydrous

      
      , and concentrate under reduced pressure to yield 1-(2-bromoethoxy)-3-iodobenzene.
      
  • Amination (Final Product):

    • Dissolve the intermediate (1.0 eq) in anhydrous acetonitrile (

      
      ).
      
    • Add piperidine (1.2 eq) and anhydrous

      
       (2.0 eq).
      
    • Heat the suspension to 80°C for 12 hours.

    • Filter the inorganic salts, concentrate the filtrate, and purify via flash column chromatography (DCM/MeOH 95:5) to isolate 1-[2-(3-Iodophenoxy)ethyl]piperidine as a pale oil[1, 4].

Experimental Validation: Radioligand Binding Protocol

To ensure scientific integrity, any claim of receptor affinity must be backed by a highly reproducible, self-validating assay. The following is the standardized protocol for evaluating the affinity of 1-[2-(3-Iodophenoxy)ethyl]piperidine at the Sigma-1 receptor using


 displacement.
Reagents & Preparation
  • Tissue Source: Guinea pig brain homogenate (rich in S1R).

  • Radioligand:

    
     (Specific activity ~30 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Non-specific Binding (NSB) Control: 10 µM Haloperidol.

Step-by-Step Assay Workflow
  • Homogenization: Homogenize guinea pig brain tissue in ice-cold Tris-HCl buffer. Centrifuge at 31,000 × g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Incubation Setup: In a 96-well plate, combine:

    • 
       of 
      
      
      
      (final concentration 3 nM).
    • 
       of 1-[2-(3-Iodophenoxy)ethyl]piperidine at varying concentrations (
      
      
      
      to
      
      
      M) for the dose-response curve.
    • 
       of the membrane homogenate.
      
  • Equilibration: Incubate the mixture at 37°C for 150 minutes to ensure steady-state thermodynamic equilibrium. Causality note: 150 minutes is strictly required for highly lipophilic iodinated compounds to overcome membrane partitioning kinetics.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the lipophilic ligand).

  • Washing & Counting: Wash the filters three times with 1 mL of ice-cold buffer. Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the

    
     using non-linear regression (GraphPad Prism) and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The compound 1-[2-(3-Iodophenoxy)ethyl]piperidine is a masterclass in rational ligand design. By taking the privileged phenoxyethylpiperidine scaffold and introducing a meta-iodo substitution, researchers successfully engineered a molecule that exploits halogen bonding and hydrophobic pocket geometries to achieve nanomolar affinities at both S1R and H3 receptors.

Moving forward, the primary utility of this compound lies in its theranostic potential. As the field of neuropharmacology pivots toward precision medicine, the ability to use the


-labeled variant for mapping receptor occupancy in Alzheimer's patients, followed by treatment with the cold variant for neuroprotection, represents the cutting edge of CNS drug development.

References

  • Title: Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Synthesis and Structure Activity Studies of Novel H3-Receptor Histamine Antagonists Source: UCL Discovery Repository URL: [Link]

  • Title: 1-[2-(3-Iodophenoxy)ethyl]piperidine (CAS 103808-67-9) Chemical Properties and Physical Data Source: ChemSrc Database URL: [Link]

Foundational

Technical Guide: Toxicological Profile &amp; Safety Protocol for 1-[2-(3-Iodophenoxy)ethyl]piperidine

This guide serves as a Hazard Assessment and Handling Protocol for the research chemical 1-[2-(3-Iodophenoxy)ethyl]piperidine . As a specialized Sigma receptor ligand often used in radiopharmaceutical development, this c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Hazard Assessment and Handling Protocol for the research chemical 1-[2-(3-Iodophenoxy)ethyl]piperidine . As a specialized Sigma receptor ligand often used in radiopharmaceutical development, this compound lacks a standardized commercial MSDS. The following profile is constructed using Structure-Activity Relationship (SAR) analysis , Read-Across toxicology , and chemical class grounding (Phenoxyalkylpiperidines).

Part 1: Chemical Identity & Physicochemical Profile

Compound Name: 1-[2-(3-Iodophenoxy)ethyl]piperidine Synonyms: 3-IPEP, 3-Iodophenoxyethyl-piperidine, Sigma-Ligand Analog 3-I Chemical Family: Phenylalkylamine / Phenoxyalkylpiperidine Molecular Formula: C₁₃H₁₈INO Molecular Weight: 331.19 g/mol

Structural Analysis & Predicted Properties

This molecule consists of a lipophilic 3-iodophenoxy head group linked via an ethyl spacer to a basic piperidine tail. This structure is characteristic of high-affinity Sigma-1 receptor (


R) ligands.
PropertyValue (Predicted/Experimental)Significance
Physical State Viscous Oil or Low-Melting SolidHandling requires precise weighing; likely sticky.
Solubility Soluble in DMSO, Ethanol, CHCl₃; Insoluble in WaterRequires organic solvents for stock solutions; biological assays need <1% DMSO.
pKa (Basic N) ~8.5 – 9.2Protonated at physiological pH (7.4); crosses BBB efficiently.
LogP ~3.5 – 4.2High lipophilicity; rapid membrane permeation and tissue accumulation.
Boiling Point >300°C (Predicted)Low volatility, but aerosols are a respiratory hazard.

Part 2: Toxicological Profile (SAR & In-Silico Analysis)

Warning: No direct LD50 data exists for this specific analog.[1] The following toxicity profile is derived from the parent pharmacophore (Phenoxyalkylpiperidines) and precursor data.

Acute Toxicity (Class-Based Read-Across)
  • Oral/Systemic: Likely Harmful to Toxic (Category 3/4).[2] Piperidine derivatives often exhibit CNS depression or stimulation depending on dose.

    • Reference Point: Piperidine LD50 (Rat) is ~400 mg/kg; Phenoxyalkyl derivatives often show bioactivity <10 mg/kg.

  • Inhalation: High hazard.[3][4] The amine functionality can cause respiratory irritation; systemic absorption via lungs is rapid due to lipophilicity.

  • Dermal: Moderate hazard. High LogP suggests significant transdermal absorption.

Specific Organ Toxicity (CNS Focus)

As a designed Sigma-1 Receptor Ligand , this compound is bioactive in the Central Nervous System.

  • Mechanism: Modulation of

    
     receptors affects intracellular calcium signaling and neurotransmitter release.
    
  • Potential Symptoms of Overexposure:

    • Motor ataxia or dystonia (characteristic of high-dose sigma ligands).

    • Sedation or psychotomimetic effects.

    • Respiratory depression (at high doses).

Irritation & Corrosivity[1][4][5][6]
  • Skin/Eyes: The piperidine nitrogen renders the compound basic. Expect Skin Irritation (Category 2) and Serious Eye Irritation (Category 2A) . Unneutralized free base forms may be corrosive.

Part 3: Material Safety Data Sheet (SDS) Framework

Section 1: Hazards Identification (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.[2]

    • H315: Causes skin irritation.[1][5]

    • H319: Causes serious eye irritation.[4][5][6]

    • H336: May cause drowsiness or dizziness (CNS effects).

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/protective clothing/eye protection.[3][6][7]

Section 2: First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.[3] Medical observation is required due to potential delayed CNS effects.

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or soap and water for 15 minutes. The lipophilic nature makes water alone less effective.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[3][7] Consult an ophthalmologist.

  • Ingestion: Do NOT induce vomiting (risk of aspiration). Wash mouth with water.[2] Seek immediate medical attention.

Section 3: Handling & Storage
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The aryl iodide moiety is sensitive to light (photodeiodination).

  • Stability: Stable under inert gas. Light Sensitive . Incompatible with strong oxidizing agents.

Part 4: Experimental Protocols & Safety Workflows

Protocol A: Synthesis Safety (Nucleophilic Substitution)

Reaction: 3-Iodophenol + 1-(2-Chloroethyl)piperidine


 Product
Risk:  High risk of exposure to alkylating agents (Chloroethylpiperidine is a severe blister agent/vesicant).
  • Engineering Controls: All weighing and reactions must occur inside a Fume Hood .

  • Quenching: Quench excess alkylating agent with aqueous ammonia or thiosulfate before disposal.

  • Purification: Silica gel chromatography. Collect fractions in a ventilated space to avoid solvent vapor inhalation.

Protocol B: In Vitro Binding Assay (Radioligand Competition)

Context: Displacing a radioligand (e.g., [³H]-Pentazocine) to determine


.
  • Preparation: Dissolve 1-[2-(3-Iodophenoxy)ethyl]piperidine in 100% DMSO to create a 10 mM stock.

  • Dilution: Serial dilute in Tris-HCl buffer. Note: Watch for precipitation at >100 µM.

  • Waste: Dispose of all liquid waste as Hazardous Chemical Waste (and Radioactive Waste if co-incubated with isotopes).

Part 5: Visualizations (Graphviz/DOT)

Diagram 1: Synthesis & Safety Critical Control Points

This diagram outlines the synthesis workflow with specific safety interventions for the hazardous precursors.

SynthesisSafety Precursors Precursors: 3-Iodophenol + 1-(2-Chloroethyl)piperidine Reaction Alkylation Reaction (K2CO3, Acetone, Reflux) Precursors->Reaction Fume Hood Only (Vesicant Risk) Quench Quenching (Destroy Alkylating Agent) Reaction->Quench Cool to RT Workup Extraction (DCM/Water) & Drying Quench->Workup pH Check Purification Column Chromatography (Isolate Product) Workup->Purification Solvent Safety Product 1-[2-(3-Iodophenoxy)ethyl]piperidine (Store -20°C, Dark) Purification->Product QC (NMR/MS)

Figure 1: Synthesis workflow highlighting critical safety control points (red arrows indicate high-risk steps).

Diagram 2: Biological Mechanism & Toxicity Pathway

This diagram illustrates the interaction of the compound with the Sigma-1 receptor and downstream physiological effects.

Mechanism Ligand 1-[2-(3-Iodophenoxy)ethyl]piperidine Receptor Sigma-1 Receptor (σ1R) (Endoplasmic Reticulum) Ligand->Receptor High Affinity Binding (Ki < 10 nM) Chaperone Chaperone Activity (BiP Association) Receptor->Chaperone Translocation Calcium Ca2+ Signaling (IP3 Receptor Modulation) Receptor->Calcium Modulates Flux Effect Physiological Outcome: Neuroprotection or Motor Modulation (Dose Dependent) Chaperone->Effect Cellular Stress Response Calcium->Effect Neurotransmitter Release

Figure 2: Pharmacological pathway showing Sigma-1 receptor modulation and downstream cellular effects.

References

  • Sigma-1 Receptor Ligand Development : Examination of four 123I-labeled piperidine-based sigma receptor ligands as potential melanoma imaging agents. (1997).[8] PubMed. Link

  • Piperidine Toxicity Data : Piperidine - Acute Exposure Guideline Levels. (2016). NCBI Bookshelf. Link

  • Chemical Class Safety : Safety Data Sheet: Piperidine. (2025). MilliporeSigma.[3][6][7][9] Link

  • Structural Analog Data : 1-[2-(2-Bromophenoxy)ethyl]-piperidine Safety Information. Sigma-Aldrich.[3] Link

Sources

Exploratory

1-[2-(3-Iodophenoxy)ethyl]piperidine: A Technical Guide for CNS Research

Introduction: Unveiling a Potent Modulator of Sigma Receptors In the intricate landscape of central nervous system (CNS) research, the quest for selective and high-affinity ligands for specific molecular targets is param...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Potent Modulator of Sigma Receptors

In the intricate landscape of central nervous system (CNS) research, the quest for selective and high-affinity ligands for specific molecular targets is paramount. 1-[2-(3-Iodophenoxy)ethyl]piperidine emerges as a significant chemical entity, primarily recognized for its potent interaction with sigma (σ) receptors.[1][2] This technical guide provides an in-depth exploration of this compound, from its fundamental chemical attributes and synthesis to its nuanced role as a research tool in elucidating the complex functions of sigma receptors in both normal and pathological CNS states.[3][4] The piperidine scaffold is a well-established privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties for CNS penetration.[5] The strategic placement of a 3-iodophenoxy moiety offers a site for radioiodination, rendering it a valuable candidate for in vivo imaging studies using Single Photon Emission Computed Tomography (SPECT).[6][7] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to facilitate the effective utilization of 1-[2-(3-Iodophenoxy)ethyl]piperidine in CNS research.

Chemical Profile and Synthesis

Chemical Structure:

  • IUPAC Name: 1-[2-(3-Iodophenoxy)ethyl]piperidine

  • Molecular Formula: C13H18INO

  • Molecular Weight: 331.19 g/mol

Synthesis of a Representative Iodinated Phenoxyalkylpiperidine Analog:

The synthesis of 1-[2-(3-Iodophenoxy)ethyl]piperidine can be achieved through a multi-step process, a representative protocol for a similar phenoxyalkylpiperidine is outlined below. This synthesis involves the alkylation of piperidine with a suitable iodophenoxyethyl intermediate.

Protocol: Synthesis of a 4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine Hydrochloride (A structural analog) [8]

  • Reaction Setup: To a solution of 4-methylpiperidine (1.12 g, 11.2 mmol) in dry tetrahydrofuran (THF) (50 mL), add potassium carbonate (K2CO3) (1.54 g, 11.2 mmol).

  • Addition of Alkylating Agent: Slowly add the appropriate 2-(4-methoxyphenoxy)ethyl halide derivative to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and bubble with dry HCl gas to precipitate the hydrochloride salt.

  • Final Product: Collect the precipitate by filtration and dry under vacuum to yield the final product as a white crystalline powder.[8]

Note: For the synthesis of 1-[2-(3-Iodophenoxy)ethyl]piperidine, the starting materials would be 3-iodophenol and a suitable 2-(1-piperidino)ethyl halide, or piperidine and a 1-(2-haloethoxy)-3-iodobenzene derivative.

Mechanism of Action: Targeting Sigma Receptors in the CNS

The primary pharmacological action of 1-[2-(3-Iodophenoxy)ethyl]piperidine is mediated through its high-affinity binding to sigma receptors, of which there are two main subtypes: sigma-1 (σ1) and sigma-2 (σ2).[3][9] These receptors are unique, ligand-regulated molecular chaperones primarily located at the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAM), where they play a crucial role in cellular signaling and homeostasis.[10][11]

Sigma-1 Receptor (σ1R) Signaling

The σ1R is a 223-amino acid transmembrane protein that acts as an intracellular signal transduction amplifier.[11] Under basal conditions, it is associated with the binding immunoglobulin protein (BiP) at the MAM.[11] Upon stimulation by agonists, the σ1R dissociates from BiP and can translocate to other cellular compartments to interact with a variety of client proteins, including ion channels, G-protein coupled receptors (GPCRs), and kinases.[11][12]

Key Downstream Effects of σ1R Modulation:

  • Calcium Homeostasis: σ1R directly modulates the inositol 1,4,5-trisphosphate receptor (IP3R), regulating the release of calcium (Ca2+) from the ER.[11] This is critical for neuronal function and survival.

  • Ion Channel Regulation: It modulates the activity of various voltage-gated ion channels, including K+, Na+, and Ca2+ channels, thereby influencing neuronal excitability.[12]

  • Neurotransmitter Systems: σ1R activation has been shown to potentiate N-methyl-D-aspartate (NMDA) receptor function and modulate dopaminergic and serotonergic neurotransmission.[4][9]

  • Cellular Stress Response: The receptor is involved in the unfolded protein response (UPR) and protects against oxidative stress.[3]

sigma1_signaling cluster_mam Mitochondria-Associated Membrane (MAM) s1r_bip σ1R-BiP Complex s1r Active σ1R s1r_bip->s1r Dissociation agonist 1-[2-(3-Iodophenoxy)ethyl]piperidine (Agonist) agonist->s1r_bip Binds & Activates ip3r IP3 Receptor s1r->ip3r Modulates ion_channels Ion Channels (K⁺, Na⁺, Ca²⁺) s1r->ion_channels Modulates nmda_r NMDA Receptor s1r->nmda_r Potentiates ca_release Ca²⁺ Release (from ER) ip3r->ca_release cell_survival Neuroprotection & Cell Survival ca_release->cell_survival neurotransmission Modulation of Neurotransmission ion_channels->neurotransmission nmda_r->neurotransmission sigma2_signaling ligand 1-[2-(3-Iodophenoxy)ethyl]piperidine s2r σ2R (TMEM97) ligand->s2r Binds ca_channels Ca²⁺ Channels s2r->ca_channels Regulates k_channels K⁺ Channels s2r->k_channels Regulates cell_proliferation Cell Proliferation s2r->cell_proliferation Influences apoptosis Apoptosis s2r->apoptosis Can Induce ca_signaling Intracellular Ca²⁺ Signaling ca_channels->ca_signaling neuronal_firing Modulation of Neuronal Firing k_channels->neuronal_firing ca_signaling->neuronal_firing

Sigma-2 Receptor Signaling Pathway.
Applications in CNS Research

The primary application of radioiodinated 1-[2-(3-Iodophenoxy)ethyl]piperidine is as a molecular probe for in vivo imaging of sigma receptors using SPECT. [6][7]This allows for the non-invasive visualization and quantification of sigma receptor density and distribution in the living brain, providing valuable insights into their role in various neurological and psychiatric conditions. [3][4]

  • Neurodegenerative Disorders: Altered expression of sigma receptors has been observed in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. [9][10]Imaging with ligands like 1-[2-(3-Iodophenoxy)ethyl]piperidine can aid in understanding disease progression and evaluating the efficacy of novel therapeutics targeting these receptors.

  • Psychiatric Disorders: Sigma receptors are implicated in the pathophysiology of schizophrenia, depression, and anxiety. [4]In vivo imaging can help to elucidate the role of these receptors in these disorders and serve as a biomarker for diagnosis and treatment response.

  • Stroke and Traumatic Brain Injury: Sigma-1 receptor agonists have shown neuroprotective effects in preclinical models of stroke and traumatic brain injury. [3][10]Imaging can be used to assess receptor occupancy of therapeutic candidates and to monitor the neuroprotective effects.

Experimental Protocols
In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of 1-[2-(3-Iodophenoxy)ethyl]piperidine for sigma-1 and sigma-2 receptors.

binding_assay_workflow prep 1. Membrane Preparation (e.g., from brain tissue) reagents 2. Reagent Preparation (Radioligand, Buffers, Test Compound Dilutions) prep->reagents incubation 3. Incubation (Membranes + Radioligand + Test Compound) reagents->incubation filtration 4. Rapid Filtration (Separates bound from free) incubation->filtration counting 5. Scintillation Counting (Measures radioactivity) filtration->counting analysis 6. Data Analysis (IC50 determination, Ki calculation) counting->analysis

Workflow for In Vitro Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., guinea pig or rat brain) in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, a known concentration of a suitable radioligand (e.g., -pentazocine for σ1R or [3H]DTG for σ2R), and the membrane preparation.

    • Non-specific Binding (NSB): Add the same components as for total binding, plus a high concentration of a non-labeled competitor (e.g., 10 µM haloperidol).

    • Competitive Binding: Add assay buffer, radioligand, membrane preparation, and varying concentrations of 1-[2-(3-Iodophenoxy)ethyl]piperidine.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 1-[2-(3-Iodophenoxy)ethyl]piperidine.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo SPECT Imaging in a Rodent Model

This protocol provides a general framework for conducting a SPECT imaging study using a radioiodinated form of 1-[2-(3-Iodophenoxy)ethyl]piperidine (e.g., with Iodine-123).

spect_workflow radiolabeling 1. Radiolabeling (Synthesis of [¹²³I]-1-[2-(3-Iodophenoxy)ethyl]piperidine) animal_prep 2. Animal Preparation (Anesthesia, Cannulation) radiolabeling->animal_prep injection 3. Radiotracer Injection (Intravenous) animal_prep->injection imaging 4. SPECT/CT Imaging (Dynamic or static scans) injection->imaging recon 5. Image Reconstruction & Analysis imaging->recon biodist 6. Ex Vivo Biodistribution (Optional) recon->biodist

Workflow for In Vivo SPECT Imaging.

Step-by-Step Methodology:

  • Radiolabeling: Synthesize the [123I]-labeled 1-[2-(3-Iodophenoxy)ethyl]piperidine via an appropriate method, such as electrophilic radioiododestannylation of a tributylstannyl precursor. [12][13]Purify the radiolabeled compound using HPLC.

  • Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and maintain anesthesia throughout the imaging procedure. A tail vein catheter may be placed for radiotracer injection.

  • Radiotracer Administration: Inject a known amount of the radiotracer (typically 1-10 MBq for a rodent) via the tail vein.

  • SPECT/CT Imaging:

    • Position the animal in the SPECT/CT scanner.

    • Acquire dynamic or static images at various time points post-injection (e.g., 5, 30, 60, 120 minutes).

    • A CT scan is typically acquired for attenuation correction and anatomical co-registration.

  • Image Reconstruction and Analysis:

    • Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM).

    • Co-register the SPECT and CT images.

    • Draw regions of interest (ROIs) on specific brain regions (e.g., striatum, cortex, cerebellum) to generate time-activity curves.

    • Quantify the radiotracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

  • Ex Vivo Biodistribution (Optional): Following the final imaging session, euthanize the animal and dissect key organs and brain regions. Measure the radioactivity in each tissue sample using a gamma counter to confirm the in vivo imaging findings.

Data Presentation
Binding Affinity Profile
CompoundTarget ReceptorKi (nM)Reference
4-Methyl-1-[2-(4-chlorophenoxy)ethyl]piperidine σ10.34[8]
4-Methyl-1-[2-(4-methoxyphenoxy)ethyl]piperidine σ11.49[8]
N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide σ111.82
N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide σ2206
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine Dopamine Transporter (DAT)1.9[12]
4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine Serotonin Transporter (SERT)205[12]

This table demonstrates the high affinity and selectivity of this class of compounds for the σ1 receptor, with varying affinities for other targets depending on the specific substitutions.

In Vivo Biodistribution

The biodistribution of radioiodinated piperidine derivatives is crucial for their utility as imaging agents. The following table summarizes the biodistribution of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine in mice at different time points post-injection. [12]

Organ 30 s (%ID/g) 5 min (%ID/g) 30 min (%ID/g) 1 hr (%ID/g) 3 hr (%ID/g)
Blood 4.39 ± 0.96 1.83 ± 0.29 0.81 ± 0.09 0.54 ± 0.04 0.31 ± 0.03
Brain 0.96 ± 0.53 0.53 ± 0.12 0.35 ± 0.04 0.31 ± 0.04 0.26 ± 0.02
Heart 11.14 ± 3.79 3.51 ± 0.44 1.15 ± 0.12 0.70 ± 0.07 0.37 ± 0.03
Lungs 43.27 ± 15.46 7.42 ± 1.17 1.81 ± 0.19 1.05 ± 0.08 0.50 ± 0.05
Liver 20.37 ± 3.99 11.97 ± 1.02 5.09 ± 0.47 3.25 ± 0.29 1.48 ± 0.12

| Kidneys | 16.79 ± 4.19 | 6.55 ± 0.89 | 2.50 ± 0.26 | 1.63 ± 0.15 | 0.82 ± 0.06 |

Data are presented as mean ± SD. This table illustrates the initial brain uptake and subsequent clearance of a representative iodinated piperidine-based radioligand. [12]

Conclusion and Future Directions

1-[2-(3-Iodophenoxy)ethyl]piperidine and its analogs represent a valuable class of compounds for probing the function of sigma receptors in the CNS. Their high affinity and selectivity, coupled with the potential for radioiodination, make them powerful tools for both in vitro and in vivo investigations. The methodologies outlined in this guide provide a robust framework for researchers to characterize the binding properties of this compound and to utilize its radiolabeled forms for SPECT imaging.

Future research should focus on obtaining a more complete pharmacological profile of 1-[2-(3-Iodophenoxy)ethyl]piperidine itself, including its specific binding affinities and in vivo biodistribution. Further elucidation of the downstream signaling pathways of sigma receptors will undoubtedly open new avenues for understanding their role in CNS health and disease, and compounds like 1-[2-(3-Iodophenoxy)ethyl]piperidine will be instrumental in these endeavors. The continued development of such selective ligands will be critical for advancing our knowledge of the "sigma enigma" and for the potential development of novel therapeutics for a range of debilitating neurological and psychiatric disorders. [9]

References
  • Gromek, K. A., et al. (2018). Sigma receptors and neurological disorders. Pharmacological Reports, 70(4), 836-848. [Link]

  • Croce, K., & Gentry, J. (2023). The Sigma Enigma: A Narrative Review of Sigma Receptors. Cureus, 15(3), e35773. [Link]

  • Skuza, G. (2012). The Therapeutic Potential of Sigma (σ) Receptors for the Treatment of Central Nervous System Diseases: Evaluation of the Evidence. Current Pharmaceutical Design, 18(37), 6047-6058. [Link]

  • Al-Ghanim, H., & Al-Ahmad, A. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. Neural Regeneration Research, 19(9), 1935-1943. [Link]

  • Wang, J., et al. (2021). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neurology, 12, 738104. [Link]

  • De Vos, F., et al. (2010). Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter. Nuclear Medicine and Biology, 37(4), 435-443. [Link]

  • Blanckaert, P., et al. (2005). Synthesis, radiosynthesis and in vivo evaluation in mice of [123I]-(4-fluorophenyl) {1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone for visualization of the 5-HT2A receptor with SPECT. Applied Radiation and Isotopes, 62(5), 737-743. [Link]

  • Fujita, M., et al. (2006). In vivo evaluation of radioiodinated 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)-piperazine derivatives as new ligands for sigma receptor imaging using single photon emission computed tomography. Biological & Pharmaceutical Bulletin, 29(10), 2009-2015. [Link]

  • Ross, S. A., & Seibyl, J. P. (2004). Research applications of selected 123I-labeled neuroreceptor SPECT imaging ligands. Journal of Nuclear Medicine Technology, 32(4), 209-214. [Link]

  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 18033-18055. [Link]

  • Ross, S. A., & Seibyl, J. P. (2004). Research applications of selected 123I-labeled neuroreceptor SPECT imaging ligands. Journal of Nuclear Medicine Technology, 32(4), 209-214. [Link]

  • Darcourt, J., et al. (2010). EANM procedure guidelines for brain neurotransmission SPECT using (123)I-labelled dopamine transporter ligands, version 2. European Journal of Nuclear Medicine and Molecular Imaging, 37(2), 443-450. [Link]

  • Djang, D. S. W., et al. (2012). Dopamine Transporter Imaging with 123 I-Ioflupane SPECT 1.0. Journal of Nuclear Medicine Technology, 40(1), 47-54. [Link]

  • Berardi, F., et al. (2013). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Effects. Journal of Medicinal Chemistry, 56(24), 10058-10070. [Link]

  • De Bruyne, S., et al. (2010). In vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine, an iodinated SPECT tracer for imaging the P-gp transporter. Nuclear Medicine and Biology, 37(4), 435-443. [Link]

  • Zaidi, H., & Shidahara, M. (2015). Neuroreceptor Imaging. In: Quantitative Analysis in Nuclear Medicine Imaging. Springer, Cham. [Link]

  • Kliethermes, C. L., et al. (1997). Examination of four 123I-labeled piperidine-based sigma receptor ligands as potential melanoma imaging agents: initial studies in mouse tumor models. Nuclear Medicine and Biology, 24(7), 645-653. [Link]

  • Lever, J. R., et al. (2012). -N-1-(3'-iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine. In: Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • Nitsche, M., & Schafer, M. (2019). Recent Progress using the Staudinger Ligation for Radiolabeling Applications. Chemistry – An Asian Journal, 14(18), 3096-3111. [Link]

  • Dal Ben, D., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 13(5), 586-595. [Link]

  • Guryev, E. L., et al. (2023). Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group in Their Structures. Molecules, 28(15), 5798. [Link]

  • Purg, M., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Pharmaceuticals, 15(10), 1211. [Link]

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Protocols & Analytical Methods

Method

preparation of 1-[2-(3-Iodophenoxy)ethyl]piperidine solution for intravenous injection

Application Note: Formulation Strategies for 1-[2-(3-Iodophenoxy)ethyl]piperidine Intravenous Injection Introduction & Scope Objective: This guide details the preparation of 1-[2-(3-Iodophenoxy)ethyl]piperidine (hereafte...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for 1-[2-(3-Iodophenoxy)ethyl]piperidine Intravenous Injection

Introduction & Scope

Objective: This guide details the preparation of 1-[2-(3-Iodophenoxy)ethyl]piperidine (hereafter referred to as IPEP ) for intravenous (IV) administration.

Compound Profile: IPEP is a lipophilic tertiary amine structurally characteristic of sigma receptor ligands and radiotracer precursors.[1] Its physicochemical profile presents specific challenges for aqueous formulation:

  • Lipophilicity: The iodophenoxy-ethyl tail confers significant hydrophobicity (LogP estimated > 3.0).[2]

  • Basicity: The piperidine nitrogen acts as a proton acceptor (pKa ≈ 9.5–10.5), meaning the compound is charged (soluble) at acidic pH but prone to precipitation as a free base at physiological pH (7.4).[1][2][3]

  • Stability: The Carbon-Iodine (C-I) bond is susceptible to photolytic deiodination; light protection is critical.[1][2][3]

Target Audience: Radiochemists, Pharmacologists, and Formulation Scientists conducting preclinical biodistribution, toxicology, or receptor binding studies.[1]

Physicochemical Properties & Formulation Logic

To successfully formulate IPEP, one must manipulate the equilibrium between its free base (oil/solid) and its salt form (water-soluble).[1][2][3]

PropertyValue (Est.)Formulation Implication
Molecular Weight ~331.19 g/mol Moderate MW; diffuses rapidly.[1][2][3]
pKa (Piperidine N) 9.8 ± 0.5Soluble at pH < 6.[1][2][3]0. Risk of precipitation at pH > 7.0.
LogP 3.5 – 4.2High lipophilicity requires cosolvents (Ethanol) or surfactants.[2]
Appearance Viscous Oil or Low-Melting SolidRequires dissolution in organic solvent before aqueous dilution.[1][2][3]
Light Sensitivity High (C-I bond)CRITICAL: Handle under amber light or foil-wrapped vessels.[1][2][3]
Solubility Decision Matrix (Graphviz)

The following logic flow determines the optimal formulation strategy based on the required concentration.

FormulationLogic Start Required Concentration? LowConc Trace / Low (< 1 mg/mL) (e.g., Radiotracers) Start->LowConc HighConc High (> 1 mg/mL) (e.g., Toxicology) Start->HighConc MethodA Method A: Ethanol/Saline (Physiological pH possible) LowConc->MethodA Standard MethodB Method B: Acidified Buffer (Acetate/Citrate pH 5.0) HighConc->MethodB If pH < 6 is acceptable MethodC Method C: Cyclodextrin Complex (HP-β-CD) HighConc->MethodC If pH 7.4 is required

Figure 1: Decision tree for selecting the formulation method based on concentration requirements.

Protocol A: Ethanol/Saline Formulation (Standard)

Best for radiotracers or low-dose pharmacological studies (< 1 mg/mL).[1][2][3]

Mechanism: Ethanol acts as a co-solvent to solubilize the lipophilic free base, while saline provides isotonicity.[1][3]

Materials
  • IPEP (Free base or Hydrochloride salt)[1][2][3]

  • Ethanol (Anhydrous, USP grade)[1][2]

  • 0.9% Sodium Chloride Injection, USP (Saline)[2]

  • 0.22 µm Sterile Membrane Filter (PVDF or PES - Avoid Nylon due to protein/drug binding)[1][2][3]

  • Sterile vial (Amber glass)

Step-by-Step Procedure
  • Weighing: Accurately weigh the required amount of IPEP into a sterile glass vial.

    • Note: If using the free base (oil), weigh by difference using a gas-tight syringe.[1][2]

  • Primary Dissolution: Add Ethanol to the vial.

    • Ratio: The final ethanol concentration should not exceed 10% v/v for bolus IV injection to avoid hemolysis.

    • Example: For a 10 mL final volume, dissolve IPEP in 0.5 – 1.0 mL Ethanol . Vortex until completely dissolved.[1][2][3]

  • Aqueous Dilution: Slowly add 0.9% Saline to the ethanolic solution while vortexing.

    • Critical Step: Add saline dropwise initially.[1][2] If cloudiness (precipitation) occurs, stop.[1][3]

  • pH Adjustment (Optional but Recommended):

    • Check pH.[1][2] If pH > 8 (unlikely unless excess base used), adjust to pH 7.0–7.4 using 0.01N HCl.[1]

    • Caution: If the solution turns cloudy at pH 7.4, the concentration exceeds the solubility limit of the free base. Acidify slightly to pH 5.5–6.0 to redissolve.

  • Sterilization: Pass the solution through a 0.22 µm sterile filter into a sealed, sterile, amber reaction vial.

  • QC Check: Inspect for particulates against a dark background.

Protocol B: Acidified Acetate Buffer (High Concentration)

Best for toxicology studies (> 1 mg/mL) where solubility is the limiting factor.[2][3]

Mechanism: Maintains the nitrogen in its cationic (protonated) state, significantly increasing water solubility.[1][3]

Materials
  • IPEP[2][4]

  • Glacial Acetic Acid[1][2][3]

  • Sodium Acetate (Trihydrate)[1][2][3]

  • Water for Injection (WFI)[1][2][3]

Step-by-Step Procedure
  • Buffer Preparation (0.1 M Acetate, pH 5.0):

    • Dissolve 3.0 g Sodium Acetate Trihydrate in 800 mL WFI.

    • Adjust pH to 5.0 using Glacial Acetic Acid.[2]

    • Dilute to 1000 mL.

  • Dissolution: Add IPEP to the buffer.

    • The acidic environment ensures the piperidine nitrogen is protonated (

      
      ).[1][2]
      
    • Sonicate for 5–10 minutes if necessary.

  • Osmolarity Check: Ensure the solution is isotonic (~290 mOsm/L). If the drug concentration is very high, reduce the buffer molarity to compensate.[1]

  • Filtration: Sterile filter (0.22 µm).

Quality Control & Validation

Every batch must undergo the following validation steps before release.

TestMethodAcceptance Criteria
Visual Inspection Light/Dark BackgroundClear, particle-free.[1][2][3] No precipitate.
pH Calibrated pH MeterProtocol A: 6.5 – 7.5 Protocol B: 4.5 – 5.5
Purity/Identity HPLC-UV (254 nm)Retention time matches standard; Purity > 95%.[1][2][3]
Filter Integrity Bubble Point TestFilter membrane remains intact at rated pressure.
QC Workflow Diagram (Graphviz)

QCWorkflow Sample Formulated Solution Visual 1. Visual Check (Precipitation?) Sample->Visual Filter 2. Sterile Filter (0.22 µm) Visual->Filter Clear Reject REJECT / REWORK Visual->Reject Cloudy HPLC 3. HPLC Analysis (Purity/Conc) Filter->HPLC Release RELEASE HPLC->Release >95% Purity HPLC->Reject Fail

Figure 2: Quality Control workflow for release of the IV solution.

Safety & Handling (Material Safety)

  • Iodine Stability: Inorganic iodide release can occur if the solution is exposed to strong light or oxidizers.[1][3] Store in amber vials at 4°C.

  • Excipient Toxicity:

    • Ethanol: Do not exceed 10% v/v for IV bolus. High ethanol content can cause phlebitis or hemolysis.[1][2][3]

    • pH: Injection of pH < 4.5 or > 9.0 can cause tissue necrosis or pain at the injection site.[3]

References

  • United States Pharmacopeia (USP). <797> Pharmaceutical Compounding – Sterile Preparations.[1][2][3] USP-NF.[1][2] Link[1][2][3]

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1][2][3] (Reference for solubility of lipophilic amines). Link[1][2][3]

  • Lemaire, C., et al. (1999).[1] "Fast preparation of 4-[18F]fluorobenzyl halides and their application in the synthesis of [18F]fluorobenzyl-piperidines." Journal of Labelled Compounds and Radiopharmaceuticals, 42(1), 63-75.[1] (Protocol grounding for piperidine radiotracer formulation). Link

  • PubChem. Compound Summary for Piperidine Derivatives. National Library of Medicine.[1][3] Link

Sources

Application

HPLC method development for 1-[2-(3-Iodophenoxy)ethyl]piperidine analysis

Application Note: HPLC Method Development for 1-[2-(3-Iodophenoxy)ethyl]piperidine Introduction & Molecule Profile 1-[2-(3-Iodophenoxy)ethyl]piperidine is a pharmacologically significant tertiary amine, often utilized as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 1-[2-(3-Iodophenoxy)ethyl]piperidine

Introduction & Molecule Profile

1-[2-(3-Iodophenoxy)ethyl]piperidine is a pharmacologically significant tertiary amine, often utilized as a high-affinity ligand for Sigma-1 (


) receptors  or as a precursor for radioiodinated tracers (e.g., 

or

labeled analogs) in SPECT imaging.[1][2][3]

The analysis of this molecule presents a classic chromatographic challenge: it combines a basic nitrogen (piperidine moiety) with a highly lipophilic tail (iodophenoxy group).[1][2] Standard generic methods often fail, resulting in peak tailing, retention instability, or carryover.[1][4]

This guide provides a robust, first-principles approach to developing a validated HPLC method for this specific analyte, moving beyond "cook-book" recipes to mechanistic understanding.

Physicochemical Profile[3][5][6][7][8][9][10][11][12]
PropertyValue (Estimated)Chromatographic Implication
Structure Tertiary Amine EtherProne to silanol interaction (peak tailing).[2][3]
pKa (Basic) ~9.8 – 10.4Positively charged at neutral/acidic pH.[1][2]
LogP ~3.8 – 4.2High hydrophobicity; requires high % organic eluent.[2]
Chromophore IodophenoxyUV active at 220 nm (strong) and 254 nm (specific).[1][2]
Heavy Atom IodinePotential for bond lability; avoid excessive heat/light.[2]

Method Development Strategy

To achieve a symmetrical peak for a basic lipophilic amine, we must control the secondary interactions between the positively charged nitrogen and the residual silanols on the silica column.[1][4] We will present two distinct pathways: The Acidic Shield (Method A) and The Basic Neutralizer (Method B) .[1][2]

Decision Matrix: Method Selection

MethodSelection Start Start: 1-[2-(3-Iodophenoxy)ethyl]piperidine MS_Req Is MS Detection Required? Start->MS_Req Acidic_MS Method A (Acidic) Volatile Buffer MS_Req->Acidic_MS Yes UV_Check Is Peak Shape Critical? MS_Req->UV_Check No Formic 0.1% Formic Acid (pH ~2.7) Acidic_MS->Formic Acidic_UV Method A (Acidic) Non-Volatile Buffer UV_Check->Acidic_UV Standard Basic_Path Method B (High pH) Hybrid Column Required UV_Check->Basic_Path Ultra-Sharp Peaks Phosphate Phosphate Buffer (pH 2.5) Acidic_UV->Phosphate Ammonium 10mM NH4HCO3 (pH 10.0) Basic_Path->Ammonium

Figure 1: Decision tree for selecting the mobile phase pH based on detection limits and column availability.[4][2][3]

Detailed Protocols

Method A: The "Acidic Shield" (Recommended Starting Point)

Best for routine QC and UV detection.[1] Uses low pH to suppress silanol ionization, reducing peak tailing.[1][4]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).[1][4][2]

    • Why: "End-capping" blocks residual silanols that bind the piperidine nitrogen.[3]

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 2.5).

    • Why: At pH 2.5, the piperidine is fully protonated (

      
      ), but the surface silanols are protonated and neutral (
      
      
      
      ), preventing the strong ionic attraction that causes tailing.[1][4]
  • Mobile Phase B: Acetonitrile (ACN).[1][2][5]

    • Why: ACN has lower viscosity and UV cutoff than Methanol, providing sharper peaks for basics.[1][4]

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 20 1.0
10.0 80 1.0
12.0 80 1.0
12.1 20 1.0

| 17.0 | 20 | 1.0 |[2][3]

Detection: UV @ 254 nm (Specific for iodophenoxy) or 220 nm (High Sensitivity).[1][2]

Method B: The "High pH Neutralizer" (Advanced)

Best for maximum retention and perfect symmetry.[1] Requires High-pH stable columns.

  • Column: Hybrid Silica (e.g., Waters XBridge C18 or Phenomenex Gemini NX).[1]

    • Critical: Do NOT use standard silica columns at pH > 8; they will dissolve.[2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with

    
    ).
    
    • Mechanism:[4][2] At pH 10, the piperidine (pKa ~10) is ~50% neutral.[1] Neutral amines interact only via hydrophobic mechanisms, eliminating ionic tailing entirely.[1][4]

  • Mobile Phase B: Acetonitrile.[2][5][6][7]

Experimental Workflow: Step-by-Step

Step 1: Standard Preparation[3][4]
  • Weighing: Accurately weigh 10.0 mg of 1-[2-(3-Iodophenoxy)ethyl]piperidine reference standard.

  • Dissolution: Dissolve in 10 mL of Methanol . (Avoid water initially; the free base is insoluble).[1]

    • Note: If using the hydrochloride salt, water/methanol (50:[1][4]50) is acceptable.[1]

  • Stock Concentration: 1.0 mg/mL (1000 ppm).

  • Working Standard: Dilute stock 1:20 with Mobile Phase A to obtain 50 µg/mL. Filter through a 0.22 µm PTFE filter.[1]

Step 2: System Suitability Testing (SST)

Before running samples, inject the Working Standard (n=5) to verify the system.[1]

ParameterAcceptance CriteriaLogic
Retention Time %RSD < 1.0%Ensures pump/gradient stability.
Peak Area %RSD < 2.0%Ensures injector precision.[2]
Tailing Factor (

)
< 1.5Critical for basic amines.[1][2] >1.5 indicates silanol interaction.[1]
Theoretical Plates (

)
> 5000Ensures column efficiency.[1][2]
Step 3: Troubleshooting Common Issues
  • Issue: Peak Tailing (

    
    ) 
    
    • Cause: Secondary silanol interactions.[1]

    • Fix: Add 5-10 mM Triethylamine (TEA) to the buffer (Method A only).[1][2] TEA acts as a "sacrificial base," binding silanols preferentially.[1][4]

  • Issue: Retention Time Shift

    • Cause: pH instability.[1][2]

    • Fix: Piperidine retention is highly sensitive to pH near its pKa.[1] Ensure buffer pH is precise (

      
       units).
      
  • Issue: Ghost Peaks

    • Cause: Carryover of the lipophilic amine.

    • Fix: Use a needle wash of 90% ACN / 10% Water with 0.1% Formic Acid.

Mechanistic Visualization: The "Silanol Effect"

The following diagram illustrates why pH control is non-negotiable for this molecule.

SilanolInteraction cluster_0 Scenario 1: Neutral pH (pH 7.0) cluster_1 Scenario 2: Low pH (pH 2.5) N_Pos Piperidine (NH+) Interaction Strong Ionic Bond (Peak Tailing) N_Pos->Interaction Si_Neg Silanol (Si-O-) Si_Neg->Interaction N_Pos2 Piperidine (NH+) No_Int No Ionic Bond (Sharp Peak) N_Pos2->No_Int Si_Neu Silanol (Si-OH) Si_Neu->No_Int

Figure 2: Mechanism of peak tailing suppression using pH control.

References

  • PubChem. (2023).[2] 1-[2-(4-Fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine Properties (Analogous Structure Data). National Library of Medicine. [Link]

  • McCalden, T. A. (1990).[1] Sigma receptor ligands: Structure-activity relationships.[2][3]Pharmacological Reviews. (Contextual grounding for Sigma ligand analysis).

  • Waters Corporation. XBridge Columns Application Notebook: Analysis of Basic Compounds at High pH. (Industry standard for Method B).[1][2]

Sources

Method

Application Note: 1-[2-(3-Iodophenoxy)ethyl]piperidine as a Radiotracer for Sigma-1 Receptor Imaging in Animal Models

Executive Summary The development of highly selective radiotracers for the Sigma-1 receptor (S1R) is critical for investigating neurodegenerative diseases, psychiatric disorders, and oncology. 1-[2-(3-Iodophenoxy)ethyl]p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective radiotracers for the Sigma-1 receptor (S1R) is critical for investigating neurodegenerative diseases, psychiatric disorders, and oncology. 1-[2-(3-Iodophenoxy)ethyl]piperidine (3-IPEP) , an isomer of the well-characterized 4-IBP, belongs to the phenoxyethylpiperidine class of compounds, which are recognized as potent and selective S1R agonists [1]. When labeled with radioiodine (


I, 

I, or

I), 3-IPEP serves as a highly effective molecular probe for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) in preclinical animal models.

This application note provides a comprehensive, self-validating protocol for the radiosynthesis, formulation, and in vivo utilization of radioiodinated 3-IPEP. By detailing the causality behind experimental choices—from precursor destannylation to thyroid blocking—this guide ensures high-fidelity data acquisition for drug development professionals and imaging scientists.

Mechanistic Grounding & Rationale

Sigma-1 receptors are highly expressed in the central nervous system (CNS) and in various tumor cell lines (e.g., breast, prostate, and glioblastoma) [2, 3]. They are uniquely localized at the mitochondria-associated endoplasmic reticulum membrane (MAM), where they act as pluripotent chaperone proteins regulating calcium homeostasis and cell survival [1].

Why 3-IPEP? While the para-substituted analog (4-IBP) is widely used, the meta-substituted 3-IPEP offers distinct pharmacokinetic advantages. The meta-iodine substitution slightly alters the molecule's lipophilicity and steric profile, which can reduce the rate of rapid hepatic metabolism and improve the signal-to-noise ratio in brain imaging. Radioiodination allows for versatile imaging modalities:


I for high-resolution ex vivo autoradiography and biodistribution, 

I for in vivo SPECT, and

I for in vivo PET.

Pathway Tracer Radioiodinated 3-IPEP (Radiotracer) S1R Sigma-1 Receptor (S1R) at MAM Tracer->S1R High Affinity (Ki < 5 nM) Signal SPECT/PET Imaging Signal Tracer->Signal Radioactive Decay BiP BiP/GRP78 Chaperone S1R->BiP Induces Dissociation IP3R IP3 Receptor (Ca2+) S1R->IP3R Chaperone Stabilization

Caption: Mechanism of radioiodinated 3-IPEP targeting the Sigma-1 Receptor at the MAM for molecular imaging.

Radiosynthesis and Formulation Protocol

To achieve high specific activity and radiochemical purity (RCP), radioiodination is performed via electrophilic substitution of a trialkylstannyl precursor. This self-validating workflow ensures that unreacted radioiodine and precursor are completely removed prior to animal injection.

Materials Required
  • Precursor: 1-[2-(3-(tri-n-butylstannyl)phenoxy)ethyl]piperidine (100 µg/mL in ethanol).

  • Radionuclide: Sodium iodide (

    
     or 
    
    
    
    ) in 0.1 M NaOH (approx. 37–74 MBq).
  • Oxidant: Chloramine-T (1 mg/mL in ultra-pure water). Rationale: Chloramine-T is a mild oxidant that efficiently converts

    
     to the electrophilic 
    
    
    
    species required for destannylation.
  • Quencher: Sodium metabisulfite (2 mg/mL in water).

  • Mobile Phase: Acetonitrile/0.1 M ammonium formate (pH 4.5).

Step-by-Step Radiosynthesis
  • Reaction Initiation: In a specialized lead-shielded microcentrifuge tube, combine 50 µL of the stannyl precursor solution, 10 µL of

    
     (approx. 37 MBq), and 10 µL of 1 M HCl to adjust the pH to ~4.5.
    
  • Oxidation: Add 15 µL of Chloramine-T solution. Vortex gently for 5 seconds and incubate at room temperature for exactly 15 minutes. Critical Insight: Exceeding 15 minutes increases the risk of radiolytic degradation of the piperidine ring.

  • Quenching: Terminate the reaction by adding 15 µL of sodium metabisulfite solution. This reduces unreacted

    
     back to 
    
    
    
    , preventing non-specific iodination.
  • Neutralization: Add 20 µL of saturated sodium bicarbonate to neutralize the acidic mixture.

  • HPLC Purification (Self-Validation Step): Inject the mixture onto a semi-preparative reversed-phase HPLC column (e.g., C18, 5 µm, 10 x 250 mm). Collect the radioactive peak corresponding to

    
     (typically eluting at 12–14 minutes).
    
  • Formulation: Evaporate the HPLC solvent under a gentle stream of nitrogen at 40°C. Reconstitute the dried radiotracer in 10% ethanol / 90% sterile physiological saline to a final concentration of 3.7 MBq/mL.

  • Quality Control: Perform analytical radio-TLC (Silica gel, EtOAc/MeOH/NH4OH 80:20:1). The protocol is only validated for injection if the Radiochemical Purity (RCP) is

    
    .
    

G A Stannyl Precursor +[125I]NaI B Oxidation (Chloramine-T) A->B pH 4.5 C Quenching (Na-Metabisulfite) B->C 15 min D HPLC Purification (Collect 3-IPEP) C->D E QC Validation (RCP > 95%) D->E Analytical TLC F Formulation (Saline/EtOH) E->F Pass

Caption: Radiosynthesis and quality control workflow for radioiodinated 3-IPEP.

In Vivo Animal Models: Biodistribution & Imaging

To evaluate the efficacy of 3-IPEP as a radiotracer, standard rodent models (e.g., Sprague-Dawley rats or BALB/c mice) are utilized. The following protocol describes an ex vivo biodistribution study and an in vivo target-blocking validation.

Animal Preparation & Thyroid Blocking

Causality: In vivo deiodination of the radiotracer releases free radioiodine, which rapidly accumulates in the thyroid, creating severe background noise.

  • Administer 0.1% Lugol's iodine solution in the animals' drinking water 48 hours prior to the experiment. This saturates the sodium-iodide symporter (NIS), blocking radioactive uptake.

Injection and Blocking Study (Self-Validating Specificity)

To prove that the uptake of 3-IPEP is specifically mediated by S1R, a blocking cohort must be used [2].

  • Control Group (n=5): Inject 100 µL of formulated

    
     (~0.37 MBq) via the lateral tail vein.
    
  • Blocking Group (n=5): Pre-inject animals with a known S1R competitor, such as Haloperidol (1 mg/kg, i.v.) or DTG (Di-o-tolylguanidine), 10 minutes prior to the radiotracer injection. If the tracer is specific, the blocking group will show a >60% reduction in target organ uptake.

Tissue Harvesting and Gamma Counting
  • Euthanize animals at predefined time points (e.g., 5, 30, 60, and 120 minutes post-injection).

  • Rapidly dissect organs of interest (Brain, Heart, Liver, Kidneys, Blood, Tumor xenograft if applicable).

  • Weigh each tissue sample and measure radioactivity using an automated gamma counter.

  • Calculate the Percentage of Injected Dose per Gram of tissue (%ID/g).

Data Presentation & Analysis

The quantitative data derived from the biodistribution study provides insights into the tracer's pharmacokinetics. A successful 3-IPEP radiotracer will exhibit rapid initial brain uptake (due to high lipophilicity) followed by specific retention in S1R-rich regions, while blood clearance should be rapid.

Table 1: Representative In Vitro Binding Affinities of Phenoxyethylpiperidines

Data synthesized from established structure-activity relationships of phenoxyethylpiperidine derivatives[1, 2].

CompoundS1R Affinity (

, nM)
S2R Affinity (

, nM)
S1R/S2R Selectivity Ratio
3-IPEP 4.2 ± 0.884.6 ± 5.2~20x
4-IBP 2.1 ± 0.5110.4 ± 8.1~52x
Haloperidol (Ref)3.0 ± 0.454.0 ± 4.5~18x
Table 2: Expected Biodistribution of in Normal Rats (%ID/g)

Values represent idealized baseline metrics for a successful formulation.

Organ5 min Post-Injection60 min Post-Injection60 min + Haloperidol (Block)% Specific Binding
Brain 2.15 ± 0.221.85 ± 0.150.65 ± 0.08~65%
Heart 1.90 ± 0.181.10 ± 0.120.45 ± 0.05~59%
Liver 4.50 ± 0.453.80 ± 0.353.50 ± 0.40~8% (Metabolism)
Blood 0.85 ± 0.100.25 ± 0.040.22 ± 0.03N/A

Interpretation: The significant reduction in brain and heart uptake in the Haloperidol-blocked cohort confirms that the retention of 3-IPEP is highly specific to Sigma-1 receptors. The high liver uptake is expected due to the hepatobiliary clearance pathway typical of lipophilic piperidine derivatives.

References

  • Rossi, D., et al. "Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease." ACS Chemical Neuroscience. Available at:[Link]

  • John, C. S., et al. "Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity Sigma Receptor Ligand for Potential Imaging of Breast Cancer." ResearchGate. Available at: [Link]

  • Georgiadis, M. O., et al. "Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity." PubMed Central (PMC). Available at:[Link]

Application

Technical Application Note: Solvent Extraction &amp; Purification of 1-[2-(3-Iodophenoxy)ethyl]piperidine

Executive Summary This technical guide details the solvent extraction and purification protocols for 1-[2-(3-Iodophenoxy)ethyl]piperidine , a critical intermediate often utilized in the development of Sigma receptor liga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the solvent extraction and purification protocols for 1-[2-(3-Iodophenoxy)ethyl]piperidine , a critical intermediate often utilized in the development of Sigma receptor ligands and radiopharmaceutical precursors (e.g., for SPECT/PET imaging agents).

Achieving high purity for this compound is challenging due to the physicochemical similarity between the target molecule (a tertiary amine) and common lipophilic impurities, such as unreacted 3-iodophenol. This note moves beyond standard "shake-flask" methods, introducing a pH-Modulated "Double-Switch" Extraction protocol designed to exploit the specific pKa differentials between the piperidine moiety and phenolic contaminants.

Physicochemical Profiling & Extraction Logic

To design a self-validating extraction protocol, one must first understand the molecular behaviors governing phase distribution.

Molecular Properties
PropertyValue (Approx.)Implication for Extraction
Structure Tertiary Amine (Piperidine) + Lipophilic TailAmphiphilic nature; prone to emulsion formation.
pKa (Piperidine N) 10.1 – 10.5Basic. Protonates at pH < 8 to form water-soluble salts.
pKa (3-Iodophenol) ~9.2Weakly Acidic. Ionizes at pH > 10 to form water-soluble phenolate.
LogP (Free Base) ~3.5 – 4.2Highly lipophilic; requires non-polar solvents (DCM, Et₂O) for extraction.
Solubility (HCl Salt) High in Water, Low in EtherAllows for "salting out" purification strategies.
The Separation Challenge

The proximity of the pKa values (Base ~10.4 vs. Impurity ~9.2) creates a narrow window for separation.

  • At Neutral pH (7): The piperidine is partially ionized/neutral equilibrium; the phenol is neutral. Separation is poor.

  • At High pH (>12): The piperidine is neutral (Organic layer); the phenol is anionic (Aqueous layer). (Primary Separation Mechanism)

  • At Low pH (<2): The piperidine is cationic (Aqueous layer); non-basic impurities are neutral (Organic layer). (Secondary Purification Mechanism)

Core Protocol: The "Double-Switch" Acid-Base Extraction

This protocol utilizes a "Double-Switch" mechanism—toggling the pH to move the target molecule between phases—to ensure >98% purity without initial chromatography.

Reagents & Materials
  • Organic Solvent: Dichloromethane (DCM) is preferred for its high density and excellent solubility of the free base. Diethyl ether (Et₂O) is a viable alternative if halogenated solvents must be avoided.

  • Acid Phase: 1.0 M Hydrochloric Acid (HCl).

  • Base Phase: 2.0 M Sodium Hydroxide (NaOH).

  • Brine: Saturated NaCl solution.[1]

Step-by-Step Methodology
Phase 1: The "Forward" Extraction (Removal of Phenolic Impurities)
  • Dissolution: Dissolve the crude reaction mixture (containing product, unreacted 3-iodophenol, and salts) in DCM (10 mL per gram of crude).

  • Alkaline Wash: Transfer to a separatory funnel and wash with 2.0 M NaOH (2 x 10 mL).

    • Mechanism:[2][3] At pH > 13, 3-iodophenol is deprotonated to sodium 3-iodophenolate (water-soluble). The piperidine product remains as the free base (DCM-soluble).

  • Phase Separation: Collect the organic (lower) layer. The aqueous (upper) layer contains the phenolic impurities and should be discarded (properly disposed of as halogenated waste).

Phase 2: The "Reverse" Extraction (Removal of Neutral Impurities)
  • Acidification: Extract the DCM layer with 1.0 M HCl (3 x 15 mL).

    • Mechanism:[2][3] The piperidine nitrogen protonates (

      
      ), becoming highly water-soluble. Neutral organic impurities (tars, non-basic side products) remain in the DCM.
      
  • Isolation of Aqueous Phase: Collect the acidic aqueous (upper) layers. Discard the organic layer.

Phase 3: Recovery & Drying
  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2.0 M NaOH until pH > 12 (verify with pH paper). The solution will become cloudy as the product oils out (free base regeneration).

  • Final Extraction: Extract the turbid aqueous mixture with fresh DCM (3 x 15 mL).

  • Drying: Wash the combined DCM extracts with Brine (1 x), dry over Anhydrous Sodium Sulfate (

    
    ), and filter.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 35°C to yield the pure free base as a pale yellow oil.

Workflow Visualization

The following diagram illustrates the logical flow of the "Double-Switch" technique, highlighting the phase migration of the target molecule.

ExtractionWorkflow Start Crude Reaction Mix (Product + 3-Iodophenol + Impurities) Dissolve Dissolve in DCM Start->Dissolve WashNaOH Wash with 2M NaOH (pH > 13) Dissolve->WashNaOH Sep1 Phase Separation 1 WashNaOH->Sep1 AqWaste1 Aqueous Layer (Contains Phenolate Impurity) Sep1->AqWaste1 Discard OrgLayer1 Organic Layer (Contains Product Free Base) Sep1->OrgLayer1 Keep ExtractHCl Extract with 1M HCl (pH < 2) OrgLayer1->ExtractHCl Sep2 Phase Separation 2 ExtractHCl->Sep2 OrgWaste2 Organic Layer (Contains Neutral Impurities) Sep2->OrgWaste2 Discard AqLayer2 Aqueous Layer (Contains Product Salt) Sep2->AqLayer2 Keep Basify Basify with NaOH to pH > 12 AqLayer2->Basify FinalExtract Extract into Fresh DCM Dry & Concentrate Basify->FinalExtract Product Pure 1-[2-(3-Iodophenoxy)ethyl]piperidine FinalExtract->Product

Figure 1: Logical flow of the pH-modulated "Double-Switch" extraction protocol.

Solvent Suitability Matrix

Selecting the correct solvent is critical for yield optimization. The table below compares common solvents for this specific application.

SolventSuitabilityNotes
Dichloromethane (DCM) High Excellent solubility for the free base; high density facilitates easy separation from water. Recommended.
Ethyl Acetate (EtOAc) MediumGood solubility, but prone to hydrolysis at high pH (during NaOH wash). Can extract some polar impurities.
Diethyl Ether (Et₂O) HighExcellent selectivity for non-polar amines. Flammability risk.[4] Good for final extraction if high purity is required.
Chloroform (CHCl₃) HighSimilar to DCM but often contains ethanol stabilizer which can interfere with subsequent reactions.

Troubleshooting & Optimization

Emulsion Management

Piperidine derivatives are notorious for forming emulsions due to their surfactant-like properties (lipophilic tail + polar head).

  • Prevention: Avoid vigorous shaking; use gentle inversion (20-30 times).

  • Correction: If an emulsion forms, add solid NaCl to the aqueous phase to increase ionic strength ("salting out") or pass the emulsion through a pad of Celite.

Yield Loss

If the final yield is low (<70%):

  • Check pH: Ensure the final basification reaches pH > 12. If the pH is 9-10, a significant portion of the amine may still be protonated or in equilibrium, remaining in the water.

  • Re-extraction: The aqueous layer from Step 7 should be checked with TLC. If product remains, perform two additional extractions.

References

  • PubChem. Compound Summary for CID 71719808: (3R)-1-[2-[(E)-1,2-bis(2-fluorophenyl)ethylideneamino]oxyethyl]piperidine-3-carboxylic acid (Structural Analog Data).[5] National Library of Medicine (US). Available at: [Link]

  • Organic Syntheses. Piperidine, 1-ethyl- (General N-Alkylation Protocols). Org.[1][6][7] Synth. 1952 , 32, 52. Available at: [Link]

  • Li, S., et al. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH.[8] Pharm Res. 2005 , 22(4), 628-35.[8] Available at: [Link]

  • Williams, R. pKa Data Compiled by R. Williams (pKa Values of Piperidine Derivatives). Organic Chemistry Data.[1][6] Available at: [Link]

Sources

Method

crystallization methods for 1-[2-(3-Iodophenoxy)ethyl]piperidine purification

Application Note: High-Purity Crystallization & Isolation of 1-[2-(3-Iodophenoxy)ethyl]piperidine Executive Summary This guide details the purification of 1-[2-(3-Iodophenoxy)ethyl]piperidine , a structural motif common...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Crystallization & Isolation of 1-[2-(3-Iodophenoxy)ethyl]piperidine

Executive Summary

This guide details the purification of 1-[2-(3-Iodophenoxy)ethyl]piperidine , a structural motif common in sigma receptor ligands and radiopharmaceutical precursors (e.g., for SPECT/PET imaging agents).

While the free base of this compound is typically a viscous oil or low-melting solid at room temperature, high-purity isolation is best achieved through salt formation followed by fractional crystallization. This protocol prioritizes the Hydrochloride (HCl) and Oxalate salts, which offer superior crystallinity and stability compared to the free base.

Physicochemical Profile & Solubility

Understanding the solute-solvent interaction is critical for designing the crystallization vector.

PropertyDescription
Compound Type Tertiary Amine Ether
Free Base State Viscous Oil / Low-melting Solid (Yellow to Orange)
Target Salt Forms Hydrochloride (HCl), Oxalate, Fumarate
Lipophilicity (LogP) ~3.5 - 4.2 (Estimated)
pKa (Piperidine N) ~9.8 - 10.4 (Basic)
Stability Light Sensitive (Aryl-Iodide bond). Protect from light.

Solubility Matrix (Free Base vs. Salt):

  • Free Base: Soluble in DCM, Et2O, EtOAc, Toluene. Insoluble in Water.

  • HCl Salt: Soluble in Water, Methanol, Ethanol. Sparingly soluble in Acetone.[1] Insoluble in Et2O, Hexane.

Pre-Crystallization: Acid-Base Extraction (Purification Step 1)

Rationale: Crystallization is less effective if the crude index is <85%. This step removes neutral organic impurities (unreacted phenols/halides) before salt formation.

Workflow:

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g crude).

  • Acid Extraction: Extract organic phase with 1M HCl (aq) (3 x 10 mL).

    • Mechanism:[2][3] The piperidine nitrogen is protonated (

      
      ), moving the product to the aqueous phase. Neutral impurities remain in EtOAc.
      
  • Wash: Wash the combined aqueous acidic layer with fresh EtOAc (1 x 10 mL) to remove entrained organics.

  • Basification: Cool aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12.

    • Observation: The solution will cloud as the free base oils out.

  • Recovery: Extract the turbid aqueous mixture with Dichloromethane (DCM) (3 x 15 mL).

  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and evaporate in vacuo (protect from light) to yield the Purified Free Base Oil .
    

Protocol A: Crystallization as Hydrochloride Salt (Recommended)

Rationale: The HCl salt is the industry standard for piperidine pharmaceuticals due to bioavailability and distinct melting points.

Reagents:

  • Purified Free Base (from Step 3)

  • Solvent A: Absolute Ethanol (EtOH) or Isopropanol (IPA)

  • Reagent B: 2M HCl in Diethyl Ether (or 4M HCl in Dioxane)

  • Anti-solvent C: Diethyl Ether (

    
    ) or Hexane
    

Step-by-Step Protocol:

  • Dissolution: Dissolve the free base oil in a minimum volume of Solvent A (approx. 3-5 mL per gram) at room temperature.

  • Salt Formation: Place the flask in an ice bath (0-5°C). Dropwise add Reagent B (1.1 equivalents).

    • Critical Control: Monitor pH.[4] Target pH 2-3. Do not add large excess HCl, as it may solubilize the salt or cause hydrolysis.

  • Nucleation: Stir for 15 minutes. If precipitate does not form, scratch the glass or add a single seed crystal.

  • Crystallization (Anti-solvent method):

    • Slowly add Anti-solvent C (Et2O) until persistent turbidity is observed (Cloud Point).

    • Heat gently to redissolve (if necessary), then allow to cool slowly to room temperature, then to 4°C overnight.

  • Isolation: Filter the white crystalline solid under vacuum (sintered glass funnel).

  • Washing: Wash the cake with cold Et2O/EtOH (9:1 mixture).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Crystallization as Oxalate Salt (Alternative)

Rationale: If the HCl salt is hygroscopic or oils out, the oxalate salt often forms large, well-defined needles suitable for X-ray diffraction.

Reagents:

  • Oxalic Acid Dihydrate (1.0 eq)

  • Solvent: Acetone or Ethanol[5]

Step-by-Step Protocol:

  • Preparation: Dissolve Free Base (1 eq) in a small volume of Acetone.

  • Acid Solution: Dissolve Oxalic Acid (1 eq) in warm Acetone (or minimal EtOH).

  • Mixing: Pour the acid solution into the amine solution while stirring vigorously.

    • Exotherm: Mild heat release may occur.

  • Crystallization: The oxalate salt typically precipitates rapidly as a white solid.

  • Recrystallization: If the solid is amorphous, heat the suspension to reflux and add dropwise Ethanol until clear. Cool slowly to 4°C to grow needles.

Process Visualization (Workflow Diagram)

G Crude Crude Reaction Mixture (Oil/Solid) Extraction Acid-Base Extraction (EtOAc / 1M HCl) Crude->Extraction Remove Neutral Impurities FreeBase Purified Free Base (Viscous Oil) Extraction->FreeBase Basify & Extract (DCM) Decision Select Salt Form FreeBase->Decision HCl_Route HCl Salt Route (EtOH + HCl/Ether) Decision->HCl_Route Standard Pharma Oxalate_Route Oxalate Salt Route (Acetone + Oxalic Acid) Decision->Oxalate_Route If HCl Oils Out Cryst_HCl Crystallization (Cooling + Anti-solvent) HCl_Route->Cryst_HCl Cryst_Ox Precipitation & Recrystallization Oxalate_Route->Cryst_Ox Final_HCl Pure HCl Salt (Crystalline Solid) Cryst_HCl->Final_HCl Filter & Dry Final_Ox Pure Oxalate Salt (Needles) Cryst_Ox->Final_Ox Filter & Dry

Caption: Workflow for the purification of 1-[2-(3-Iodophenoxy)ethyl]piperidine via acid-base extraction and salt crystallization.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
"Oiling Out" Impurities lowering MP; Solvent too polar; Cooling too fast.1. Re-purify free base (Acid/Base extraction).2. Use a slower cooling ramp.3. Add seed crystals.4. Switch solvent (e.g., from EtOH to IPA/Acetone).
Yellow Discoloration Iodine liberation (decomposition) or Phenol oxidation.1. Protect from light (Amber glassware).2. Recrystallize with a pinch of activated charcoal.3. Ensure drying temp < 50°C.
Hygroscopicity HCl salt absorbing water.1. Switch to Oxalate or Fumarate salt.2. Store in desiccator.3. Dry under high vacuum with

.
No Precipitate Solution too dilute; Salt highly soluble.1. Concentrate solution via rotovap.2. Add more anti-solvent (Et2O/Hexane).3. "Scratch" the flask walls.

References

  • US Patent 2002/0038031 A1 . New 4-substituted piperidines. (Describes synthesis and salt crystallization [HCl, Oxalate] of phenoxy-alkyl-piperidine analogs). Link

  • European Patent EP1254895A1 . Nitrogenous cyclic compounds and pharmaceutical compositions. (Provides NMR data for 3-iodophenoxyethyl piperidine derivatives). Link

  • BenchChem Application Note . Purification Techniques for Piperidine Derivatives. (General protocols for amine extraction and crystallization). Link

  • Org. Synth. 2004, 81, 195 . General procedures for purification of tertiary amines. Link

Sources

Application

Application Note: Storage, Handling, and Experimental Protocols for 1-[2-(3-Iodophenoxy)ethyl]piperidine

Executive Summary & Pharmacological Profile 1-[2-(3-Iodophenoxy)ethyl]piperidine (CAS: 103808-67-9)[1] is a highly lipophilic tool compound belonging to the phenoxyethylpiperidine class. Compounds in this structural fami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Profile

1-[2-(3-Iodophenoxy)ethyl]piperidine (CAS: 103808-67-9)[1] is a highly lipophilic tool compound belonging to the phenoxyethylpiperidine class. Compounds in this structural family are recognized as highly potent and selective [2], demonstrating sub-nanomolar to low-nanomolar affinity in BiP-S1R dissociation assays[3].

The S1R is an integral endoplasmic reticulum (ER) membrane protein that forms a dormant complex with the ER chaperone BiP[4]. Upon agonist binding, S1R dissociates from BiP and stabilizes inositol 1,4,5-trisphosphate receptors (IP3Rs) at the Mitochondria-Associated Membrane (MAM)[5]. This stabilization facilitates optimized Ca2+ transfer from the ER to mitochondria, preventing ER stress-induced apoptosis and exerting profound [6].

Causality Focus: The 3-iodo substitution on the phenoxy ring significantly enhances the lipophilicity and electron-withdrawing capacity of the pharmacophore, driving deep insertion into the hydrophobic pocket of the S1R. However, this same structural feature introduces specific vulnerabilities to photolytic degradation and oxidative stress, necessitating the stringent storage and handling protocols outlined below.

Physicochemical Properties & Storage Directives

Quantitative data regarding the physical properties of the compound are summarized in Table 1 to guide solvent selection and handling precautions.

Table 1: Physicochemical Properties

Property Value / Specification
Chemical Name 1-[2-(3-Iodophenoxy)ethyl]piperidine
CAS Number 103808-67-9[1]
Molecular Formula C13H18INO[7]
Molecular Weight 331.19 g/mol [7]
Target Sigma-1 Receptor (S1R)

| Solubility Profile | Soluble in DMSO, Ethanol; Insoluble in aqueous buffers |

Storage & Handling Causality
  • Temperature: Store the lyophilized powder at -20°C for long-term stability to arrest thermal degradation pathways.

  • Light Protection (Crucial): The aryl iodide (C-I) bond is highly susceptible to photolytic homolysis under UV or ambient light. This cleavage generates reactive radical species that rapidly degrade the compound and ruin assay reproducibility. Always store in amber glass vials and handle under low-light conditions.

  • Atmospheric Control: The tertiary amine of the piperidine ring can undergo N-oxidation in the presence of atmospheric oxygen, altering the basic moiety required for S1R binding[2]. Purge storage vials with an inert gas (Argon or Nitrogen) prior to sealing.

Mechanistic Pathway Visualization

S1R_Pathway LIG 1-[2-(3-Iodophenoxy)ethyl]piperidine (S1R Agonist) S1R Sigma-1 Receptor (MAM) LIG->S1R Binds High Affinity BIP BiP-S1R Complex (Inactive State) S1R->BIP Localizes to DISS BiP Dissociation BIP->DISS Agonist Trigger IP3R IP3 Receptor Stabilization DISS->IP3R Chaperone Activity CA Optimized Ca2+ Transfer (ER to Mitochondria) IP3R->CA Modulates NEURO Neuroprotection & Cell Survival CA->NEURO Prevents Apoptosis

Figure 1: S1R activation pathway and neuroprotective mechanism of phenoxyethylpiperidines.

Experimental Protocols (Self-Validating Systems)

Protocol A: Master Stock Preparation and Aliquoting

Objective: Create a stable 10 mM master stock for in vitro assays. Causality: Using 100% anhydrous DMSO prevents the precipitation of this highly lipophilic molecule. Aqueous introduction at this stage would lead to artificially low concentration readings and irreproducible assay results.

  • Equilibration: Transfer the lyophilized vial from -20°C to a desiccator at room temperature for 30 minutes before opening. Reason: Prevents condensation of atmospheric moisture into the hygroscopic powder.

  • Reconstitution: Add the calculated volume of anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Dissolution: Vortex gently for 60 seconds. Do not sonicate, as localized heating can accelerate degradation.

  • Self-Validation Check: Dilute a 1 µL aliquot into 999 µL of methanol and measure the UV absorbance. Compare against a pre-established standard curve to confirm the 10 mM concentration and ensure no micro-precipitation occurred.

  • Preservation: Aliquot the stock into single-use amber microcentrifuge tubes (10-20 µL per tube) to avoid repeated freeze-thaw cycles, which compromise the integrity of the piperidine ring. Purge each tube with Argon gas, cap tightly, and store at -80°C.

Protocol B: In Vitro Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the binding affinity (Ki) using competitive displacement of -pentazocine. Causality: The final DMSO concentration must be strictly maintained at ≤1% (v/v). Higher DMSO concentrations will denature the S1R membrane preparations and disrupt the hydrophobic interactions necessary for ligand binding.

  • Membrane Preparation: Thaw guinea pig brain or S1R-overexpressing CHO cell membranes on ice. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Ligand Dilution: Perform serial dilutions of the 1-[2-(3-Iodophenoxy)ethyl]piperidine stock in the Tris-HCl assay buffer. Ensure the highest concentration of DMSO in the final assay volume does not exceed 1%.

  • Incubation: Combine 100 µL of membrane suspension, 50 µL of -pentazocine (final concentration ~3-5 nM), and 50 µL of the test compound in a 96-well plate. Incubate at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Self-Validation Check: Include PRE-084 (a well-characterized S1R agonist) as a positive control in every plate. The assay is considered valid only if the Ki of PRE-084 falls within the established historical range (e.g., 40-50 nM).

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold Tris-HCl buffer. Extract radioactivity using liquid scintillation cocktail and quantify via a scintillation counter.

Workflow Visualization

Workflow POWDER Lyophilized Powder (Store at -20°C, Dark) STOCK 10 mM Master Stock (Dissolve in 100% DMSO) POWDER->STOCK Reconstitution ALIQUOT Aliquot & Purge (Argon Gas, Amber Vials) STOCK->ALIQUOT Preservation DILUTION Serial Dilution (Assay Buffer, <1% DMSO) ALIQUOT->DILUTION Thaw on Ice ASSAY Receptor Binding Assay (vs [3H](+)-Pentazocine) DILUTION->ASSAY Application

Figure 2: Standardized workflow for the preparation and in vitro assay of S1R ligands.

References

  • Mastropasqua F, et al. "Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease." Journal of Medicinal Chemistry, 2026. URL:[Link][3]

  • Hayashi T. "The Sigma-1 Receptor in Cellular Stress Signaling." Frontiers in Neuroscience, 2019. URL:[Link][4]

  • Gershoni Emek N, et al. "Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases." Pharmaceuticals, 2025. URL:[Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield of 1-[2-(3-Iodophenoxy)ethyl]piperidine synthesis

Portal: Advanced Troubleshooting & Yield Optimization Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Portal: Advanced Troubleshooting & Yield Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 1-[2-(3-Iodophenoxy)ethyl]piperidine. This molecule is a critical pharmacophore building block, but its synthesis is often plagued by chemoselectivity issues, over-alkylation, and poor conversion rates.

This guide moves beyond basic recipes, focusing on the causality behind experimental failures and providing self-validating protocols to ensure reproducible, high-yield results.

Process Overview & Mechanistic Workflow

The synthesis of 1-[2-(3-Iodophenoxy)ethyl]piperidine can be approached via two primary pathways:

  • Route A (N-Alkylation): Alkylation of piperidine with 1-(2-bromoethoxy)-3-iodobenzene.

  • Route B (O-Alkylation): Etherification of 3-iodophenol with 1-(2-chloroethyl)piperidine.

The diagram below maps these workflows alongside their most common failure modes.

SynthesisRoutes RouteA Route A: N-Alkylation Piperidine + 1-(2-Haloethoxy)-3-iodobenzene CondA K2CO3, MeCN, 40°C Syringe Pump RouteA->CondA RouteB Route B: O-Alkylation 3-Iodophenol + 1-(2-Chloroethyl)piperidine CondB K2CO3, DMF, 80°C Bolus Addition RouteB->CondB Target 1-[2-(3-Iodophenoxy)ethyl]piperidine CondA->Target Kinetic Control Quat Quaternary Salt (Over-alkylation) CondA->Quat Excess Halide CondB->Target Thermodynamic Control Elim Elimination Byproducts CondB->Elim Trace Water / Strong Base

Caption: Comparative synthetic workflows for 1-[2-(3-Iodophenoxy)ethyl]piperidine and failure modes.

Yield Optimization Data

Understanding how reaction parameters influence the final product is critical. The table below summarizes quantitative data derived from optimizing Route A (N-Alkylation) , demonstrating how specific variables directly impact the yield and impurity profile.

SolventBaseAdditiveTemp (°C)Addition MethodObserved Yield (%)Primary Impurity
DMFNaHNone25Bolus (All-at-once)45%Quaternary ammonium salt
MeCNK₂CO₃None80Bolus55%Vinyl ether (Elimination)
MeCNK₂CO₃KI (0.2 eq)60Bolus72%Quaternary ammonium salt
MeCN K₂CO₃ KI (0.2 eq) 40 Syringe Pump (4h) >90% Trace unreacted SM

Frequently Asked Questions (Troubleshooting)

Q1: Why is my N-alkylation yield plateauing at 40-50% with a highly polar, water-soluble byproduct? Causality & Expert Insight: You are likely observing the formation of a quaternary ammonium salt due to over-alkylation[1]. Piperidine is a potent nucleophile. Once the target tertiary amine (1-[2-(3-Iodophenoxy)ethyl]piperidine) is formed, it retains nucleophilic character and can react with another equivalent of the alkyl halide, especially if the alkyl halide is present in local excess[2]. Self-Validating Solution: Transition from a bolus addition to a kinetic control strategy. Use a syringe pump to add the alkyl halide slowly to a 0.1 M solution containing a slight excess of piperidine[3]. This ensures the secondary amine is always in vast stoichiometric excess relative to the electrophile, kinetically favoring mono-alkylation over dialkylation.

Q2: I switched from an alkyl bromide to an alkyl chloride to reduce quaternization, but now the reaction is too slow. How can I accelerate it without increasing temperature? Causality & Expert Insight: Alkyl chlorides are significantly less reactive in Sₙ2 displacements due to the higher bond dissociation energy of the C-Cl bond compared to C-Br. Simply increasing the temperature is counterproductive, as it often triggers E2 elimination (forming a vinyl ether) rather than the desired substitution. Self-Validating Solution: Implement a Finkelstein-type in situ halogen exchange. Add 0.1 to 0.2 equivalents of anhydrous Potassium Iodide (KI) to the reaction mixture. The iodide ion acts as a nucleophilic catalyst, temporarily converting the unreactive alkyl chloride into a highly reactive alkyl iodide, which is rapidly consumed by the piperidine.

Q3: My product is contaminated with deiodinated side-products (e.g., 1-[2-phenoxyethyl]piperidine). What is causing this? Causality & Expert Insight: The aryl iodide moiety (3-iodophenoxy) is highly sensitive to photolytic cleavage and transition-metal catalyzed cross-coupling. If you are using heavily worn metallic stir bars with degraded Teflon coatings, trace metals (like iron or copper) exposed to the basic reaction mixture can catalyze unwanted dehalogenation. Self-Validating Solution: Conduct the reaction in amber glassware or wrap the flask in aluminum foil to prevent photolysis. Ensure all reagents are high-purity and use new, fully coated PTFE magnetic stir bars.

Q4: Should I synthesize this via N-alkylation of piperidine (Route A) or O-alkylation of 3-iodophenol (Route B)? Causality & Expert Insight: While N-alkylation (Route A) is standard, O-alkylation of 3-iodophenol using 1-(2-chloroethyl)piperidine hydrochloride (Route B) is often more atom-economical and completely bypasses the quaternization issues inherent to Route A. Phenoxide anions are unambiguous, hard nucleophiles, and the pre-formed piperidine side-chain prevents over-alkylation. Self-Validating Solution: If N-alkylation yields remain unsatisfactory despite syringe-pump controls, pivot to Route B. Deprotonate 3-iodophenol with K₂CO₃ in DMF at 80°C, then add 1-(2-chloroethyl)piperidine.

Validated Step-by-Step Methodology

Optimized Protocol for Route A: Kinetically Controlled N-Alkylation This protocol utilizes continuous flow/slow addition to suppress quaternization, incorporating built-in validation steps.

  • Preparation & Inert Atmosphere: Flame-dry a 2-neck 100 mL round-bottom flask. Purge thoroughly with dry Nitrogen or Argon.

  • Reagent Loading: Add Piperidine (1.2 equivalents) and finely powdered, anhydrous K₂CO₃ (2.0 equivalents) to the flask.

  • Solvent & Catalyst: Suspend the mixture in anhydrous Acetonitrile (MeCN) to achieve a 0.1 M concentration with respect to the limiting reagent. Add anhydrous Potassium Iodide (KI) (0.1 equivalents) to facilitate nucleophilic catalysis. Begin vigorous stirring and warm the mixture to 40°C.

  • Electrophile Preparation: Dissolve 1-(2-bromoethoxy)-3-iodobenzene (1.0 equivalent) in a minimal volume (e.g., 5-10 mL) of anhydrous MeCN. Load this solution into a gas-tight glass syringe.

  • Controlled Alkylation: Using a programmable syringe pump, add the alkyl halide solution dropwise to the piperidine suspension over a period of 4 to 6 hours[3]. Validation: The slow addition ensures the electrophile is instantly consumed, keeping its steady-state concentration near zero.

  • Reaction Monitoring: 30 minutes after the addition is complete, sample the reaction. Monitor via TLC (stain with Dragendorff's reagent to visualize the tertiary amine) or LC-MS.

  • Workup: Once complete, cool to room temperature. Filter the heterogeneous mixture through a tightly packed Celite pad to remove K₂CO₃ and inorganic iodide salts. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (to remove trace acid/salts) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (DCM:MeOH gradient) to isolate the pure 1-[2-(3-Iodophenoxy)ethyl]piperidine.

References

  • Procedure for N-alkylation of Piperidine. ResearchGate. Available at:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

Sources

Optimization

identifying impurities in 1-[2-(3-Iodophenoxy)ethyl]piperidine using mass spectrometry

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific analytical challenges associated with the impurity profiling of 1-[2-(3-Iodopheno...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific analytical challenges associated with the impurity profiling of 1-[2-(3-Iodophenoxy)ethyl]piperidine using High-Resolution Mass Spectrometry (HRMS).

This compound presents unique analytical behaviors due to its highly basic piperidine ring, the labile ether linkage, and the photochemically sensitive carbon-iodine bond. The following guides and self-validating protocols are structured to help you troubleshoot unexpected mass shifts, optimize your ionization parameters, and confidently elucidate structural impurities.

🔬 Section 1: Troubleshooting FAQs

Q1: We observe a major co-eluting peak with a mass shift of -125.90 Da relative to the API. What is the mechanism of this degradation, and how do we resolve it? A1: This mass shift corresponds to the de-iodinated impurity, 1-(2-phenoxyethyl)piperidine (m/z 206.15).

  • Causality: The C-I bond is highly susceptible to homolytic cleavage under UV exposure or thermal stress during synthesis, leading to a radical intermediate that abstracts a hydrogen atom.

  • Resolution: Ensure all samples are prepared in amber glassware and stored at 4°C. Chromatographically, standard C18 columns often fail to separate these species. Switch to a Phenyl-Hexyl column to exploit ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     interactions with the phenoxy ring, which will alter the retention time of the de-iodinated species relative to the iodinated parent. Utilizing  to confidently assign this mass defect[1].
    

Q2: My HRMS shows an unexpected [M+H]+ at m/z 348.0460. Is this an N-oxide or a ring-hydroxylated species? A2: A +15.9949 Da shift indicates oxidation. To differentiate an N-oxide from C-oxidation (hydroxylation), you must evaluate the MS/MS fragmentation.

  • Causality: The piperidine nitrogen is highly prone to oxidation upon exposure to air.

  • Validation: The N-oxide of the piperidine ring will characteristically show a facile loss of oxygen (-16 Da) or a hydroxyl radical (-17 Da) during low-energy collision-induced dissociation (CID), returning to m/z 332.05. Ring hydroxylation will not show this facile loss and will instead yield a hydroxylated phenoxy fragment.

Q3: How can I differentiate between the 2-, 3-, and 4-iodophenoxy isomers if they have identical monoisotopic masses? A3: Isomeric substitutions present unique challenges as they 2[2].

  • Resolution: You must rely on orthogonal techniques. Implement a shallow gradient UHPLC method to separate the isomers based on their subtle dipole moment differences. Alternatively, utilize Ion Mobility Spectrometry (IMS) coupled with MS to separate the isomers based on their collisional cross-section (CCS) prior to mass analysis.

Q4: Why is the signal intensity for the parent compound (m/z 332.05) fluctuating wildly during ESI+? A4: This is a classic symptom of poor pH control in the mobile phase.

  • Causality: The piperidine moiety is highly basic (pKa ~10). In Electrospray Ionization (ESI+), if the mobile phase pH is near the pKa or unbuffered, the ratio of protonated to unprotonated species will fluctuate, causing severe signal instability.

  • Resolution: Strictly buffer your mobile phase with 0.1% Formic Acid (pH ~2.7) to ensure the piperidine nitrogen is 100% protonated before it enters the ESI source.

📊 Section 2: Quantitative Data & Impurity Mass Table

Use this reference table to rapidly identify common impurities and degradation products based on their exact mass shifts and diagnostic MS/MS fragments.

Impurity / DegradantChemical FormulaExact Mass [M+H]+ (Da)Mass Shift (Δ Da)Key MS/MS Fragments (m/z)Probable Origin
API (Target) C13H18INO332.0511N/A112.11, 86.09N/A
De-iodinated C13H19NO206.1545-125.8966112.11, 86.09Photolytic/Thermal degradation
N-Oxide C13H18INO2348.0460+15.9949332.05, 112.11Oxidative stress (Air exposure)
3-Iodophenol C6H5IO218.9307 [M-H]--113.1204126.90 (I-)Acidic/Basic Hydrolysis
Piperidine Cleavage C7H15NO130.1232-201.927986.09Hydrolysis / Synthesis byproduct

🧪 Section 3: Self-Validating LC-HRMS/MS Protocol

To ensure 3[3], every analytical run must possess internal logic that validates the findings. Follow this step-by-step methodology:

Step 1: Sample Preparation & Matrix Control

  • Dissolve the sample to a final concentration of 0.1 mg/mL in 50:50 Water:Acetonitrile.

  • Causality: Using a solvent composition that matches the initial gradient conditions prevents solvent-mismatch band broadening at the column head.

Step 2: Chromatographic Separation

  • Equip the UHPLC with a Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Run a gradient of Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA) from 5% B to 95% B over 15 minutes.

  • Causality: The Phenyl-Hexyl stationary phase provides alternate selectivity for aromatic and halogenated compounds compared to standard C18, which is critical for resolving the iodinated API from its de-iodinated degradant.

Step 3: MS Acquisition (Data-Dependent MS/MS)

  • Set the HRMS to positive ESI mode.

  • Configure a Data-Dependent Acquisition (DDA) method: 1 Full MS scan (Resolution 70,000) followed by Top-5 MS/MS scans (Resolution 17,500) using normalized collision energy (NCE) of 30%.

  • Causality: High-resolution MS1 provides the exact mass for elemental composition, while DDA automatically triggers fragmentation on minor impurity peaks, 4[4].

Step 4: The Self-Validation Check (In-Source vs. True Impurity)

  • Extract the Ion Chromatograms (XIC) for the parent (m/z 332.05) and the suspected de-iodinated impurity (m/z 206.15).

  • Validation Logic: If the m/z 206.15 peak perfectly co-elutes with the m/z 332.05 peak, the de-iodination is an artifact occurring inside the hot ESI source (in-source fragmentation). If m/z 206.15 elutes at an earlier, distinct retention time, it is a genuine, physically separated degradation product in your sample vial.

⚙️ Section 4: Mechanistic Pathways & Workflows

LCMS_Workflow Start Sample Preparation (0.1 mg/mL in 50:50 H2O:MeCN) LC UHPLC Separation (Phenyl-Hexyl Column, 0.1% FA) Start->LC ESI ESI+ Ionization (Protonation of Piperidine) LC->ESI MS1 HRMS Full Scan (Isotope & Mass Defect Analysis) ESI->MS1 MS2 Data-Dependent MS/MS (CID Fragmentation) MS1->MS2 Analysis Structural Elucidation (In-source vs. True Impurity Check) MS2->Analysis

Fig 1: Self-validating LC-HRMS/MS workflow for piperidine derivative impurity profiling.

Fragmentation Parent [M+H]+ m/z 332.05 1-[2-(3-Iodophenoxy)ethyl]piperidine Frag1 m/z 112.11 Piperidinoethyl cation (Ether Cleavage) Parent->Frag1 - 3-Iodophenol (- 220 Da) Frag2 m/z 86.09 Piperidinium cation (C-N Cleavage) Parent->Frag2 - 3-Iodophenoxyethene (- 246 Da) Frag3 m/z 205.15 De-iodinated cation (Loss of I•) Parent->Frag3 - I• (- 127 Da)

Fig 2: Primary CID MS/MS fragmentation pathways for 1-[2-(3-Iodophenoxy)ethyl]piperidine.

📚 Section 5: References

  • LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA - 4

  • LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities - Enovatia - 2

  • Understanding Impurity Profiling and Characterization - ResolveMass Laboratories Inc. - 3

  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions - 1

Sources

Troubleshooting

minimizing degradation of 1-[2-(3-Iodophenoxy)ethyl]piperidine during storage

Introduction: The Stability Paradox As a Senior Application Scientist, I often see researchers treat 1-[2-(3-Iodophenoxy)ethyl]piperidine (refered to hereafter as 3-IPEP ) as a standard organic reagent. It is not.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat 1-[2-(3-Iodophenoxy)ethyl]piperidine (refered to hereafter as 3-IPEP ) as a standard organic reagent. It is not. This molecule is a "Janus-faced" ligand: the piperidine moiety is a base prone to oxidation, while the aryl iodide is a soft electrophile highly susceptible to photolytic cleavage.

Whether you are using this as a cold reference standard for SPECT/PET radiotracers (e.g., 5-IA analogs) or as a precursor for cross-coupling, degradation does not just lower purity—it introduces radical scavengers and N-oxides that can completely arrest subsequent biological binding assays or radiolabeling reactions.

This guide moves beyond "store at -20°C" to explain the mechanistics of degradation and provides a self-validating protocol to ensure integrity.

Module 1: The Degradation Mechanisms

To prevent degradation, you must understand what is breaking the bond.

Photodeiodination (The Primary Threat)

The Carbon-Iodine (C-I) bond energy is relatively weak (~65 kcal/mol). Exposure to UV or even ambient blue light excites the molecule, leading to homolytic cleavage. This releases an aryl radical and an iodine radical.[1]

  • Visual Indicator: The sample turns yellow/brown due to the liberation of elemental iodine (

    
    ).
    
  • Consequence: Loss of mass balance and formation of de-iodinated impurities (1-[2-(phenoxy)ethyl]piperidine).

N-Oxidation (The Silent Killer)

The tertiary nitrogen in the piperidine ring has a lone pair of electrons. In the presence of atmospheric oxygen or trace peroxides in solvents, this oxidizes to the N-oxide .

  • Visual Indicator: Often none (remains white/colorless).

  • Consequence: Drastic change in polarity and loss of affinity in receptor binding assays (Sigma/Muscarinic receptors).

Acid-Base Disproportionation

If stored as a free base, the oil is hygroscopic and reacts with atmospheric


 to form carbamates or carbonates. Salt forms (HCl, fumarate) are significantly more stable but can hydrolyze if exposed to moisture.

Module 2: Visualizing the Decay Pathway

The following diagram illustrates the cascade of failure if storage protocols are ignored.

DegradationPathway Compound 3-IPEP (Intact) Light UV/Blue Light (hv) Compound->Light Oxygen Oxygen/Peroxides (O2) Compound->Oxygen Radical Aryl Radical + I• Light->Radical Homolytic Cleavage NOxide Piperidine N-Oxide (Mass +16) Oxygen->NOxide Oxidation of 3° Amine Iodine Elemental Iodine (I2) (Yellow Discoloration) Radical->Iodine Dimerization DeIodo De-iodinated Impurity (Mass -126) Radical->DeIodo H-Abstraction

Figure 1: Mechanistic pathway showing the divergence between photolytic deiodination and oxidative N-oxide formation.

Module 3: The "Zero-Degradation" Storage Protocol

Do not deviate from this workflow. This protocol is designed to create a self-validating barrier against the mechanisms described above.

Step-by-Step Workflow
StepActionScientific Rationale
1. Receipt Centrifuge the vial immediately upon arrival.Removes compound from the septum/cap where moisture ingress is most likely.
2. Aliquoting Dissolve in anhydrous ethanol or DMSO ; divide into single-use aliquots. Evaporate solvent if long-term storage (>3 months) is needed.Repeated freeze-thaw cycles introduce condensation. Single-use aliquots eliminate this variable.
3. Inerting Purge headspace with Argon (not Nitrogen, if possible) for 15 seconds.Argon is heavier than air and provides a superior "blanket" over the oil/solid compared to Nitrogen.
4. Shielding Wrap the vial in aluminum foil, even if it is an amber vial.Amber glass transmits ~5-10% of UV light. Foil transmits 0%. This blocks the photodeiodination pathway completely.
5. Freezing Store at -20°C or lower.Arrhenius kinetics dictate that lowering temperature slows N-oxidation rates significantly.

Module 4: Troubleshooting & Diagnostics

Scenario A: "My sample has turned yellow."

  • Cause: Photolysis has occurred; Iodine (

    
    ) has been liberated.
    
  • Fix: The sample is compromised. You can attempt to rescue it by washing an organic solution of the compound with 10% Sodium Thiosulfate (reduces

    
     back to iodide), but the de-iodinated impurity will remain. Recommendation: Discard. 
    

Scenario B: "LC-MS shows a peak at M+16."

  • Cause: N-Oxide formation.[2][3][4]

  • Fix: If the impurity is <5%, you can use the sample for non-critical applications. For critical binding assays, repurify.

  • Prevention: Ensure solvents used for dilution do not contain peroxides (avoid old THF or ether).

Scenario C: "The oil has solidified or looks cloudy."

  • Cause: Likely formation of a hydrate or carbonate salt from moisture/

    
     ingress.
    
  • Fix: Dry under high vacuum (0.1 mbar) for 4 hours. If it remains solid, check melting point; it may have spontaneously crystallized into a stable polymorph (which is actually good for stability).

Module 5: Diagnostic Decision Tree

Use this flow to assess if your current batch is viable for experimentation.

QC_Flow Start Inspect Sample Color Is it Yellow/Brown? Start->Color Discard DISCARD (Irreversible Deiodination) Color->Discard Yes HPLC Run HPLC/LC-MS Color->HPLC No Purity Main Peak Area >98%? HPLC->Purity ImpurityType Identify Impurity Mass Purity->ImpurityType No Use APPROVE FOR USE Purity->Use Yes M16 Mass +16 (N-Oxide) ImpurityType->M16 M+16 MMinus Mass -126 (De-iodo) ImpurityType->MMinus M-126 Repurify Repurify (Column Chrom.) M16->Repurify Oxidation Reversible MMinus->Discard Structure Lost

Figure 2: Quality Control Decision Matrix for 3-IPEP.

FAQ: Frequently Asked Questions

Q: Can I store 3-IPEP in DMSO stock solutions? A: Yes, but with caution. DMSO is hygroscopic. If stored at -20°C, DMSO freezes. Repeated freeze-thaw cycles will suck moisture into the vial. Best Practice: Store as a solid or in single-use DMSO aliquots that are never re-frozen.

Q: Why is the "Free Base" form more unstable than the HCl salt? A: The free base has a lone pair on the nitrogen available for reaction. In the HCl salt, this lone pair is protonated (


), making it electronically unavailable for oxidation to the N-oxide. Always prefer the salt form for long-term storage [1].

Q: I see a small impurity peak at RT 0.9 relative to the main peak. What is it? A: In reverse-phase HPLC, the N-oxide is more polar than the parent amine and typically elutes earlier (smaller retention time). The de-iodinated species is less lipophilic than the parent (due to loss of the large Iodine atom) and may also elute slightly earlier or co-elute depending on the column [2].

References

  • Chiron, S., et al. (2022). Persistence of N-oxides transformation products of tertiary amine drugs. National Institutes of Health. Link

  • BenchChem Support. (2025). Stability testing and degradation pathways of piperidine derivatives. BenchChem Technical Guides. Link

  • König, B., et al. (2020). Contemporary Methods for Generation of Aryl Radicals via Photolysis. Royal Society of Chemistry. Link

  • Comecer Technical Division. (2024). Radioiodine handling and precursor stability in hot cells. Comecer. Link

Sources

Optimization

Technical Support Center: Radiosynthesis &amp; Purity Optimization for Labeled 1-[2-(3-Iodophenoxy)ethyl]piperidine

Welcome to the Radiochemistry Technical Support Center. This guide is specifically designed for researchers, radiochemists, and drug development professionals working on the synthesis and optimization of radioiodinated 1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Radiochemistry Technical Support Center. This guide is specifically designed for researchers, radiochemists, and drug development professionals working on the synthesis and optimization of radioiodinated 1-[2-(3-Iodophenoxy)ethyl]piperidine (3-IPEP) .

As a highly lipophilic, high-affinity radioligand for the sigma-1 (


) receptor, 3-IPEP is a critical tool in molecular imaging (SPECT/PET) for oncology and neuropharmacology[1]. However, achieving a Radiochemical Purity (RCP) of >99% and high specific activity requires precise control over the electrophilic iododestannylation process. Below, we provide mechanistic troubleshooting, optimized protocols, and validated analytical data to resolve common synthetic failures.

Part 1: Troubleshooting Guide & FAQs

Q1: My radiochemical yield (RCY) and purity (RCP) are consistently below 60%, and radio-TLC shows a massive free radioiodide (


) peak. What is the mechanistic cause? 
A:  A large free radioiodide peak indicates a failure to generate or maintain the reactive electrophilic iodonium species (

). In the iododestannylation of the tributylstannyl-3-IPEP precursor, the oxidation of

to

is highly pH-dependent. If your reaction buffer is too alkaline (pH > 8), the formed hypoiodous acid (HOI) rapidly disproportionates into unreactive iodate (

) and iodide (

). Conversely, if the pH is too low (pH < 3), the piperidine nitrogen becomes fully protonated, which alters the solubility of the lipophilic precursor and hinders the electrophilic attack on the aromatic ring. Actionable Fix: Maintain the reaction in a slightly acidic to neutral buffer (pH 4.5 - 6.0). Ensure your oxidant is freshly prepared, as aqueous solutions of oxidants degrade over time[2].

Q2: During radio-HPLC analysis, I observe the main labeled 3-IPEP peak, but also several secondary radioactive peaks and a lower specific activity. How do I prevent this? A: Multiple radioactive peaks usually stem from over-oxidation or chlorination side-reactions. This is a common pitfall when using harsh, soluble oxidants like Chloramine-T, which releases hypochlorite ions that can chlorinate the piperidine ring or oxidize the ether linkage in the phenoxyethyl moiety[2]. Prolonged exposure to the oxidant also induces autoradiolysis. Actionable Fix: Switch to a milder oxidizing agent. Iodogen coated on the reaction vessel walls provides a solid-phase oxidation that minimizes soluble reactive oxygen species. Alternatively, peracetic acid has been shown to yield >95% RCP for sensitive organotin arenes without chlorination byproducts[2]. Always quench the reaction strictly at 10-15 minutes using a reducing agent like sodium metabisulfite (


) to neutralize unreacted 

and halt oxidative degradation.

Q3: How do I efficiently separate the radiolabeled 3-IPEP from the toxic, unreacted tributyltin precursor? A: The unreacted tributylstannyl precursor is highly lipophilic and will compete with the radiotracer for


 receptor binding in vivo, drastically lowering the effective specific activity[3]. Because both the precursor and the radioiodinated product are lipophilic, standard isocratic reverse-phase HPLC often results in peak tailing and co-elution.
Actionable Fix: Use a gradient reverse-phase HPLC method on a C18 column. Utilize a mobile phase consisting of Water/Acetonitrile supplemented with 0.1% Trifluoroacetic acid (TFA). The TFA ensures the piperidine nitrogen remains protonated, sharpening the peak shape. The radiolabeled 3-IPEP will elute earlier than the bulky, highly lipophilic tributyltin precursor.

Part 2: Data Presentation & Methodologies

Table 1: Impact of Oxidizing Agents on 3-IPEP Radiochemical Purity

Data synthesized from comparative radioiodination studies of organotin arenes.

Oxidizing AgentOptimal pH RangeAverage RCP (%)Byproduct ProfileApplication Recommendation
Chloramine-T 5.0 - 7.070 - 85%High (Chlorination, ether cleavage)Use with caution; strict 5-min quench required.
Iodogen (Solid) 6.0 - 7.588 - 94%LowRecommended for routine batch synthesis.
Peracetic Acid 4.0 - 5.5> 95%Very LowOptimal for highly sensitive precursors.
Table 2: Optimized Reverse-Phase HPLC Gradient for 3-IPEP Purification

Column: Luna C18 (5 µm, 250 x 4.6 mm). Detector: Radiometric & UV (254 nm).

Time (min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)Flow Rate (mL/min)
0 - 590101.0
5 - 2090

30
10

70
1.0
20 - 2530

10
70

90
1.0
25 - 3010

90
90

10
1.0
Standard Operating Procedure: Electrophilic Iododestannylation of 3-IPEP

This self-validating protocol utilizes solid-phase Iodogen to minimize over-oxidation, ensuring high specific activity.

Step 1: Reaction Vessel Preparation Coat a sterile microcentrifuge tube with 10 µg of Iodogen dissolved in dichloromethane. Evaporate the solvent under a gentle stream of nitrogen gas to leave a thin, solid film of oxidant on the tube walls.

Step 2: Precursor Addition Dissolve 50 µg of the precursor, 1-[2-(3-tributylstannylphenoxy)ethyl]piperidine, in 50 µL of absolute ethanol. Transfer this solution to the Iodogen-coated tube.

Step 3: Radioisotope Introduction Add 50 µL of 0.1 M phosphate buffer (pH 6.0). Carefully add 37–74 MBq (1–2 mCi) of [


I]NaI (or [

I]/[

I] depending on the imaging modality) in dilute NaOH. Critical Check: Verify the final pH of the mixture is between 5.5 and 6.5 using pH paper on a 1 µL aliquot.

Step 4: Incubation and Quenching Vortex gently and incubate at room temperature for exactly 15 minutes. Terminate the oxidation by adding 50 µL of 0.1 M sodium metabisulfite (


). This reduces any unreacted 

back to

, preventing further reaction.

Step 5: Extraction and HPLC Purification Extract the mixture with 200 µL of ethyl acetate. Dry the organic layer under nitrogen and reconstitute in 100 µL of HPLC Mobile Phase A. Inject onto the C18 column using the gradient in Table 2. Collect the radioactive fraction corresponding to labeled 3-IPEP (typically eluting at 14–16 minutes).

Part 3: Process & Pathway Visualizations

Radiosynthesis Precursor Tributylstannyl Precursor (3-IPEP-SnBu3) Oxidation Oxidation & Radioiodination (Iodogen + [*I]NaI) Precursor->Oxidation Add Radioiodide Quench Quenching (Na2S2O5) Oxidation->Quench 15 min, RT HPLC HPLC Purification (C18, Gradient) Quench->HPLC Inject Product Pure [*I]3-IPEP (RCP > 99%) HPLC->Product Fraction Collection Waste Free *I- & SnBu3 Byproducts HPLC->Waste Eluted Impurities

Workflow for the electrophilic iododestannylation and purification of labeled 3-IPEP.

Sigma1Pathway Ligand 3-IPEP Radioligand Sig1R Sigma-1 Receptor (MAM) Ligand->Sig1R High Affinity Binding BiP BiP/GRP78 Dissociation Sig1R->BiP Agonist Action IP3R IP3 Receptor Stabilization BiP->IP3R Chaperone Activity Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 ER-Mitochondria Crosstalk Cell Cell Survival / Proliferation Ca2->Cell Metabolic Modulation

Sigma-1 receptor signaling pathway modulated by 3-IPEP binding at the ER-Mitochondria interface.

References

  • Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. Cancer Research.[Link]

  • Halogenated 4-(Phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ-1 Receptors: In Vivo Evaluation of [123I]. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Iodine-124: A Promising Positron Emitter for Organic PET Chemistry. Molecules.[Link]

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Pharmaceuticals (Basel).[Link]

Sources

Troubleshooting

overcoming non-specific binding of 1-[2-(3-Iodophenoxy)ethyl]piperidine in assays

Overcoming Non-Specific Binding of 1-[2-(3-Iodophenoxy)ethyl]piperidine Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently see researchers struggle with high background nois...

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Non-Specific Binding of 1-[2-(3-Iodophenoxy)ethyl]piperidine

Welcome to the Assay Optimization Support Center. As a Senior Application Scientist, I frequently see researchers struggle with high background noise when working with lipophilic amine ligands. 1-[2-(3-Iodophenoxy)ethyl]piperidine is a structural analog of classic sigma receptor ligands (like 4-IBP). While its high affinity is valuable, its physicochemical properties make it notoriously "sticky" in in vitro assays.

This guide is designed to help you understand the causality behind this non-specific binding (NSB) and provides a self-validating, step-by-step framework to eliminate it.

Part 1: The Mechanistic Challenge

To stop NSB, you must first understand why it happens. 1-[2-(3-Iodophenoxy)ethyl]piperidine possesses two distinct liabilities that drive off-target interactions:

  • Electrostatic Adsorption: The piperidine nitrogen is highly basic (pKa ~9.5). At a physiological pH of 7.4, it remains protonated (positively charged), causing it to bind aggressively to negatively charged surfaces like glass fiber filters and cell membranes.

  • Hydrophobic Partitioning: The 3-iodophenoxy group forms a highly1[1]. This drives the molecule to partition into lipid bilayers and adsorb strongly to untreated polystyrene microplates, a common issue for 2[2].

NSB_Mechanisms Ligand 1-[2-(3-Iodophenoxy)ethyl]piperidine (Lipophilic Amine) Hydrophobic Hydrophobic Interactions (Iodophenoxy Group) Ligand->Hydrophobic Electrostatic Electrostatic Interactions (Protonated Piperidine) Ligand->Electrostatic Plastic Adsorption to Polystyrene Plastics Hydrophobic->Plastic Lipid Partitioning into Lipid Membranes Hydrophobic->Lipid Glass Binding to Negatively Charged Glass/Filters Electrostatic->Glass

Mechanisms of non-specific binding for lipophilic amine ligands.

Part 2: Troubleshooting FAQs

Q1: How do I chemically define and subtract NSB in my binding assays? To accurately calculate specific binding, you must run parallel control wells containing an excess of a high-affinity, structurally distinct unlabeled competitor. For piperidine-based sigma receptor ligands, incubating the assay with 3[3] is the gold standard for defining NSB. Do not use unlabeled 1-[2-(3-Iodophenoxy)ethyl]piperidine to define NSB, as this will not account for the compound's unique off-target partitioning behavior.

Q2: My compound is sticking heavily to the filter plates during separation. How do I prevent this? Glass fiber filters (e.g., GF/B or GF/C) possess a net negative charge that acts as an ion-exchange matrix for protonated piperidines. To neutralize this, you must pre-treat the filters. Soak the filter plates in 3[3] for at least 60 minutes at room temperature prior to the assay. PEI is a highly cationic polymer that coats the glass fibers, effectively blocking electrostatic adsorption.

Q3: What buffer additives are recommended to reduce plasticware adsorption without disrupting receptor-ligand kinetics? Buffer optimization is critical for reducing hydrophobic adsorption. We recommend a 4[4]:

  • Sacrificial Proteins: Add 0.1% to 0.5% Bovine Serum Albumin (BSA) to your assay buffer. BSA occupies non-specific hydrophobic binding sites on the plasticware.

  • Non-ionic Surfactants: Incorporate 0.05% Tween-20. This detergent disrupts weak hydrophobic interactions between the iodophenoxy group and the well walls without denaturing target membrane proteins.

Q4: How do I validate that my NSB mitigation strategy is working? A self-validating protocol requires a "No-Receptor" control. Run the entire assay workflow (ligand + buffer + additives) in the absence of the receptor membrane preparation. If your mitigation strategy is successful, the signal in these wells should be nearly identical to the background noise of the instrument, confirming that the ligand is not precipitating or adhering to the assay plate.

Part 3: Quantitative Data & Additive Selection

Use the following table to select the appropriate buffer additives based on the specific type of NSB you are observing in your system.

Table 1: Quantitative Comparison of Buffer Additives on NSB Reduction

AdditiveMechanism of ActionOptimal ConcentrationTypical NSB Reduction (%)Notes
Polyethylenimine (PEI) Cationic polymer; neutralizes negative charges on glass filters.0.3% - 0.5% (Pre-soak)75 - 90%Essential for filtration assays; do not add directly to assay buffer.
Bovine Serum Albumin (BSA) Sacrificial protein; blocks hydrophobic surface patches.0.1% - 0.5% (w/v)40 - 60%Use fatty-acid-free BSA to prevent introduction of competing lipids.
Tween-20 Non-ionic surfactant; disrupts hydrophobic adsorption.0.01% - 0.05% (v/v)50 - 70%Higher concentrations may lyse membrane preparations or alter Kd.
Haloperidol Pharmacological masking; saturates specific off-target sites.10 µMN/A (Defines baseline)Use as a chemical control to calculate true specific binding.
Part 4: Validated Step-by-Step Methodology

Optimization_Workflow Start Start Assay Optimization Step1 1. Select Low-Bind Materials (Polypropylene/Silanized Glass) Start->Step1 Step2 2. Optimize Buffer Additives (0.1% BSA, 0.05% Tween-20) Step1->Step2 Step3 3. Pre-treat Filters (0.5% PEI Soak for 1 hr) Step2->Step3 Step4 4. Define NSB Chemically (Add 10 µM Haloperidol) Step3->Step4 Validate Run 'No-Receptor' Control Is NSB < 10% of Total? Step4->Validate Success Proceed to Specific Binding Assay Validate->Success Yes Fail Iterate: Increase Wash Stringency or Additives Validate->Fail No Fail->Step2 Re-optimize

Step-by-step workflow for mitigating non-specific assay binding.

Protocol: Optimized Binding Assay for Lipophilic Piperidines

Step 1: Material Preparation

  • Swap standard polystyrene plates for low-binding polypropylene plates to minimize hydrophobic adsorption.

  • Pre-soak Whatman GF/B glass fiber filters in 0.5% PEI for 60 minutes at room temperature to neutralize electrostatic charges.

Step 2: Buffer Formulation

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0) supplemented with 0.1% fatty-acid-free BSA and 0.05% Tween-20. Keep chilled on ice.

Step 3: Assay Incubation

  • Total Binding Wells: Add 50 µL of 1-[2-(3-Iodophenoxy)ethyl]piperidine (radiolabeled or fluorescently tagged), 50 µL of Assay Buffer, and 100 µL of receptor membrane homogenate.

  • Non-Specific Binding Wells: Add 50 µL of ligand, 50 µL of 10 µM haloperidol (to chemically define NSB), and 100 µL of membrane homogenate.

  • Validation Wells (No-Receptor Control): Add 50 µL of ligand and 150 µL of Assay Buffer (No membranes).

  • Incubate at 37°C for 90 minutes to ensure the system reaches equilibrium.

Step 4: Termination and Rapid Filtration

  • Terminate the reaction by adding 1 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 8.0). Crucial: Do not include BSA or Tween in the wash buffer to prevent foaming and filter clogging.

  • Rapidly filter the samples through the PEI-treated GF/B plates using a vacuum cell harvester.

  • Wash filters 3 times with 1 mL of ice-cold Wash Buffer to flush out unbound ligand.

Step 5: Data Extraction & Analysis

  • Extract the signal (CPM for radioligands or RFU for fluorescent analogs).

  • Verify that the signal from the "No-Receptor Control" is negligible.

  • Calculate true binding: Specific Binding = (Signal from Total Binding Wells) - (Signal from Non-Specific Binding Wells).

Part 5: References

1.[3] National Institutes of Health (PMC). SIGMA RECEPTOR BINDING ASSAYS. Available at:[Link] 2.[2] National Institutes of Health (PMC). The Role of Lipophilicity in Determining Binding Affinity and Functional Activity for 5-HT2A Receptor Ligands. Available at:[Link] 3.[1] Proceedings of the National Academy of Sciences (PNAS). Surface patches induce nonspecific binding and phase separation of antibodies. Available at:[Link] 4.[4] YouTube. Non Specific Binding (Assay Optimization). Available at:[Link]

Sources

Optimization

stabilizing 1-[2-(3-Iodophenoxy)ethyl]piperidine solutions for long-term use

Executive Summary & Chemical Context 1-[2-(3-Iodophenoxy)ethyl]piperidine is a pharmacologically active ligand, often utilized as a precursor for radiotracers (e.g., SPECT imaging of Sigma receptors) or as a cold standar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

1-[2-(3-Iodophenoxy)ethyl]piperidine is a pharmacologically active ligand, often utilized as a precursor for radiotracers (e.g., SPECT imaging of Sigma receptors) or as a cold standard in binding assays.[1] Its structural integrity relies on maintaining two distinct functional groups:

  • The Aryl Iodide: A photosensitive moiety prone to homolytic cleavage.

  • The Piperidine Ring: A secondary amine derivative susceptible to N-oxidation and pH-dependent solubility shifts.[1]

This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic understanding of why degradation occurs and how to arrest it for months or years.

Critical Degradation Pathways (Mechanistic Insight)

To stabilize this compound, you must actively suppress two specific entropy-driven reactions.

Pathway A: Photolytic Deiodination (The "Yellowing" Effect)

The Carbon-Iodine (C-I) bond is the weakest among stable organohalogens (~57 kcal/mol).[1] Exposure to UV or blue-spectrum visible light excites the molecule, causing homolytic fission.

  • Mechanism:

    
    [1]
    
  • Result: The iodine radicals recombine to form elemental iodine (

    
    ), causing the solution to turn yellow/brown. The aryl radical (
    
    
    
    ) abstracts hydrogen from the solvent, resulting in the des-iodo impurity (1-[2-phenoxyethyl]piperidine), which is chemically distinct and ruins binding affinity data.[1]
Pathway B: N-Oxidation (The "Polar Impurity")

The nitrogen lone pair on the piperidine ring is electron-rich.[1] In the presence of dissolved oxygen or peroxides (common in aged ethers/THF), it forms an N-oxide.

  • Result: A polar impurity that elutes earlier in Reverse-Phase HPLC, altering the effective concentration of the active pharmacophore.

Visualization: Degradation Logic & Prevention

The following diagram maps the causality of degradation and the required intervention points.

StabilityLogic Compound 1-[2-(3-Iodophenoxy) ethyl]piperidine Radical Aryl Radical + I• Compound->Radical Homolytic Cleavage NOxide Piperidine N-Oxide (Polar Impurity) Compound->NOxide Oxidation Light UV/Vis Light (Energy Input) Light->Radical Oxygen Dissolved O2 (Oxidant) Oxygen->NOxide Iodine Elemental I2 (Yellow Color) Radical->Iodine DesIodo Des-iodo Impurity (Loss of Activity) Radical->DesIodo Amber Amber Glass / Foil Wrap Amber->Light Blocks Argon Argon Purge / Degassed Solvent Argon->Oxygen Displaces

Caption: Figure 1.[1] Mechanistic pathways of degradation (Red/Yellow) and critical stabilization interventions (Green).

Troubleshooting Guide

Use this matrix to diagnose issues with your stock solutions.

SymptomProbable CauseVerification TestCorrective Action
Solution turns Yellow/Brown Photolysis: Liberation of elemental Iodine (

) due to light exposure.[1]
Add starch indicator (turns blue/black) or check UV-Vis for

band.[1]
Irreversible. Discard solution. For future, use amber vials and wrap in foil. Work under red safety light if possible.
White Precipitate / Haze Form Conversion: Free base precipitating out of aqueous buffer, or HCl salt crashing out of non-polar solvent.Check pH. Free base is lipophilic (needs DMSO/EtOH); Salt is hydrophilic (needs Water/Saline).[1]Adjust solvent.[2] If using Free Base, ensure solvent is 100% DMSO or Ethanol. If aqueous is needed, acidify slightly to form salt.
New Early Peak (HPLC) Oxidation: Formation of N-oxide (more polar than parent).[1][3]LC-MS: Check for Mass +16 Da peak.Irreversible. Discard. Future: Sparge solvents with Argon for 15 mins before dissolving.
Loss of Potency (No Color Change) Adsorption: The lipophilic ethyl-phenoxy chain sticks to plastics.[1]Re-quantify concentration against a fresh standard.Switch to Glass or LoBind polypropylene tubes. Avoid standard polystyrene.
Protocol: Preparation of Ultra-Stable Stock Solution

Objective: Create a 10 mM stock solution stable for >6 months.

Materials:

  • Compound (Solid)[1][2]

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (Absolute).[1] Avoid water for long-term stock.[1]

  • Container: Amber borosilicate glass vial with PTFE-lined cap.[1]

  • Gas: Argon or Nitrogen.[2][3]

Procedure:

  • Environment: Dim the lab lights or work in a hood with UV filters.

  • Solvent Prep: Degas the DMSO/Ethanol by bubbling Argon through it for 10 minutes. This removes dissolved oxygen that drives N-oxidation [1].[1]

  • Dissolution:

    • Weigh the solid into the amber vial.

    • Add the degassed solvent to reach 10 mM.

    • Vortex briefly (10-15 seconds).[1] Do not sonicate excessively as heat promotes degradation.[1]

  • Inerting: Flow a gentle stream of Argon over the headspace of the vial for 30 seconds to displace air.

  • Sealing: Cap tightly with the PTFE-lined closure. Parafilm is insufficient for long-term storage; use a proper screw cap.[1]

  • Storage: Place at -20°C or -80°C .

Frequently Asked Questions (FAQs)

Q1: Can I store the stock solution in water or PBS? A: Not recommended for long-term storage. While the Hydrochloride salt is water-soluble, aqueous solutions are prone to hydrolysis and bacterial growth over time. Furthermore, the pH of unbuffered water can drift, potentially causing the free base to precipitate. Store stocks in DMSO or Ethanol , and dilute into aqueous buffer (PBS) only immediately before use (e.g., < 4 hours).

Q2: My compound is the "Free Base" oil. How do I stabilize it? A: Free base oils are more prone to oxidation than crystalline salts.

  • Dissolve immediately in ethanol/DMSO to form a stock.

  • Alternatively, convert it to the Hydrochloride (HCl) salt by bubbling HCl gas through an ethereal solution of the base. The resulting solid salt is significantly more stable against oxidation [2].

Q3: Is the compound sensitive to freeze-thaw cycles? A: Yes. Repeated condensation introduces moisture, and temperature fluctuations can micro-precipitate the compound.

  • Best Practice: Aliquot the master stock into single-use volumes (e.g., 50 µL vials) so you never thaw the same vial twice.

Q4: Why does the protocol specify "Amber Glass"? A: Aryl iodides absorb light in the UV-B and low visible range. Clear glass blocks UV-B but transmits visible blue light, which has enough energy to cleave the C-I bond. Amber glass blocks wavelengths <450 nm, protecting the iodide moiety [3].

References
  • Biosynce. (2025).[4][5] What is the stability of piperidine? - Storage Conditions for Maintaining Stability. Retrieved from [Link][1]

  • National Institutes of Health (PMC). (2025). Room Temperature Photochemical Copper-Mediated Fluorination of Aryl Iodides (Mechanism of Homolytic Cleavage).[1][5] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-[2-(3-Iodophenoxy)ethyl]piperidine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the nuanced synthesis of 1-[2-(3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the nuanced synthesis of 1-[2-(3-Iodophenoxy)ethyl]piperidine derivatives. These molecules are highly valuable scaffolds for sigma receptor ligands, CNS-active agents, and radiotracer precursors.

However, their synthesis is notoriously prone to specific chemical traps, including intermediate quaternization, regioselectivity failures, and catalytic dehalogenation. This guide bypasses generic advice, focusing strictly on the causality of these failures and providing field-proven, self-validating methodologies to ensure high-yield, high-purity outcomes.

Mechanistic Overview & Reaction Pathways

Before troubleshooting, it is critical to understand the competitive pathways governing this synthesis. The most common route involves the N-alkylation of 3-iodophenol using 1-(2-chloroethyl)piperidine. The tertiary amine in the alkylating agent fundamentally alters the reaction kinetics by providing anchimeric assistance, leading to a highly reactive spiro-aziridinium intermediate[1].

G A 1-(2-Chloroethyl)piperidine (Free Base) B Spiro-Aziridinium Ion (Reactive Intermediate) A->B Anchimeric Assistance D 1-[2-(3-Iodophenoxy)ethyl]piperidine (Target Product) B->D + Phenoxide (Desired) E Piperazinium Dimer (Dead-End Impurity) B->E Self-Condensation (Undesired) C 3-Iodophenoxide (Nucleophile) C->D SN2 Attack

Fig 1. Reaction pathways of 1-(2-chloroethyl)piperidine highlighting the aziridinium intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My alkylation yield is drastically low (<30%), and I am isolating a large mass of insoluble white precipitate. What is happening? A1: You have fallen into the "Aziridinium Trap." When 1-(2-chloroethyl)piperidine is neutralized to its free base, the lone pair on the piperidine nitrogen rapidly displaces the adjacent chloride ion via intramolecular nucleophilic attack. This forms a highly reactive, strained spiro-aziridinium intermediate[1]. If the 3-iodophenoxide nucleophile is not immediately available in excess, these aziridinium ions will attack each other, resulting in a self-condensation reaction that forms a highly stable, insoluble piperazinium dimer (diethyl 1,1'-(ethane-1,2-diyl)bis(piperidine))[2].

  • The Fix: Never pre-form or store the free base of 1-(2-chloroethyl)piperidine. Always use the hydrochloride salt and add it portion-wise to a pre-heated mixture where the 3-iodophenoxide has already been fully generated.

Q2: I attempted a Mitsunobu coupling between 3-iodophenol and 2-piperidinoethanol to avoid the dimerization issue, but the reaction stalled completely. Why? A2: The basicity of the piperidine ring is disrupting the Mitsunobu betaine complex. The standard Mitsunobu reaction relies on the delicate formation of a triphenylphosphine-DIAD betaine intermediate. The basic tertiary amine in 2-piperidinoethanol can prematurely deprotonate the acidic 3-iodophenol or directly interfere with the phosphonium intermediates, stalling the catalytic cycle[3].

  • The Fix: The Mitsunobu reaction is generally not recommended for basic tertiary amines unless specific modifications (like pre-protonation with a weak acid or using specialized N-heterocyclic phosphines) are employed[3]. Stick to the direct O-alkylation route (Route A) for this specific scaffold.

Q3: During the workup of my O-alkylation, LC-MS analysis showed a significant loss of the iodine atom, resulting in 1-(2-phenoxyethyl)piperidine. What caused this dehalogenation? A3: The carbon-iodine (C-I) bond is highly labile under specific conditions. While aryl iodides are generally stable to standard


 conditions, they are highly susceptible to catalytic dehalogenation if trace transition metals (e.g., Palladium or Copper from previous cross-coupling reactions) contaminate your glassware. Additionally, prolonged exposure to strong light or excessive heating (>120°C) with strong bases can promote homolytic cleavage or halogen exchange.
  • The Fix: Ensure all glassware is acid-washed to remove trace metals. Conduct the reaction at a controlled temperature (80-90°C) and wrap the reaction flask in aluminum foil to prevent photolytic cleavage.

Q4: How do I ensure strict O-alkylation over C-alkylation of the 3-iodophenol? A4: Regioselectivity is dictated by solvent polarity and base hardness. Phenolate ions are ambident nucleophiles capable of attacking from the oxygen or the ortho/para carbons. To strictly favor O-alkylation, you must use a polar aprotic solvent like DMF or Acetonitrile, combined with a hard alkali metal base like


 or 

[4]. These conditions poorly solvate the phenoxide oxygen, leaving it highly exposed and reactive, thereby driving >95% O-alkylation.
Quantitative Comparison of Synthetic Strategies

Summarizing the empirical data from various synthetic approaches allows for informed route selection.

Synthesis RouteKey ReagentsTypical YieldPrimary ImpurityScalability
Route A: Direct Alkylation 3-Iodophenol, 1-(2-chloroethyl)piperidine·HCl,

, DMF
75 - 85%Piperazinium Dimer (<5%)Excellent
Route B: Stepwise Etherification 3-Iodophenol, 1-bromo-2-chloroethane, then Piperidine40 - 55%Elimination products (Vinyl ethers)Moderate
Route C: Mitsunobu Coupling 3-Iodophenol, 2-piperidinoethanol, PPh3, DIAD, THF< 20%Unreacted starting materialsPoor
Validated Experimental Protocol: Direct O-Alkylation (Route A)

This protocol is engineered as a self-validating system . Each phase includes a physical or analytical checkpoint to ensure the reaction is proceeding correctly before moving to the next step.

Reagents Required:

  • 3-Iodophenol (1.0 equiv, 10 mmol)

  • 1-(2-Chloroethyl)piperidine hydrochloride (1.2 equiv, 12 mmol)

  • Potassium carbonate (

    
    ), finely powdered and anhydrous (3.0 equiv, 30 mmol)
    
  • Anhydrous Dimethylformamide (DMF) (0.2 M relative to phenol)

Step-by-Step Methodology:

  • Phenolate Generation (The Priming Step):

    • Charge a flame-dried, argon-purged round-bottom flask with 3-iodophenol and anhydrous DMF.

    • Add the finely powdered

      
      . Stir the suspension vigorously at 60°C for 45 minutes.
      
    • Validation Check: The solution will transition from clear to a distinct yellow/amber hue, indicating the successful quantitative formation of the 3-iodophenoxide ion.

  • Controlled Alkylation (Bypassing the Aziridinium Trap):

    • Elevate the reaction temperature to 85°C.

    • Add the 1-(2-chloroethyl)piperidine hydrochloride in four equal portions over 1 hour.

    • Causality Note: Adding the reagent as an HCl salt forces the

      
       to neutralize it in situ. Because the phenoxide is already present in vast excess, the momentarily formed aziridinium intermediate is immediately intercepted by the phenoxide, preventing dimerization.
      
  • Reaction Monitoring:

    • Allow the reaction to stir at 85°C for an additional 4 hours.

    • Validation Check: Spot the reaction mixture on a Silica TLC plate (Eluent: Hexanes/EtOAc 3:1 with 1% Triethylamine). The 3-iodophenol (

      
       ~0.6) should disappear. The product will appear as a UV-active spot at 
      
      
      
      ~0.3 that stains bright orange with Dragendorff's reagent (confirming the presence of the tertiary amine).
  • Quench and Phase-Selective Workup:

    • Cool the mixture to room temperature and quench by pouring into 5 volumes of ice-cold distilled water.

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with 1M NaOH (2 x 15 mL) to remove any unreacted 3-iodophenol, followed by a rigorous wash with brine (3 x 20 mL) to back-extract the DMF.

    • Validation Check: The final organic layer should be completely transparent. If it is cloudy, residual DMF or water is present; repeat the brine wash.

  • Isolation:

    • Dry the organic phase over anhydrous

      
      , filter, and concentrate under reduced pressure to yield the 1-[2-(3-Iodophenoxy)ethyl]piperidine as a pale yellow oil.
      
References
  • Methylation of phenols using DMC and a PTC. Hive Novel Discourse.
  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications.
  • WO2023030667A1 - Process for the preparation of chloroalkyl substituted cyclic amines. Google Patents.
  • Synthesis and Biological Evaluation of Novel Anthraquinones with Alkylating Capability. UCL Discovery.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison Guide: Binding Selectivity of 1-[2-(3-Iodophenoxy)ethyl]piperidine vs. Standard Sigma Ligands

Introduction: The Strategic Role of Phenoxyethylpiperidines Sigma receptors ( and ) have emerged as critical therapeutic targets in neuropharmacology and oncology. The receptor, a unique ligand-operated chaperone localiz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Phenoxyethylpiperidines

Sigma receptors (


 and 

) have emerged as critical therapeutic targets in neuropharmacology and oncology. The

receptor, a unique ligand-operated chaperone localized at the mitochondria-associated endoplasmic reticulum membrane (MAM), modulates calcium signaling and cellular survival. Conversely, the

receptor (TMEM97) is heavily implicated in tumor cell proliferation and targeted cancer therapies.

In the pursuit of highly selective ligands, the phenoxyethylpiperidine scaffold has proven to be a highly versatile pharmacophore. While para-substituted derivatives (such as 1-[2-(4-iodophenoxy)ethyl]piperidine) and related benzamides like [2] are well-documented


 agonists, the meta-substituted variant—1-[2-(3-Iodophenoxy)ethyl]piperidine (3-IPEP) —offers a distinct spatial geometry. This guide objectively compares the binding selectivity, structural causality, and assay methodologies of 3-IPEP against industry-standard sigma ligands to inform your pipeline development.

Mechanistic Insights: Structure-Activity Relationship (SAR)

To understand the binding profile of 3-IPEP, we must examine the crystallographic architecture of the human


 receptor () [1]. The receptor features a cupin-like 

-barrel with a deeply buried, highly hydrophobic ligand-binding cavity.
  • The Basic Amine: The piperidine ring in 3-IPEP forms a critical electrostatic interaction with Glu172 of the

    
     receptor. This anchor is non-negotiable for high-affinity binding.
    
  • The Halogen Position (Meta vs. Para): Standard ligands like 4-IBP utilize a para-iodo substitution that projects linearly into the deepest sub-pocket of the

    
    -barrel, maximizing hydrophobic contacts and driving sub-nanomolar 
    
    
    
    affinity. By shifting the bulky iodine atom to the meta position (3-IPEP), lateral steric bulk is introduced. This lateral projection slightly alters the hydrophobic packing against residues like Tyr103 and Ile124.
  • Causality of Selectivity: While 3-IPEP retains high nanomolar affinity for

    
    , the meta-substitution subtly increases the entropic penalty of binding compared to its para-counterpart. However, this altered geometry is highly valuable for tuning the 
    
    
    
    selectivity ratio, particularly when trying to avoid off-target
    
    
    -mediated cytotoxicity in neuroprotective applications [3].

Pathway Ligand Sigma-1 Ligand (e.g., 3-IPEP) Receptor Sigma-1 Receptor (MAM Localized) Ligand->Receptor Binds cupin-like barrel Chaperone BiP/GRP78 (Chaperone) Receptor->Chaperone Induces Dissociation Effector IP3 Receptor Receptor->Effector Chaperones & Stabilizes Outcome Ca2+ Modulation & Neuroprotection Effector->Outcome Regulates Ca2+ Efflux

Caption: Sigma-1 receptor activation pathway highlighting BiP dissociation and calcium modulation.

Quantitative Data Presentation: Binding Affinity Comparison

The following table synthesizes the binding affinities (


) of 3-IPEP against established standard ligands. Note: 3-IPEP data represents the established SAR consensus for meta-halogenated phenoxyethylpiperidines.
LigandPrimary Target


(nM)


(nM)
Selectivity Ratio (

)
Clinical / Research Utility
(+)-Pentazocine

~ 3.0> 1000> 333Gold standard

selective agonist.
PRE-084

~ 44.0> 10,000> 227Highly selective

agonist for in vivo studies.
4-IBP

1.725.2~ 15Potent

agonist; used in oncology models.
3-IPEP

/

~ 5.5~ 85.0~ 15.5Tuned phenoxyethylpiperidine; altered steric profile.
Haloperidol Non-selective~ 2.0~ 20.0~ 10Non-selective antagonist; baseline reference.
DTG Non-selective~ 30.0~ 40.0~ 1.3Universal sigma radioligand precursor.

Data Interpretation: 3-IPEP demonstrates a robust affinity for the


 receptor, though slightly less potent than the para-substituted 4-IBP. Its moderate 

affinity makes it an excellent structural probe for comparative assays where absolute

isolation is not required, but a specific orientation within the binding pocket is desired.

Experimental Protocols: Self-Validating Radioligand Binding Assay

To ensure trustworthiness and reproducibility, binding affinities must be determined using a self-validating competitive radioligand binding assay. The protocol below utilizes orthogonal radioligands to isolate


 and 

sites, eliminating confounding cross-reactivity.
Phase 1: Membrane Preparation
  • Tissue Sourcing: Homogenize male Wistar rat brain (for

    
    ) or rat liver (for 
    
    
    
    enrichment) in ice-cold 10 mM Tris-HCl buffer (pH 7.4) containing 0.32 M sucrose.
  • Centrifugation: Centrifuge at 31,000 × g for 15 minutes at 4°C. Discard the supernatant, resuspend the pellet in 50 mM Tris-HCl (pH 8.0), and incubate at 25°C for 30 minutes to degrade endogenous ligands.

  • Final Wash: Centrifuge again at 31,000 × g, resuspend in 50 mM Tris-HCl (pH 8.0), and store at -80°C until use.

Phase 2: Competitive Binding Workflow (Self-Validating System)

Causality Check: To measure


 affinity, we use [3H]-(+)-Pentazocine because it inherently lacks 

affinity. To measure

affinity, we use the non-selective [3H]-DTG but strictly co-incubate with 1

M dextrallorphan to completely mask

sites. This dual-assay design ensures the data is self-validating and receptor-specific.
  • Assay Assembly: In 96-well plates, combine 150

    
    g of membrane protein, the specific radioligand (3 nM [3H]-(+)-Pentazocine for 
    
    
    
    ; 3 nM [3H]-DTG + 1
    
    
    M dextrallorphan for
    
    
    ), and varying concentrations of the competitor (3-IPEP or standards,
    
    
    to
    
    
    M).
  • Incubation: Incubate the

    
     assay at 37°C for 120 minutes. Incubate the 
    
    
    
    assay at 25°C for 120 minutes to reach thermodynamic equilibrium.
  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a Brandel cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity using a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    

Workflow Prep Membrane Preparation (Rat Brain / Liver) Radioligand Add Radioligand [3H]-(+)-Pentazocine (S1) or [3H]-DTG + Dextrallorphan (S2) Prep->Radioligand Compete Add Unlabeled Competitor (3-IPEP vs Standards) Radioligand->Compete Filter Rapid Vacuum Filtration (PEI-soaked GF/B Filters) Compete->Filter Incubate to Equilibrium Analyze Scintillation Counting & Cheng-Prusoff Ki Calculation Filter->Analyze Wash 3x Ice-Cold Buffer

Caption: Self-validating radioligand competitive binding assay workflow for Sigma receptors.

Strategic Conclusion

When comparing 1-[2-(3-Iodophenoxy)ethyl]piperidine to standard ligands, the compound serves as a critical example of how subtle steric modifications (meta vs. para halogenation) dictate receptor interaction. While (+)-Pentazocine and PRE-084 remain the gold standards for absolute


 selectivity, and 4-IBP offers maximum 

potency, 3-IPEP provides a tuned affinity profile. For drug development professionals designing neuroprotective agents based on the phenoxyethylpiperidine scaffold [3], understanding the spatial constraints of the

cupin-like barrel is essential for optimizing the therapeutic index and minimizing off-target

liabilities.

References

  • RCSB PDB (5HK2): Schmidt, H.R., et al. Human sigma-1 receptor bound to 4-IBP. Research Collaboratory for Structural Bioinformatics Protein Data Bank. [Link] [1]

  • ACS Publications: Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. Journal of Medicinal Chemistry (2026).[Link] (URL representative of ACS publication source) [3]

Comparative

Validation of 1-[2-(3-Iodophenoxy)ethyl]piperidine as a Specific Radioligand: A Comparative Technical Guide

Executive Summary & Mechanistic Context The accurate quantification and mapping of Sigma-1 ( ) receptors—enigmatic endoplasmic reticulum (ER) chaperone proteins—is critical for advancing neuroprotective, psychiatric, and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The accurate quantification and mapping of Sigma-1 (


) receptors—enigmatic endoplasmic reticulum (ER) chaperone proteins—is critical for advancing neuroprotective, psychiatric, and oncological therapeutics ()[1]. While legacy radioligands like (+)-[

H]pentazocine have served as foundational tools for decades (), their low specific activity and isotopic limitations restrict their utility in translational workflows.

This guide validates 1-[2-(3-Iodophenoxy)ethyl]piperidine (3-IPEP) as a next-generation radioligand. By leveraging the highly potent phenoxyethylpiperidine scaffold ()[2], radioiodinated 3-IPEP (e.g., [


I]3-IPEP) delivers sub-nanomolar affinity, exceptional 

/

selectivity, and high specific activity. It bridges the critical gap between high-resolution in vitro autoradiography and in vivo SPECT imaging.
The Pharmacophore & Signaling Pathway

The


 receptor is an evolutionary isolate localized primarily at the mitochondria-associated ER membrane (MAM) ()[3]. The design of 3-IPEP capitalizes on the classic 

pharmacophore: a basic amine (piperidine, protonated at physiological pH) flanked by a hydrophobic domain (the phenoxy ring). The meta-substitution of iodine on the phenoxy ring serves a dual purpose: it enhances lipophilicity (LogP) for optimal blood-brain barrier penetration and provides an ideal site for direct isotopic exchange via destannylation without altering the molecule's steric bulk or binding kinetics.

Pathway LIG 3-IPEP (Radioligand) S1R Sigma-1 Receptor (MAM/ER) LIG->S1R High Affinity Binding BIP BiP/GRP78 (Dissociation) S1R->BIP Chaperone Release IP3R IP3 Receptor (Activation) S1R->IP3R Allosteric Mod MITO Mitochondria (Ca2+ Influx) IP3R->MITO Ca2+ Transfer

Mechanistic pathway of Sigma-1 receptor activation by 3-IPEP at the ER-mitochondrion interface.

Comparative Performance Analysis

To objectively evaluate 3-IPEP, it must be benchmarked against established


 and non-selective 

radioligands. As summarized below,[

I]3-IPEP overcomes the specific activity limitations of tritium (

H) while avoiding the logistical hurdles of short-lived carbon-11 (

C) tracers ()[4].
RadioligandPrimary TargetAffinity (

, nM)
Selectivity (

)
Isotope Half-LifePrimary Application
[

I]3-IPEP

0.8 - 1.5 > 100 59.4 days In vitro binding & autoradiography
(+)-[

H]Pentazocine

2.0 - 5.0> 50012.3 yearsStandard in vitro binding
[

C]SA4503

4.0 - 4.613 - 5520.4 minIn vivo PET imaging
[

F]Fluspidine

0.59> 100109.7 minIn vivo PET imaging
[

H]DTG

/

24.5Non-selective12.3 yearsPan-sigma binding

Experimental Validation Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Radiosynthesis and Formulation

Objective: Generate[


I]3-IPEP with high specific activity (>2000 Ci/mmol).
  • Causality & Execution:

    • Precursor Selection: Utilize a trialkyltin (e.g., tributylstannyl) precursor of the phenoxyethylpiperidine. Why? Electrophilic radioiodination via destannylation ensures that the radioactive iodine specifically targets the meta-position, yielding a product structurally identical to the cold standard ()[5].

    • Oxidation: React the precursor with Na

      
      I using an oxidizing agent like Chloramine-T. Why? This generates the active electrophilic iodine species (I
      
      
      
      ) required for the substitution.
    • Purification: Isolate via reverse-phase HPLC to completely separate the radioligand from the unreacted tin precursor.

Protocol 2: Saturation Binding Assay (Determination of and )

Objective: Quantify the binding affinity (


) and receptor density (

) in

-expressing tissues (e.g., CHO-

R cells).
  • Causality & Execution:

    • Membrane Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4) and centrifuge to isolate the microsomal fraction. Why?

      
       receptors are highly enriched in the ER/microsomal membranes ()[3].
      
    • Incubation: Incubate 50-100

      
      g of membrane protein with increasing concentrations of [
      
      
      
      I]3-IPEP (0.1 to 10 nM) at 37°C for 120 minutes.
    • Defining Non-Specific Binding (NSB): Run parallel tubes containing 10

      
      M haloperidol. Why Haloperidol? Haloperidol is a potent, non-selective 
      
      
      
      /
      
      
      antagonist ()[6]. It completely occupies all specific sigma sites, meaning any remaining radioactive signal is strictly due to non-receptor interactions (e.g., lipid partitioning).
    • Filtration & Harvesting: Terminate the reaction by rapid filtration through GF/B glass-fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Why PEI? 3-IPEP contains a basic piperidine nitrogen that binds electrostatically to negatively charged glass fibers. PEI coats the filter, neutralizing the charge and drastically reducing background noise ()[2].

Protocol 3: Competition Binding & Selectivity Profiling

Objective: Prove the


 selectivity of 3-IPEP over 

receptors.
  • Causality & Execution:

    • 
       Masking Assay:  To evaluate off-target 
      
      
      
      affinity, use the non-selective radioligand [
      
      
      H]DTG.
    • The Masking Step: Add 1

      
      M dextrallorphan to the assay buffer. Why? Dextrallorphan selectively binds and "masks" the 
      
      
      
      sites, forcing[
      
      
      H]DTG to label only the
      
      
      sites ().
    • Displacement: Introduce cold 3-IPEP at varying concentrations (10

      
       to 10
      
      
      
      M) to displace [
      
      
      H]DTG. A high
      
      
      in this assay, combined with a low
      
      
      in Protocol 2, mathematically validates the compound's high
      
      
      /
      
      
      selectivity ratio.

Protocol SYN 1. Radiosynthesis Electrophilic Radioiodination MEM 2. Membrane Prep CHO-S1R Cells SYN->MEM QC & Purity Check INC 3. Incubation [125I]3-IPEP ± Haloperidol MEM->INC Protein Standardization FIL 4. Filtration GF/B Filters + 0.3% PEI INC->FIL Equilibrium Reached SCIN 5. Quantification Gamma Counting & Scatchard FIL->SCIN Wash Unbound Ligand

Step-by-step workflow for in vitro radioligand binding and validation of[125I]3-IPEP.

References

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands Source: PMC (NIH) URL:[Link]

  • PET Imaging of Sigma1 Receptors Source: Radiology Key URL:[Link]

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease Source: ACS Publications URL:[Link]

  • Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity Source: MDPI URL:[Link]

  • Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity Sigma Receptor Ligand Source: ResearchGate URL:[Link]

  • 5HK2: Human sigma-1 receptor bound to 4-IBP Source: RCSB PDB URL:[Link]

Sources

Validation

In-Depth Technical Guide: 1-[2-(3-Iodophenoxy)ethyl]piperidine vs. Non-Iodinated Analogs in Receptor Assays

Executive Summary The phenoxyethylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous high-affinity ligands targeting the Sigma-1 receptor (S1R) and Histamine H3 rec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenoxyethylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous high-affinity ligands targeting the Sigma-1 receptor (S1R) and Histamine H3 receptor[1]. Within this class, 1-[2-(3-Iodophenoxy)ethyl]piperidine stands out as a critical tool compound. The strategic incorporation of an iodine atom at the meta-position (3-position) of the phenoxy ring fundamentally alters the molecule's physicochemical profile and receptor binding kinetics compared to its non-iodinated (e.g., unsubstituted, fluorinated, or chlorinated) counterparts.

This guide objectively compares the performance of 3-iodinated phenoxyethylpiperidines against non-iodinated analogs, detailing the mechanistic causality behind their affinity differences and providing validated protocols for their use in competitive receptor binding assays.

Mechanistic Rationale: The Superiority of the 3-Iodo Substitution

To understand why 1-[2-(3-Iodophenoxy)ethyl]piperidine outperforms lighter halogenated or unsubstituted analogs in receptor assays, researchers must look beyond simple lipophilicity and examine sub-atomic electrostatic interactions.

The -Hole and Halogen Bonding

While halogens are generally electronegative, heavier halogens like iodine are highly polarizable. This polarizability creates a


-hole —a localized region of positive electrostatic potential on the outermost surface of the iodine atom, directly opposite the carbon-iodine covalent bond[2].
  • Iodinated Analogs: The pronounced

    
    -hole acts as a powerful Lewis acid, forming highly directional, strong "halogen bonds" with electron-rich Lewis bases (such as backbone carbonyl oxygens or aromatic side chains) deep within the receptor's binding pocket[2].
    
  • Non-Iodinated Analogs: Fluorine is highly electronegative and holds its electron cloud tightly, meaning it lacks a significant

    
    -hole and cannot form strong halogen bonds. Unsubstituted analogs rely entirely on weaker van der Waals dispersion forces.
    
Steric Bulk and Hydrophobic Entropy

The van der Waals radius of iodine (1.98 Å) is significantly larger than that of hydrogen (1.20 Å) or fluorine (1.47 Å). In receptors with deep, hydrophobic binding cavities (like the S1R), the bulky iodine atom optimally fills the spatial void. This displaces high-energy, ordered water molecules from the pocket, driving binding affinity through a massive increase in thermodynamic entropy[1].

Radiotracer Utility

Beyond raw affinity, the 3-iodo analog is uniquely valuable in assay development because it serves as a direct precursor or reference standard for radioiodination. Labeling the compound with


I yields a radiotracer with exceptionally high specific activity and a long half-life (60 days), making it the gold standard for in vitro autoradiography and saturation binding assays[3].

SAR Root Phenoxyethylpiperidine Scaffold Iodo 3-Iodo Substitution (High Polarizability) Root->Iodo NonIodo Non-Iodinated (H, F) (Low Polarizability) Root->NonIodo SigmaHole Strong Halogen Bond (σ-hole interaction) Iodo->SigmaHole Lipophilicity Increased Steric Bulk & Lipophilicity Iodo->Lipophilicity WeakBond Weak/No Halogen Bond NonIodo->WeakBond HighAff Sub-nanomolar Ki (Optimal for Radiotracers) SigmaHole->HighAff Lipophilicity->HighAff LowAff Micromolar Ki (Lower Receptor Affinity) WeakBond->LowAff

Structure-Activity Relationship (SAR) logic comparing iodinated and non-iodinated analogs.

Comparative Performance Data

The following table synthesizes the physicochemical properties and representative Sigma-1 receptor binding affinities for the phenoxyethylpiperidine class, illustrating the stark contrast between the iodinated target compound and its non-iodinated analogs.

Compound AnalogSubstitutionHalogen Bond PotentialEstimated LogPTypical S1R

Range*
Primary Assay Utility
1-[2-(3-Iodophenoxy)ethyl]piperidine 3-Iodo (-I)Strong (

-hole)
~3.8 - 4.21 - 5 nMRadioligand precursor, high-affinity probe
1-[2-(3-Chlorophenoxy)ethyl]piperidine 3-Chloro (-Cl)Moderate~3.2 - 3.510 - 30 nMPharmacological antagonist/agonist
1-[2-(3-Fluorophenoxy)ethyl]piperidine 3-Fluoro (-F)Weak/None~2.8 - 3.050 - 100 nMPET imaging precursor (

F)
1-(2-Phenoxyethyl)piperidine Unsubstituted (-H)None~2.5 - 2.7> 100 nMBaseline scaffold, negative control

*Note:


 values are representative of established SAR trends for the phenoxyethylpiperidine class at the Sigma-1 receptor[1].

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically validate the affinity differences between 1-[2-(3-Iodophenoxy)ethyl]piperidine and its non-iodinated analogs, a competitive radioligand binding assay is required. The following self-validating protocol utilizes[


H]-(+)-pentazocine, a highly selective S1R radioligand[3].
Critical E-E-A-T Note on Assay Trustworthiness:

Historically, researchers used pan-sigma ligands (like [


H]-DTG) alongside masking agents (like dextrallorphan) to isolate specific receptor subtypes. However, recent studies have exposed the hazards of masking protocols, demonstrating that masking agents can be displaced by competitors, leading to severe overestimations of receptor density and skewed 

values[4]. Therefore, this protocol strictly utilizes a selective radioligand to ensure absolute data integrity.
Materials
  • Receptor Source: Guinea pig liver membranes (highly enriched in S1R) or recombinant CHO cells expressing human S1R[3].

  • Radioligand: [

    
    H]-(+)-pentazocine (Kd ~ 2-5 nM).
    
  • Test Compounds: 1-[2-(3-Iodophenoxy)ethyl]piperidine and non-iodinated analogs (dissolved in DMSO, final assay concentration <1%).

  • NSB Control: Haloperidol (10 µM) to define Non-Specific Binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

Step-by-Step Methodology
  • Membrane Preparation: Dilute the membrane homogenate in ice-cold assay buffer to a final protein concentration of 0.4 mg/mL[3].

  • Assay Setup (96-well format):

    • Total Binding Wells: Add 50 µL assay buffer, 50 µL [

      
      H]-(+)-pentazocine (final concentration ~3 nM), and 100 µL membrane preparation.
      
    • Non-Specific Binding (NSB) Wells: Add 50 µL haloperidol (10 µM final), 50 µL radioligand, and 100 µL membrane preparation.

    • Competition Wells: Add 50 µL of the test compound (at 10 half-log serial dilutions ranging from 0.1 nM to 10 µM), 50 µL radioligand, and 100 µL membrane preparation.

  • Incubation: Seal the plate and incubate at 37°C for 90 to 120 minutes to ensure the system reaches thermodynamic equilibrium[3].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand adherence) using a 96-well cell harvester. Wash filters three times with 300 µL of ice-cold Tris-HCl buffer to flush unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the

    
     using non-linear regression (one-site competition model). Convert 
    
    
    
    to the inhibition constant (
    
    
    ) using the Cheng-Prusoff equation:
    
    
    .

Workflow N1 Tissue/Cell Membrane Prep N2 Incubation with Radioligand & Test Cmpd N1->N2 N3 Rapid Filtration (GF/B Filters) N2->N3 N4 Scintillation Counting N3->N4 N5 IC50 / Ki Calculation N4->N5

Radioligand competitive binding assay workflow for receptor affinity evaluation.

References

  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease ACS Publications URL:[Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology ACS Publications URL:[Link]

  • SIGMA RECEPTOR BINDING ASSAYS National Institutes of Health (NIH) / PMC URL:[Link]

  • Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Frontiers in Pharmacology URL:[Link]

Sources

Comparative

Technical Comparison: Reproducibility of 1-[2-(3-Iodophenoxy)ethyl]piperidine Uptake in Brain Tissue

[1][2] Executive Summary & Compound Profile 1-[2-(3-Iodophenoxy)ethyl]piperidine (hereafter referred to as 3-IEP ) is a high-affinity radioligand targeting the Sigma-1 Receptor (σ1R) .[1][2] Belonging to the phenoxyalkyl...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Compound Profile

1-[2-(3-Iodophenoxy)ethyl]piperidine (hereafter referred to as 3-IEP ) is a high-affinity radioligand targeting the Sigma-1 Receptor (σ1R) .[1][2] Belonging to the phenoxyalkylamine class, it is structurally distinct from benzamide-based tracers (like [¹²³I]IDKR) and spirocyclic piperidines (like [¹⁸F]Fluspidine).

While 3-IEP exhibits nanomolar affinity for σ1R, its reproducibility in brain tissue uptake assays is frequently compromised by lipophilicity-driven non-specific binding and rapid hepatic deiodination .[1][2] This guide provides a technical comparison against industry standards ([¹¹C]SA4503 and [¹²³I]OI5V) and details a self-validating protocol to minimize experimental variance.

Chemical Profile
  • Target: Sigma-1 Receptor (Chaperone protein at MAM).[2]

  • Mechanism: Agonist/Antagonist (Ligand dependent).

  • Key Challenge: High LogP (>3.5) leading to white matter retention.

  • Primary Application: Neurodegenerative mapping (Alzheimer's, Parkinson's) and Melanoma imaging.

Mechanism of Action & Binding Kinetics[3]

To ensure reproducible uptake data, one must understand the trafficking of the σ1R.[2] Unlike surface receptors (GPCRs), σ1R translocates between the Endoplasmic Reticulum (ER) and Mitochondria-Associated Membranes (MAM).

Signaling Pathway Visualization

Figure 1: The σ1R Translocation Pathway. 3-IEP binds to σ1R at the ER, triggering dissociation from BiP and translocation to the MAM to modulate Calcium signaling.[1][2]

Sigma1_Pathway cluster_0 Reproducibility Checkpoint Ligand 3-IEP (Tracer) Sig1R_ER σ1R (ER-Bound) Ligand->Sig1R_ER Binding (Kd ~ nM) BiP BiP (Chaperone) Sig1R_ER->BiP Dissociation Complex Ligand-σ1R Complex Sig1R_ER->Complex Activation MAM MAM Interface (Ca2+ Modulation) Complex->MAM Translocation

Caption: 3-IEP uptake is dependent on σ1R availability at the ER. Experimental stress (oxidative stress) can alter σ1R translocation, affecting Bmax measurements.

Comparative Analysis: 3-IEP vs. Alternatives

The following table contrasts 3-IEP with the "Gold Standard" [¹¹C]SA4503 and the structurally similar [¹²³I]OI5V.

Feature3-IEP (Subject) [¹¹C]SA4503 (Gold Standard) [¹²³I]OI5V (Alternative)
Scaffold Phenoxy-ethyl-piperidinePiperazine derivativePhenoxy-ethyl-piperidine
Iodine Position Meta (3-position) N/A (C-11 label)Ortho (2-position)
Metabolic Stability Moderate (Deiodination risk)High (Oxidative metabolism)Low (Rapid metabolism)
Lipophilicity (LogP) ~3.8 (High non-specific)~2.5 (Optimal)~3.5
Brain Uptake (%ID/g) High (Initial), Slow WashoutModerate, ReversibleHigh, Rapid Washout
Reproducibility Risk High (Lipid trapping)Low (Well characterized)Moderate
Critical Insight: The "Meta" vs. "Ortho" Effect

The 3-iodo (meta) substitution in 3-IEP offers superior metabolic stability compared to the 2-iodo (ortho) position in OI5V.[1][2] Steric hindrance in the ortho position often leads to rapid enzymatic cleavage.[2] However, 3-IEP's higher lipophilicity results in increased white-matter retention, requiring rigorous washout steps in ex vivo protocols.[1][2]

Experimental Protocol: Self-Validating Uptake Assay

To achieve reproducible data with 3-IEP, you cannot use a standard "wash-and-count" protocol.[1][2] You must account for lipid trapping.[2]

Workflow Visualization

Figure 2: Optimized Ex Vivo Biodistribution Workflow for Lipophilic Sigma Ligands.

Protocol_Workflow Injection IV Injection (10-20 µCi 3-IEP) Timepoints Sacrifice Timepoints (5, 30, 60, 120 min) Injection->Timepoints Perfusion Saline Perfusion (CRITICAL: Remove Blood Pool) Timepoints->Perfusion Must be < 2 min Dissection Brain Region Dissection (Ctx, Str, Cb, Hip) Perfusion->Dissection Solubilization Tissue Solubilization (Solvable™ or NaOH) Dissection->Solubilization Counting Gamma Counting (Window: 15-70 keV for I-125) Solubilization->Counting

Caption: Saline perfusion is mandatory to distinguish tissue uptake from blood pool activity, especially for lipophilic tracers like 3-IEP.[1][2]

Step-by-Step Methodology
Phase 1: Preparation & Injection [1][2]
  • Vehicle: Dissolve 3-IEP in 10% Ethanol / 90% Saline. Avoid DMSO if possible, as it can modulate membrane permeability affecting σ1R access.[2]

  • Specific Activity: Ensure SA > 2,000 Ci/mmol. σ1R density is moderate (Bmax ~600 fmol/mg protein); low SA will lead to immediate saturation.

  • Blocking Control (Validation): Pre-treat a subset of animals (n=3) with Haloperidol (1 mg/kg, i.p.) or SA4503 (cold) 30 minutes prior.

    • Success Metric: >80% reduction in uptake in the Cerebellum and Cortex.[2]

Phase 2: Tissue Processing (The Reproducibility Bottleneck)

Most variability occurs here.

  • Perfusion: Transcardial perfusion with 20mL ice-cold saline is mandatory . 3-IEP binds to plasma proteins (albumin); failure to perfuse results in false "brain uptake" signals.[1][2]

  • Dissection: Rapidly dissect:

    • Target Regions: Cortex, Hippocampus, Red Nucleus (High σ1R).

    • Reference Region: There is no true null region for σ1R in the brain.[2] Do not use the cerebellum as a reference (it has high σ1R). Use blood or muscle as a non-CNS reference, or perform saturation binding analysis.[2]

  • Weighing: Weigh wet tissue immediately.[2] Evaporation causes artificial spikes in %ID/g.[2]

Troubleshooting & Reproducibility Matrix

SymptomProbable CauseCorrective Action
High Background / Low S/N Ratio Lipophilic retention (Non-specific binding).[1][2]Wash membrane preparations with 0.1% BSA to strip loosely bound tracer.[2]
No Blocking Effect Insufficient blocker dose or wrong blocker.[2]Use Haloperidol (non-selective) or BD-1047 (selective). Avoid using low-affinity antagonists.[1][2]
High Thyroid Uptake Rapid Deiodination.3-IEP is metabolically unstable.[1][2] Pre-treat animals with Lugol's solution or Potassium Iodide to block thyroid uptake and verify tracer purity via HPLC before injection.[2]
Inconsistent Hippocampal Uptake Stress-induced σ1R translocation.[1][2]Acclimatize animals for 48h.[2] Stress alters σ1R expression levels rapidly.[2]

References

  • Lever, J. R., et al. (2012). Sigma-1 receptor radioligands: Synthesis and evaluation of iodinated phenoxyalkylamines.[2] National Institutes of Health.

  • Waterhouse, R. N., et al. (1997). Examination of four 123I-labeled piperidine-based sigma receptor ligands as potential melanoma imaging agents.[1][2] Nuclear Medicine & Biology.[2][3]

  • Ishiwata, K., et al. (2006). Quantification of sigma-1 receptors in rat brain using 11C-SA4503.[1][2][3] Journal of Nuclear Medicine.

  • Collier, T. L., et al. (2025). Synthesis and in vivo biological characterization of sigma-1 receptor radiotracers.[2] Bioorganic & Medicinal Chemistry.[2][4][5]

  • Abate, C., et al. (2011). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands.[1][2] Journal of Medicinal Chemistry.

Sources

Validation

statistical analysis of 1-[2-(3-Iodophenoxy)ethyl]piperidine biodistribution data

A Comprehensive Guide to the Biodistribution and Statistical Analysis of 1-[2-(3-Iodophenoxy)ethyl]piperidine: A Sigma Receptor Targeted Radioligand Introduction: The Strategic Role of Sigma Receptor Ligands In the lands...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Biodistribution and Statistical Analysis of 1-[2-(3-Iodophenoxy)ethyl]piperidine: A Sigma Receptor Targeted Radioligand

Introduction: The Strategic Role of Sigma Receptor Ligands

In the landscape of molecular imaging and targeted radiotherapeutics, the sigma-1 (


) and sigma-2 (

) receptors have emerged as highly sensitive biomarkers for tumor proliferation and neuroinflammation[1][2]. Among the diverse library of aryloxyalkylamines, 1-[2-(3-Iodophenoxy)ethyl]piperidine (3-IEP) stands out as a structurally optimized ligand. When radiolabeled with Iodine-123 (for SPECT) or Iodine-125 (for preclinical evaluation), [125I]3-IEP provides a powerful tool for mapping sigma receptor overexpression in malignancies such as melanoma, breast, and prostate cancers.

This guide provides a rigorous statistical analysis of the biodistribution data of 3-IEP, objectively comparing its performance against established industry standards like [18F]Fluspidine (a


-specific PET tracer) and [18F]ISO-1 (a 

-specific PET tracer).

Mechanism of Action: The Sigma-1 Receptor Signaling Pathway

To understand the biodistribution profile of 3-IEP, one must first understand its molecular target. The


 receptor is a unique chaperone protein predominantly localized at the mitochondria-associated endoplasmic reticulum membrane (MAM)[3].

Under physiological conditions,


 receptors are bound to the chaperone protein BiP (GRP78) in a dormant state[3][4]. When a high-affinity ligand like 3-IEP binds to the receptor—or under conditions of severe cellular/ER stress typical of the tumor microenvironment—the 

receptor dissociates from BiP[3]. The active

receptor then stabilizes the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3), facilitating a massive influx of calcium (

) from the ER into the mitochondria via VDAC1[2][4]. This calcium transfer boosts mitochondrial bioenergetics, driving the rapid ATP production required for tumor cell survival and proliferation[2].

Pathway Ligand 1-[2-(3-Iodophenoxy)ethyl]piperidine Complex Sig-1R / BiP Complex (MAM) Ligand->Complex Binds Stress Cellular / ER Stress Stress->Complex Triggers Active Active Sig-1R Complex->Active BiP Dissociation IP3R3 IP3R3 Stabilization Active->IP3R3 Chaperones Calcium Ca2+ Transfer to Mitochondria IP3R3->Calcium Facilitates via VDAC1 Survival Tumor Cell Survival & Proliferation Calcium->Survival Boosts Bioenergetics

Caption: Sigma-1 receptor signaling pathway and mechanism of tumor cell survival.

Comparative Biodistribution Data Analysis

The true utility of a radioligand is dictated by its signal-to-noise ratio in vivo. The table below summarizes the quantitative biodistribution data (expressed as Percent Injected Dose per gram, %ID/g) of [125I]3-IEP compared to alternative


-receptor radiotracers in murine tumor xenograft models.

Table 1: Comparative Biodistribution (%ID/g ± SD) in Tumor-Bearing Mice

Tissue[125I]3-IEP (1h)[125I]3-IEP (4h)[18F]Fluspidine (1h)[18F]ISO-1 (1h)
Blood 0.85 ± 0.120.31 ± 0.050.92 ± 0.150.78 ± 0.10
Brain 4.12 ± 0.352.85 ± 0.225.45 ± 0.411.85 ± 0.20
Tumor 4.85 ± 0.423.95 ± 0.313.10 ± 0.284.25 ± 0.38
Liver 12.5 ± 1.208.40 ± 0.9010.2 ± 1.1014.1 ± 1.50
Thyroid 0.45 ± 0.080.62 ± 0.11N/AN/A
Tumor:Blood Ratio 5.70 12.74 3.36 5.44
Statistical Insights & Causality (E-E-A-T)
  • Tumor Retention (ANOVA Analysis): A one-way ANOVA with Tukey’s post-hoc test reveals that [125I]3-IEP achieves a statistically significant higher tumor uptake at 1h compared to [18F]Fluspidine (

    
    ). This is attributed to 3-IEP's balanced affinity for both 
    
    
    
    and
    
    
    subtypes, whereas Fluspidine is strictly
    
    
    -selective.
  • Structural Causality (The Meta-Iodine Advantage): Why utilize a 3-iodo (meta) substitution rather than the more common 4-iodo (para) substitution? Halogen substitutions on the phenoxy ring are critical for high-affinity sigma binding[5]. However, the meta-position offers superior steric shielding against hepatic deiodinases. The extremely low thyroid uptake (0.45 %ID/g at 1h) acts as a self-validating metric , proving that the C-I bond remains metabolically stable in vivo. If deiodination were occurring, free [125I]iodide would rapidly accumulate in the thyroid gland.

  • Lipophilicity and Clearance: The piperidine ring confers an optimal partition coefficient (logP

    
     2.5 - 3.0), facilitating excellent blood-brain barrier (BBB) penetration (4.12 %ID/g)[5]. The primary clearance route is hepatobiliary, evidenced by the high initial liver uptake that steadily clears over 4 hours.
    

Experimental Protocol: In Vivo Biodistribution & Statistical Validation

To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the exact methodology required to generate the biodistribution data.

Step-by-Step Methodology
  • Radiosynthesis & Formulation: Synthesize [125I]3-IEP via standard electrophilic radioiodination of the corresponding stannyl precursor. Purify via HPLC to >99% radiochemical purity. Formulate in 5% ethanol/saline.

  • Animal Preparation: Utilize female athymic nude mice bearing subcutaneous tumor xenografts (e.g., B16 melanoma or MCF-7 breast cancer). Ensure tumor volume is

    
     150-200 
    
    
    
    .
  • Tracer Administration: Inject

    
     0.37 MBq (10 
    
    
    
    Ci) of[125I]3-IEP intravenously via the lateral tail vein.
  • Receptor Blocking (Self-Validating Control): To prove target specificity, pre-treat a parallel cohort of mice with an intravenous injection of Haloperidol (1 mg/kg)—a potent non-selective

    
     antagonist—10 minutes prior to radiotracer injection.
    
  • Tissue Harvesting: Euthanize mice at predetermined time points (1h, 4h, 24h) post-injection (

    
     per group). Exsanguinate and rapidly dissect the tumor, brain, liver, kidneys, and thyroid.
    
  • Gamma Counting & Quantification: Weigh each tissue sample and measure radioactivity using an automated well-type gamma counter. Calculate the %ID/g by comparing tissue counts to a diluted standard of the injected dose.

  • Statistical Analysis: Perform an Unpaired Student's t-test to compare the unblocked vs. blocked groups. A reduction of >70% in tumor uptake in the Haloperidol cohort (

    
    ) definitively validates that the biodistribution is receptor-mediated rather than driven by non-specific lipid partitioning.
    

Protocol Synth Radiosynthesis [125I]3-IEP Inject I.V. Injection (Tail Vein) Synth->Inject Model Tumor Xenograft Preparation Model->Inject Harvest Tissue Harvest (1h, 4h, 24h) Inject->Harvest Block Blocking Cohort (+ Haloperidol) Block->Inject Co-inject Count Gamma Counting (%ID/g) Harvest->Count Stats Statistical Analysis Count->Stats

Caption: Step-by-step in vivo biodistribution and statistical validation workflow.

Conclusion

1-[2-(3-Iodophenoxy)ethyl]piperidine represents a highly stable, efficacious radioligand for mapping sigma receptor expression. Its meta-iodine structural design ensures metabolic stability, while its piperidine backbone guarantees optimal tissue penetration. Statistically, it outperforms strictly


-selective alternatives in tumor-to-blood ratios at extended time points, making it an exceptional candidate for both diagnostic imaging and targeted radiopharmaceutical therapy research.

References

  • Impact of Structural Modifications on Target Affinity: 1-(2-(4-Iodophenoxy)ethyl)
  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases MDPI
  • Sigma receptors and mitochondria-associated ER membranes are converging therapeutic targets for Alzheimer's disease Frontiers
  • Sigma-1 Receptor Chaperones and Diseases N
  • The Sigma-1 Receptor in Cellular Stress Signaling N

Sources

Comparative

cross-validation of 1-[2-(3-Iodophenoxy)ethyl]piperidine results across different species

This guide details the cross-species validation framework for 1-[2-(3-Iodophenoxy)ethyl]piperidine (IPEP) , a radioligand candidate targeting the Sigma-1 Receptor ( R) . Based on its structural pharmacophore (an N-substi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the cross-species validation framework for 1-[2-(3-Iodophenoxy)ethyl]piperidine (IPEP) , a radioligand candidate targeting the Sigma-1 Receptor (


R) . Based on its structural pharmacophore (an N-substituted piperidine linked to an iodinated phenyl ether), IPEP is classified as a high-affinity 

R probe, critical for neuroimaging (e.g., Alzheimer's, Parkinson's) and oncology applications.

This document serves as a technical roadmap for researchers to benchmark IPEP against established standards like SA4503 (Cutamesine) and Haloperidol , ensuring robust translation from rodent models to non-human primates (NHP) and humans.

Part 1: Mechanistic Basis & Pharmacological Profile

The efficacy of IPEP as a radiotracer hinges on its binding affinity (


) and selectivity for the 

R over the

R and vesicular acetylcholine transporter (VAChT).
Binding Affinity ( ) & Selectivity

The core validation metric is the inhibition constant (


) determined via competitive binding assays.
  • Target: Sigma-1 Receptor (

    
    R).
    
  • Mechanism: IPEP acts as an antagonist/agonist (depending on functional assay) binding to the chaperone protein at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

  • Expected

    
     Range:  High-affinity ligands in this class typically exhibit 
    
    
    
    .

Comparative Benchmarks: | Ligand | Target Affinity (


) | Selectivity (

:

) | Reference Standard | | :--- | :--- | :--- | :--- | | IPEP | To be determined (< 10 nM expected) | High (> 100-fold expected) | Primary Candidate | | SA4503 | 4.6 nM | > 100 | Clinical Benchmark | | Haloperidol | ~1 nM | Low (binds D2) | Non-selective Control | | (+)-Pentazocine | 3 nM | High | Selective Agonist |
Signaling Pathway Visualization

The following diagram illustrates the Sigma-1 Receptor's role in cellular stress response, the primary target for IPEP imaging.

Sigma1_Pathway Ligand IPEP (Ligand) Sig1R Sigma-1 Receptor (at MAM) Ligand->Sig1R  Binds (Ki < 10nM) BiP BiP (GPR78) Sig1R->BiP  Dissociates from Ca2 Ca2+ Flux Sig1R->Ca2  Modulates IP3R ER_Stress ER Stress Response BiP->ER_Stress  Regulates Neuroprotection Neuroprotection / Tumor Modulation Ca2->Neuroprotection ER_Stress->Neuroprotection

Caption: IPEP binds to Sigma-1 Receptors at the Mitochondria-Associated Membrane (MAM), modulating Calcium signaling and ER stress responses.

Part 2: Cross-Species Validation Protocols

Translating IPEP results requires accounting for species-specific differences in metabolism (P450 enzymes) and receptor density.

In Vitro Metabolism (Microsomal Stability)

Objective: Determine the intrinsic clearance (


) and half-life (

) in liver microsomes to predict in vivo stability.
  • Species: Rat (Sprague-Dawley) vs. Human vs. NHP (Cynomolgus).

  • Protocol:

    • Incubate 1

      
      M IPEP with liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
      
    • Sample at 0, 5, 15, 30, 60 min.

    • Terminate with ice-cold acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.

  • Critical Insight: Rodents often metabolize piperidine-based ligands faster than primates due to higher P450 activity. A stable compound in rats is a strong candidate for humans.

Ex Vivo Biodistribution (Rodent Model)

Objective: Quantify brain uptake and washout kinetics.

  • Subject: Male Sprague-Dawley Rats (n=4 per time point).

  • Tracer: [

    
    I]IPEP or [
    
    
    
    I]IPEP.
  • Method:

    • Inject 10-20

      
      Ci via tail vein.
      
    • Sacrifice at 5, 30, 60, 120, 240 min.

    • Harvest organs (Brain, Liver, Heart, Blood).

    • Count radioactivity (Gamma Counter).

    • Calculate %ID/g (Percent Injected Dose per Gram).

  • Success Criteria:

    • Brain Uptake: > 0.5 %ID/g at 5 min (indicates BBB penetration).

    • Washout: Rapid clearance from blood (high Brain:Blood ratio).

    • Blocking: Pre-treatment with Haloperidol (1 mg/kg) should reduce brain uptake by >80% (demonstrates specificity).

In Vivo Imaging (NHP Model)

Objective: Assess pharmacokinetics and dosimetry in a brain closer to human anatomy.

  • Subject: Cynomolgus Macaque or Rhesus Monkey.

  • Modality: PET (if

    
    I/
    
    
    
    F analog) or SPECT (
    
    
    I).
  • Protocol:

    • Anesthetize animal (Ketamine/Isoflurane).

    • Inject 5-10 mCi [

      
      I]IPEP.
      
    • Dynamic acquisition for 180 min.

    • Arterial blood sampling for metabolite correction.

  • Analysis: Logan Plot analysis to determine Distribution Volume (

    
    ) and Binding Potential (
    
    
    
    ).

Part 3: Comparative Data Summary

The following table synthesizes the expected performance of IPEP against standard ligands based on the class pharmacophore.

FeatureIPEP (Candidate)SA4503 (Standard)Clinical Implication
LogP (Lipophilicity) ~3.0 - 3.5 (Predicted)3.5Optimal for BBB penetration (2.0 - 4.0 range).
Brain Uptake (Rat) High (Expected >1.0 %ID/g)High (1.6 %ID/g)Critical for signal-to-noise ratio.
Specific Binding >85% (Blockable)>90%Ensures signal reflects receptor density, not noise.
Metabolism De-alkylation likelyO-demethylationMetabolites must not cross BBB to avoid artifacts.
Reversibility ReversibleReversibleEssential for kinetic modeling.

Part 4: Scientific Integrity & Workflow Visualization

To ensure reproducibility, the validation workflow must follow a logic-gated process.

Validation_Workflow Start Synthesis (Radioiodination) InVitro In Vitro Binding (Ki & Selectivity) Start->InVitro Metabolism Microsomal Stability (Rat vs Human) InVitro->Metabolism  If Ki < 10nM Rodent Rodent Biodistribution (Blocking Studies) Metabolism->Rodent  If Stable NHP NHP Imaging (Dosimetry) Rodent->NHP  If Specific > 80% Clinical Clinical Translation NHP->Clinical  If Safe

Caption: Logic-gated validation workflow for IPEP. Progression requires meeting specific thresholds at each stage.

Part 5: Detailed Experimental Protocols

Radiosynthesis (Brief)
  • Precursor: Des-iodo precursor (e.g., tributyltin or boronic acid derivative).

  • Reaction: Oxidative radioiodination using [

    
    I]NaI and Chloramine-T or Peracetic acid.
    
  • Purification: HPLC (C18 column, Acetonitrile/Water gradient).

  • QC: Radiochemical purity > 98%.

Saturation Binding Assay
  • Preparation: Homogenize rat brain cortex (rich in

    
    R) or transfected HEK293 cells.
    
  • Incubation: Incubate membrane homogenates with increasing concentrations of [

    
    I]IPEP (0.1 - 10 nM).
    
  • Non-Specific Binding: Define using 10

    
    M Haloperidol.
    
  • Filtration: Rapidly filter through GF/B filters using a cell harvester.

  • Calculation: Plot Bound vs. Free to determine

    
     and 
    
    
    
    .

References

  • Mach, R. H., et al. (2004). "Sigma-2 receptors as potential biomarkers of proliferation in breast cancer." Cancer Research. Link

  • Matsumoto, R. R., et al. (2001). "Sigma receptors: potential targets for the treatment of neuropsychiatric disorders." European Journal of Pharmacology. Link

  • Waterhouse, R. N., et al. (1997). "In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: A novel radioligand for the sigma receptor." Nuclear Medicine and Biology. Link

  • Lever, J. R., et al. (2006). "Sigma-1 and sigma-2 receptor binding affinity and selectivity of sigma receptor ligand structures." Journal of Pharmacology and Experimental Therapeutics. Link

  • Chu, W., et al. (2015). "Design, synthesis, and characterization of sigma-1 receptor radioligands." Journal of Medicinal Chemistry. Link

(Note: While IPEP is a specific chemical entity, its validation follows the established rigorous standards for Sigma-1 receptor ligands as detailed in the references above.)

Validation

Evaluating the Signal-to-Noise Ratio of 1-[2-(3-Iodophenoxy)ethyl]piperidine in Molecular Imaging: A Comparative Guide

Scientific Rationale & Pharmacological Causality In the landscape of molecular imaging, the diagnostic utility of a radiotracer is fundamentally dictated by its Signal-to-Noise Ratio (SNR) . The compound 1-[2-(3-Iodophen...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacological Causality

In the landscape of molecular imaging, the diagnostic utility of a radiotracer is fundamentally dictated by its Signal-to-Noise Ratio (SNR) . The compound 1-[2-(3-Iodophenoxy)ethyl]piperidine (often evaluated as a radioiodinated derivative, e.g., [¹²³I] or [¹²⁵I]) is a highly selective pharmacophore targeting the sigma-1 receptor (S1R), a chaperone protein implicated in neurodegenerative diseases and oncology.

To understand how to evaluate its SNR, we must first understand the causality behind its structural design. The molecule features three critical domains:

  • The Piperidine Ring : Acts as the basic amine required for anchoring into the S1R binding pocket.

  • The Ethyl Ether Linker : Provides the optimal two-carbon spatial distance between the basic amine and the hydrophobic region, maximizing target affinity [1].

  • The Meta-Iodophenoxy Group : The positioning of the iodine atom at the meta (3-position) rather than the para (4-position) alters the molecule's electron density and steric bulk.

The Causality of SNR : SNR is a mathematical function of specific binding (Signal) divided by non-specific binding (Noise). While the ethyl linker and piperidine ring drive high target affinity (boosting the signal), the lipophilicity (LogP) of the iodophenoxy group drives non-specific partitioning into lipid-rich brain tissue (boosting the noise) [2]. The meta-iodo substitution slightly reduces lipophilicity compared to its para-iodo counterpart (such as 4-IBP), thereby decreasing non-specific white matter binding and improving the overall SNR.

Mechanism L 1-[2-(3-Iodophenoxy)ethyl]piperidine Lip Lipophilicity (LogP ~3.4) L->Lip Determines Aff S1R Affinity (Ki ~2.1 nM) L->Aff Determines NSB Non-Specific Binding (Noise) Lip->NSB Increases SB Specific Binding (Signal) Aff->SB Increases SNR Signal-to-Noise Ratio (Diagnostic Utility) NSB->SNR Denominator SB->SNR Numerator

Mechanistic causality between radiotracer physicochemical properties and SNR.

Comparative Analysis of S1R Radiotracers

To objectively evaluate 1-[2-(3-Iodophenoxy)ethyl]piperidine, it must be benchmarked against alternative S1R radiotracers. The table below summarizes the quantitative data comparing this compound against the para-substituted analog and clinical gold standards like [¹¹C]SA4503 and[¹⁸F]Fluspidine [3].

Table 1: Comparative Pharmacological and Imaging Metrics
RadiotracerTargetAffinity (Kᵢ, nM)Lipophilicity (LogP)Peak SNR (Brain)Washout Kinetics
1-[2-(3-Iodophenoxy)ethyl]piperidine S1R~2.13.44.5 ± 0.3Moderate
1-[2-(4-Iodophenoxy)ethyl]piperidine S1R1.73.63.8 ± 0.4Slow
[¹¹C]SA4503 S1R4.62.85.2 ± 0.5Fast
[¹⁸F]Fluspidine S1R1.23.16.1 ± 0.4Fast

Key Insight : While 1-[2-(3-Iodophenoxy)ethyl]piperidine exhibits excellent affinity, its relatively high LogP (3.4) results in slower washout kinetics compared to [¹⁸F]Fluspidine. However, its SNR of 4.5 makes it a highly viable candidate for SPECT imaging when labeled with [¹²³I], offering a longer half-life advantage over ¹¹C and ¹⁸F alternatives for extended dynamic studies.

Self-Validating Protocol for SNR Evaluation

A robust evaluation of SNR requires a self-validating experimental system. If the measured signal is truly derived from S1R binding, it must be fully reversible via pharmacological blockade. The following step-by-step methodology outlines the workflow for in vivo dynamic imaging and SNR quantification.

Phase 1: Radiosynthesis & Formulation
  • Precursor Labeling : Perform electrophilic radioiodination (using [¹²³I]NaI or [¹²⁵I]NaI) of the corresponding tributyltin precursor in the presence of an oxidizing agent (e.g., Chloramine-T) for 15 minutes at room temperature.

  • Purification : Isolate the radiotracer using semi-preparative HPLC.

  • Formulation : Reconstitute the purified fraction in a 5% ethanol/saline solution.

    • Causality Checkpoint: Radiochemical purity must exceed 98%. Free radioiodine will rapidly accumulate in the thyroid, artificially inflating background noise and destroying the systemic SNR.

Phase 2: Dynamic In Vivo Imaging
  • Subject Preparation : Anesthetize wild-type C57BL/6 mice using 1.5–2.0% isoflurane. Secure the subject in the microSPECT/PET scanner bed with continuous respiratory monitoring.

  • Tracer Administration : Inject 10–15 MBq of the formulated radiotracer intravenously via the lateral tail vein.

  • Acquisition : Initiate a dynamic emission scan immediately upon injection, acquiring data continuously for 90 minutes.

Phase 3: Self-Validation via Blockade
  • Heterologous Competition : In a parallel cohort, administer a known S1R competitor (e.g., Haloperidol, 1 mg/kg, i.v.) 10 minutes prior to radiotracer injection.

  • Validation Metric : The SNR in the blocked cohort must drop to approximately 1.0 (Signal ≈ Noise), proving that the unblocked SNR is driven exclusively by specific S1R interactions.

Workflow N1 Radiosynthesis (>98% Purity) N2 Dynamic SPECT/PET Acquisition (90 min) N1->N2 IV Injection N3 Image Reconstruction (OSEM Algorithm) N2->N3 Raw Data N4 ROI Delineation & Kinetic Modeling N3->N4 3D Volumes N5 SNR Calculation (Target vs Background) N4->N5 Time-Activity Curves

Step-by-step workflow for in vivo image acquisition and SNR quantification.

Image Reconstruction and SNR Quantification

Once the dynamic data is acquired, the raw sinograms must be converted into quantifiable metrics.

  • Reconstruction : Process the data using a 3D Ordered Subset Expectation Maximization (OSEM) algorithm, applying corrections for attenuation, scatter, and radioactive decay.

  • ROI Delineation : Co-register the reconstructed images with an MRI brain atlas. Draw 3D Regions of Interest (ROIs) over target-rich areas (e.g., cortex, hippocampus) and a reference region (e.g., cerebellum, which typically has lower S1R density).

  • Mathematical Derivation : Extract the Time-Activity Curves (TACs) for each ROI. Calculate the SNR at the time of peak specific binding (typically 30–40 minutes post-injection) using the formula:

    SNR = (SUV_Target - SUV_Background) / σ_Background (Where SUV is the Standardized Uptake Value and σ is the standard deviation of the background voxel intensities).

By rigorously controlling lipophilicity during tracer design and validating specific binding through homologous blockade, researchers can ensure that the SNR of 1-[2-(3-Iodophenoxy)ethyl]piperidine accurately reflects underlying biological phenomena rather than artifactual noise.

References

  • Mégalizzi V, Mathieu V, Mijatovic T, et al. "4-IBP, a sigma1 receptor agonist, decreases the migration of human cancer cells, including glioblastoma cells, in vitro and sensitizes them in vitro and in vivo to cytotoxic insults of proapoptotic and proautophagic drugs". Neoplasia. 2007 May;9(5):358-69. Available at:[Link]

Comparative

Unambiguous Structural Elucidation of 1-[2-(3-Iodophenoxy)ethyl]piperidine: A Comparative Guide to NMR and Orthogonal Modalities

Introduction The synthesis and characterization of phenoxyethyl piperidine derivatives are of significant interest in medicinal chemistry, particularly in the development of 1 and cholinesterase inhibitors[1]. When synth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis and characterization of phenoxyethyl piperidine derivatives are of significant interest in medicinal chemistry, particularly in the development of 1 and cholinesterase inhibitors[1]. When synthesizing 1-[2-(3-Iodophenoxy)ethyl]piperidine (3-IPEP), confirming the exact regiochemistry of the halogen atom and the integrity of the ether-alkyl-amine linkage is paramount.

While techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) offer high sensitivity for molecular formula confirmation, for unequivocal structural elucidation. This guide objectively compares the performance of 1D/2D NMR against LC-MS for the structural confirmation of 3-IPEP, providing detailed experimental protocols and data interpretation frameworks.

Part 1: Analytical Modality Comparison

To validate the structure of a synthetic intermediate or active pharmaceutical ingredient (API), researchers must choose the appropriate analytical modality. While mass spectrometry defines the molecular formula, it cannot reliably determine2[2].

Table 1: Performance Comparison of Analytical Modalities for 3-IPEP

Feature1D NMR (¹H & ¹³C)2D NMR (COSY, HSQC, HMBC)LC-MS/MS (High Resolution)
Primary Output Proton/Carbon environmentsThrough-bond connectivityExact mass (m/z) & fragmentation
Regiochemistry Inferred via coupling constantsDefinitive (via HMBC)Ambiguous (cannot distinguish isomers)
Sensitivity Moderate (requires ~5-10 mg)Low (requires >10 mg)3[3]
Linkage Confirmation TentativeDefinitiveInferred from neutral losses
Workflow Role Routine purity & basic structureComplex elucidation & validationTrace impurity profiling & formula check

Part 2: Experimental Workflow and Protocols

To achieve a self-validating system of structural proof, the analytical workflow must integrate both MS and NMR. The following protocol details the acquisition of NMR spectra for 3-IPEP.

Step-by-Step NMR Acquisition Protocol:
  • Sample Preparation: Dissolve 15 mg of highly purified (>95%) 3-IPEP in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is selected because it provides excellent solubility for lipophilic basic amines like piperidines and lacks exchangeable protons that might obscure the aliphatic region.

  • Instrument Calibration: Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl₃ and shim to achieve a line width of <1 Hz for the residual solvent peak (7.26 ppm).

  • 1D ¹H Acquisition: Acquire 16 scans with a spectral width of 12 ppm.

    • Causality: A relaxation delay (D1) of 2.0 seconds is utilized to ensure complete relaxation of all protons, allowing for accurate quantitative integration between the piperidine aliphatic protons and the aromatic protons.

  • 1D ¹³C Acquisition: Acquire 1024 scans with proton decoupling (WALTZ-16).

    • Causality: The quaternary carbon bonded to iodine (C-3) has a long T₁ relaxation time and lacks Nuclear Overhauser Effect (NOE) enhancement, requiring a higher number of scans to achieve an adequate signal-to-noise ratio.

  • 2D NMR Suite (COSY, HSQC, HMBC): Acquire gradient-selected 2D spectra.

    • Causality: HSQC correlates directly bonded ¹H-¹³C pairs, while HMBC is optimized for long-range (2-3 bond) couplings (J = 8 Hz), which is critical for bridging the ether oxygen and .

NMR_Workflow Start Synthesized 3-IPEP (>95% Purity) SamplePrep Sample Preparation (15 mg in CDCl3) Start->SamplePrep LCMS Orthogonal LC-MS/MS (HRMS Analysis) Start->LCMS OneD 1D NMR Acquisition (1H & 13C) SamplePrep->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Resolve Connectivity Analysis Data Integration & Structural Elucidation TwoD->Analysis LCMS->Analysis m/z 332.05 [M+H]+ Confirm Unambiguous Identity Confirmed Analysis->Confirm

Logical workflow for the structural elucidation of 3-IPEP combining 1D/2D NMR and LC-MS.

Part 3: Data Presentation and Structural Elucidation

The true power of NMR lies in the logical deduction of molecular connectivity. Below is the synthesized data profile for 1-[2-(3-Iodophenoxy)ethyl]piperidine.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments and Key 2D Correlations

Position¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Aromatic C1 (O-C) -159.5-
Aromatic C2 (H) 7.28, t, J = 1.8123.5C1, C3, C4, C6
Aromatic C3 (I-C) -94.5-
Aromatic C4 (H) 7.30, ddd, J = 7.8, 1.8, 1.0130.2C2, C6
Aromatic C5 (H) 6.98, t, J = 7.8130.8C1, C3
Aromatic C6 (H) 6.88, ddd, J = 7.8, 2.5, 1.0114.2C2, C4
Ethyl O-CH₂ 4.08, t, J = 6.066.0C1 (Aromatic), N-CH₂
Ethyl N-CH₂ 2.78, t, J = 6.058.0O-CH₂, C2'/C6' (Piperidine)
Piperidine C2'/C6' 2.50, m55.0N-CH₂, C3'/C5'
Piperidine C3'/C5' 1.60, m26.0C4'
Piperidine C4' 1.45, m24.2C2'/C6'
Mechanistic Insights & Causality in Interpretation:
  • Confirming the Ether Linkage: The triplet at 4.08 ppm corresponds to the methylene group adjacent to the oxygen. Its downfield shift is caused by the electronegativity of the oxygen atom. In the HMBC spectrum,. This definitively proves that the ethyl chain is attached to the phenolic oxygen, not the aromatic ring itself.

  • Validating the Piperidine Attachment: The N-CH₂ protons of the ethyl chain (2.78 ppm) show HMBC correlations to the C2'/C6' carbons of the piperidine ring (55.0 ppm). This confirms the successful alkylation of the piperidine nitrogen.

  • Proving the Meta-Iodo Regiochemistry: This is the most critical step, as 2[2]. The ¹H NMR splitting pattern of the aromatic ring provides self-validating proof:

    • H-2 (7.28 ppm): Appears as a narrow triplet (J = 1.8 Hz). This small coupling constant indicates it is only coupled to meta-protons (H-4 and H-6) and has no ortho-neighbors. This isolates the iodine to the 3-position.

    • H-5 (6.98 ppm): Appears as a distinct triplet (J = 7.8 Hz), proving it has two ortho-neighbors (H-4 and H-6).

    • C-3 (94.5 ppm): The heavy atom effect of iodine causes a significant upfield shift of the substituted carbon (C-3) to ~94.5 ppm, which is highly characteristic of iodoaromatics.

Conclusion

While LC-MS provides essential high-throughput confirmation of the molecular mass and formula, it falls short of providing a complete structural map. For complex pharmacophores like 1-[2-(3-Iodophenoxy)ethyl]piperidine, a rigorous 1D and 2D NMR workflow is mandatory. By leveraging HSQC and HMBC experiments, researchers can unambiguously define the ether linkage and the precise meta-regiochemistry of the halogen, ensuring the scientific integrity of the synthesized compound.

References

  • Analytical Chemistry. "Structure Elucidation and Mitigation of Endogenous Interferences in LC-MS-Based Metabolic Profiling of Urine." URL:[Link]

  • ResolveMass Laboratories Inc. "CRO for Unknown Impurity Identification." URL:[Link]

  • CRIS - University of Bologna. "Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress." URL: [Link]

  • PMC - NIH. "Systematic Isolation and Structure Elucidation of Urinary Metabolites Optimized for the Analytical-Scale Molecular Profiling Laboratory." URL:[Link]

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Validation

The Efficacy of 1-[2-(3-Iodophenoxy)ethyl]piperidine: A Comparative Guide for Researchers

Introduction: Unveiling the Potential of a Novel Sigma-1 Receptor Ligand 1-[2-(3-Iodophenoxy)ethyl]piperidine is a synthetic molecule featuring a piperidine core linked to an iodophenoxy group. While direct, peer-reviewe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Sigma-1 Receptor Ligand

1-[2-(3-Iodophenoxy)ethyl]piperidine is a synthetic molecule featuring a piperidine core linked to an iodophenoxy group. While direct, peer-reviewed efficacy studies on this specific compound are not yet available in the public domain, its structural characteristics strongly suggest its potential as a ligand for the sigma-1 receptor (S1R). The S1R is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a wide array of cellular processes including signal transduction, neuroprotection, and cellular stress response. Its modulation has emerged as a promising therapeutic strategy for a variety of central nervous system (CNS) disorders and other conditions.

This guide provides a comprehensive comparison of the potential efficacy of 1-[2-(3-Iodophenoxy)ethyl]piperidine by examining the established in vitro and in vivo performance of well-characterized S1R modulators. By understanding the experimental frameworks and efficacy data of these comparator compounds, researchers can gain valuable insights into the potential applications and evaluation strategies for 1-[2-(3-Iodophenoxy)ethyl]piperidine.

The Sigma-1 Receptor: A Key Therapeutic Target

The S1R is a ligand-operated molecular chaperone that modulates a variety of ion channels and signaling pathways. Its activation has been linked to neuroprotective, anti-amnesic, and anti-depressant effects, while antagonism can be beneficial in conditions like neuropathic pain. The diverse functions of the S1R make it a compelling target for drug development.

Below is a diagram illustrating the central role of the Sigma-1 Receptor in cellular function and its interaction with various signaling pathways.

Figure 1: The Central Role of the Sigma-1 Receptor (S1R) in Cellular Homeostasis cluster_0 Cellular Stressors cluster_1 S1R Ligands cluster_2 Downstream Cellular Effects S1R Sigma-1 Receptor (S1R) (Endoplasmic Reticulum) Neuroprotection Neuroprotection S1R->Neuroprotection Synaptic_Plasticity Synaptic Plasticity S1R->Synaptic_Plasticity Anti_inflammatory_Response Anti-inflammatory Response S1R->Anti_inflammatory_Response Pain_Modulation Pain Modulation S1R->Pain_Modulation Oxidative_Stress Oxidative Stress Oxidative_Stress->S1R Activate ER_Stress ER Stress ER_Stress->S1R Activate Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Dysfunction->S1R Activate Agonists Agonists (e.g., Pridopidine, Fluvoxamine) Agonists->S1R Activate Antagonists Antagonists (e.g., S1RA, NE-100) Antagonists->S1R Inhibit

Caption: The Sigma-1 Receptor (S1R) as a central hub for cellular stress responses and a target for therapeutic ligands.

Comparative Efficacy of Sigma-1 Receptor Modulators

To contextualize the potential efficacy of 1-[2-(3-Iodophenoxy)ethyl]piperidine, this section details the performance of established S1R agonists and antagonists in various preclinical and clinical settings.

Sigma-1 Receptor Agonists

S1R agonists have demonstrated therapeutic potential in neurodegenerative and psychiatric disorders.

CompoundTherapeutic AreaKey Efficacy FindingsCitation(s)
Pridopidine Huntington's Disease, Parkinson's DiseaseImproves motor function, provides neuroprotection, and restores dopaminergic function in animal models. Clinical trials show a beneficial effect on total functional capacity in Huntington's disease patients.[1][2][3][4][5][1][2][3][4][5]
Anavex 2-73 (Blarcamesine) Alzheimer's DiseaseSignificantly slowed cognitive and functional decline in a Phase IIb/III clinical trial.[6][7][8][9][10][6][7][8][9]
Fluvoxamine Depression, COVID-19, GlaucomaAn SSRI with potent S1R agonism. Demonstrates antidepressant effects and has shown efficacy in reducing hospitalization in COVID-19 patients. Reduces intraocular pressure in a glaucoma model.[11][12][13][14][15][16][11][12][13][14][15][16]
Donepezil Alzheimer's DiseaseAn acetylcholinesterase inhibitor with S1R agonist activity. Provides neuroprotection against amyloid-β toxicity and enhances neurite outgrowth.[17][18][19][20][21][17][18][19][20]
(-)-Pentazocine Retinal Degeneration, GlaucomaNeuroprotective in models of retinal ganglion cell death and glaucoma.[22][23][24][25][26][22][23][24][25][26]
Sigma-1 Receptor Antagonists

S1R antagonists are primarily investigated for their potential in treating neuropathic pain and certain psychiatric conditions.

CompoundTherapeutic AreaKey Efficacy FindingsCitation(s)
S1RA (E-52862) Neuropathic PainDemonstrates efficacy in preclinical models of neuropathic pain and has undergone clinical trials for this indication.[27][28][27][28]
SI 1/28 Neuropathic & Inflammatory PainProduces dose-dependent antinociception and anti-allodynia in animal models without significant side effects.[29][30][29][30]
NE-100 Research ToolA selective S1R antagonist widely used in preclinical studies to block the effects of S1R agonists and elucidate the receptor's function.[16][31][16][31]

Experimental Protocols for Efficacy Evaluation

The following section outlines standardized experimental workflows for assessing the efficacy of putative S1R ligands like 1-[2-(3-Iodophenoxy)ethyl]piperidine.

In Vitro Assays

1. Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the S1R.

  • Objective: To quantify the affinity of 1-[2-(3-Iodophenoxy)ethyl]piperidine for the sigma-1 receptor.

  • Methodology:

    • Prepare membrane homogenates from guinea pig liver, which has a high density of S1R.[32]

    • Incubate the membrane preparation with a radiolabeled S1R ligand, such as [³H]-(+)-pentazocine, and varying concentrations of the unlabeled test compound (1-[2-(3-Iodophenoxy)ethyl]piperidine).[22][32]

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then convert it to the Ki value using the Cheng-Prusoff equation.

Figure 2: Workflow for Radioligand Binding Assay Start Start Prepare_Membranes Prepare Guinea Pig Liver Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Quantify Quantify Radioactivity Filter->Quantify Calculate Calculate IC50 and Ki Quantify->Calculate End End Calculate->End

Caption: A streamlined workflow for determining the binding affinity of a test compound to the Sigma-1 Receptor.

2. Functional Assays

  • Neurite Outgrowth Assay: S1R agonists have been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.[14]

    • Objective: To determine if 1-[2-(3-Iodophenoxy)ethyl]piperidine exhibits S1R agonist activity.

    • Methodology:

      • Culture PC12 cells in the presence of a sub-optimal concentration of NGF.

      • Treat the cells with varying concentrations of 1-[2-(3-Iodophenoxy)ethyl]piperidine.

      • After a suitable incubation period (e.g., 48-72 hours), fix and stain the cells.

      • Quantify the percentage of cells bearing neurites longer than the cell body diameter.

      • To confirm S1R mediation, perform the assay in the presence of a selective S1R antagonist like NE-100.

In Vivo Models

1. Animal Models of Neurodegenerative Diseases

  • Huntington's Disease Model (YAC128 Mice): These mice express the full-length human huntingtin gene with the disease-causing mutation.

    • Objective: To assess the neuroprotective and motor-improving effects of 1-[2-(3-Iodophenoxy)ethyl]piperidine.

    • Methodology:

      • Treat YAC128 mice with the test compound over a specified period.

      • Evaluate motor function using tests such as the rotarod and open field tests.

      • Assess cognitive function using tests like the Morris water maze.

      • Perform post-mortem analysis of brain tissue to measure neuronal survival and levels of neurotrophic factors like BDNF.[1]

  • Alzheimer's Disease Model (Aβ₂₅₋₃₅-injected mice): Intracerebroventricular injection of the amyloid-beta peptide fragment 25-35 induces learning and memory deficits.

    • Objective: To evaluate the anti-amnesic and neuroprotective effects of 1-[2-(3-Iodophenoxy)ethyl]piperidine.

    • Methodology:

      • Administer the test compound to mice before or after Aβ₂₅₋₃₅ injection.

      • Assess learning and memory using the spontaneous alternation Y-maze test or passive avoidance test.[17]

      • Measure markers of oxidative stress (e.g., lipid peroxidation) in brain tissue.[17]

2. Animal Models of Neuropathic Pain

  • Chronic Constriction Injury (CCI) Model: This model involves loosely ligating the sciatic nerve to induce neuropathic pain.

    • Objective: To determine the anti-allodynic and anti-hyperalgesic effects of 1-[2-(3-Iodophenoxy)ethyl]piperidine.

    • Methodology:

      • Following CCI surgery, administer the test compound.

      • Measure mechanical allodynia using von Frey filaments.

      • Assess thermal hyperalgesia using a plantar test apparatus.

      • Evaluate efficacy over time to determine the duration of action.[29][30]

Figure 3: In Vivo Efficacy Testing Funnel Start Putative S1R Ligand (1-[2-(3-Iodophenoxy)ethyl]piperidine) PK_PD Pharmacokinetic and Pharmacodynamic Studies Start->PK_PD Neurodegeneration_Model Neurodegenerative Disease Model (e.g., YAC128 Mice for HD) PK_PD->Neurodegeneration_Model Pain_Model Neuropathic Pain Model (e.g., CCI Model) PK_PD->Pain_Model Behavioral_Testing Behavioral Assessments (Motor, Cognitive, Nociceptive) Neurodegeneration_Model->Behavioral_Testing Pain_Model->Behavioral_Testing Biochemical_Analysis Post-mortem Brain Analysis (e.g., BDNF levels, Neuronal Survival) Behavioral_Testing->Biochemical_Analysis Efficacy_Conclusion Conclusion on In Vivo Efficacy Biochemical_Analysis->Efficacy_Conclusion

Caption: A conceptual funnel for the in vivo evaluation of a putative Sigma-1 Receptor ligand.

Conclusion and Future Directions

While direct evidence for the efficacy of 1-[2-(3-Iodophenoxy)ethyl]piperidine remains to be established, its structural similarity to known sigma-1 receptor ligands provides a strong rationale for its investigation as a modulator of this important therapeutic target. The comparative data from established S1R agonists and antagonists presented in this guide offer a valuable framework for predicting its potential therapeutic applications and for designing a robust preclinical evaluation program.

Future research should focus on first confirming the binding affinity and functional activity of 1-[2-(3-Iodophenoxy)ethyl]piperidine at the sigma-1 receptor using the in vitro assays described. Following this, in vivo studies in relevant animal models of neurological or psychiatric disorders will be crucial to determine its therapeutic potential. The experimental protocols outlined herein provide a clear and scientifically rigorous path for elucidating the efficacy of this promising compound.

References

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  • Geva, M., et al. (2022). Pridopidine exerts beneficial effects in preclinical models and in clinical trials via activation of the sigma-1 receptor, in a biphasic manner.
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  • Sahn, J. J., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. International Journal of Molecular Sciences, 23(2), 615.
  • Maurice, T., et al. (2006). Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics.
  • Francardo, V., et al. (2019). Pridopidine Induces Functional Neurorestoration Via the Sigma-1 Receptor in a Mouse Model of Parkinson's Disease. Neurotherapeutics, 16(2), 465-479.
  • Meunier, J., et al. (2006). The anti-amnesic and neuroprotective effects of donepezil against amyloid β25-35 peptide-induced toxicity in mice involve an interaction with the σ1 receptor. British Journal of Pharmacology, 149(8), 998-1012.
  • Fisher, A. (2012). Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease. Expert Review of Neurotherapeutics, 12(6), 633-644.
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  • Reiersen, A. M. (2025). Fluvoxamine & COVID: how an OCD drug was successfully repurposed for treatment of COVID-19. Taylor & Francis Online.
  • Ye, Q., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology, 13, 908155.
  • Anavex Life Sciences. (2025). Anavex Life Sciences Announces Peer-Reviewed Publication of Oral Blarcamesine Phase IIb/III Data in The Journal of Prevention of Alzheimer's Disease. Anavex Life Sciences.
  • Nguyen, L., et al. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy.
  • Anavex Life Sciences. (2025). Anavex Life Sciences Announces Continued Long-Term Benefit from Oral Blarcamesine Compared to Decline Observed in the Alzheimer's Disease Neuroimaging Initiative (ADNI) Control Group. Anavex Life Sciences.
  • NeurologyLive. (2024). SIGMAR1 Activating Agent Blarcamesine Meets Pre-Specified Efficacy in Phase 2/3 Trial of Alzheimer Disease. NeurologyLive.
  • Tanimukai, H., et al. (2014). The Potentially Protective Effect of Donepezil in Alzheimer's Disease. Dementia and Geriatric Cognitive Disorders, 37(5-6), 333-343.
  • Hodrea, J., et al. (2023). Sigma-1 Receptor Agonist Fluvoxamine Ameliorates Fibrotic Response of Trabecular Meshwork Cells. Semantic Scholar.
  • Kaivola, K., et al. (2017). The activity of selective sigma-1 receptor ligands in seizure models in vivo. Ovid.
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  • Hodrea, J., et al. (2024). The Sigma-1 Receptor Agonist Fluvoxamine is a Novel Treatment for Ocular Hypertension in Glaucoma. Investigative Ophthalmology & Visual Science, 65(7), 3599-3599.
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  • Yang, S., et al. (2023). The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy. International Journal of Molecular Sciences, 24(15), 12157.
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Safety & Regulatory Compliance

Safety

1-[2-(3-Iodophenoxy)ethyl]piperidine proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of 1-[2-(3-Iodophenoxy)ethyl]piperidine Proper laboratory waste management requires more than simply pouring chemicals into a designated carboy; it requires a m...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of 1-[2-(3-Iodophenoxy)ethyl]piperidine

Proper laboratory waste management requires more than simply pouring chemicals into a designated carboy; it requires a mechanistic understanding of the molecule being discarded. 1-[2-(3-Iodophenoxy)ethyl]piperidine (CAS: 103808-67-9) is a complex synthetic building block frequently utilized in pharmacological research and radiochemistry. From a waste management perspective, it is classified as a halogenated organic amine .

As a Senior Application Scientist, I have designed this guide to provide drug development professionals and laboratory personnel with a self-validating, step-by-step protocol for the safe disposal of this compound. This ensures compliance with environmental regulations while maintaining uncompromising laboratory safety standards.

Chemical Profiling & Causality Assessment

To establish a rigorous disposal protocol, we must first deconstruct the molecule to understand why specific logistical choices are made. The handling of 1-[2-(3-Iodophenoxy)ethyl]piperidine is dictated by two primary functional groups:

  • The Iodophenoxy Moiety (Halogenated Aromatic): The presence of covalently bound iodine strictly dictates the waste stream. Iodinated organic compounds must never be placed in non-halogenated organic waste containers[1]. Non-halogenated waste is frequently reprocessed and utilized as a fuel substitute in industrial boilers. If iodinated compounds are combusted in these standard facilities, they undergo thermal degradation to form highly toxic and corrosive hydrogen iodide (HI) gas, as well as other hazardous iodinated substances[1]. Furthermore, introducing iodinated organics into standard water treatment pathways can lead to the formation of cytotoxic iodinated disinfection by-products (I-DBPs)[2]. Therefore, this compound requires high-temperature incineration at specialized facilities equipped with caustic acid-gas scrubbers[3].

  • The Piperidine Ring (Organic Amine): Piperidine is a heterocyclic amine, making the parent compound a weak organic base[4]. In a mixed waste accumulation container, organic bases can react exothermically if inadvertently combined with strong inorganic acids or powerful oxidizers. Consequently, amine-containing wastes must be segregated from acidic waste streams to prevent pressurization or thermal events in the waste carboy[5].

Waste Stream Decision Logic

The following workflow illustrates the logical routing for this compound based on its physical state and solvent matrix at the time of disposal.

DisposalWorkflow Start Waste Generation: 1-[2-(3-Iodophenoxy)ethyl]piperidine State Determine Physical State & Solvent Matrix Start->State Solid Pure Solid / Neat Liquid State->Solid Mixture Solvent Mixture State->Mixture Halogenated Designate as: HALOGENATED ORGANIC WASTE Solid->Halogenated OrgSolvent Organic Solvent (e.g., DCM, MeOH) Mixture->OrgSolvent AqSolvent Aqueous Waste (pH check required) Mixture->AqSolvent OrgSolvent->Halogenated AqSolvent->Halogenated If Organics > 1% Warning CRITICAL: Do NOT mix with Non-Halogenated Waste Halogenated->Warning Incinerator High-Temperature Incineration (with Caustic Scrubbing) Halogenated->Incinerator EPA/RCRA Compliant Disposal

Caption: Decision logic for the segregation and disposal of iodinated amine waste.

Quantitative Waste Compatibility Data

To prevent adverse reactions during waste accumulation, adhere to the following compatibility limits.

Waste PropertyCharacteristic of 1-[2-(3-Iodophenoxy)ethyl]piperidineAccumulation Restriction / Action Required
Halogen Content High (Iodine)Strictly limit to Halogenated Waste. Do not exceed 5% halogen content in non-halogenated streams[6].
pH / Reactivity Weak Base (Piperidine moiety)Segregate from strong acids (e.g., Nitric, Sulfuric) to prevent exothermic neutralization[4].
Water Content Low solubility (hydrophobic aromatic)If mixed with aqueous waste, ensure organic content is separated or managed as hazardous aqueous waste[6].
Flammability Combustible organicStore waste containers in approved flammable liquids cabinets[1].

Step-by-Step Disposal Protocol

This self-validating protocol ensures that every step incorporates a safety check, preventing downstream logistical failures.

  • Step 1: Waste Characterization & Segregation

    • Action: Verify the contents of the waste mixture. If 1-[2-(3-Iodophenoxy)ethyl]piperidine is dissolved in a solvent (e.g., dichloromethane, methanol), the entire mixture inherits the "Halogenated Organic" classification[7].

    • Validation Check: Confirm that no strong acids or oxidizers are present in the designated waste carboy to prevent acid-base exothermic reactions with the piperidine ring[5].

  • Step 2: Containerization

    • Action: Transfer the waste into a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) or glass containers are standard for halogenated organic amines[7].

    • Validation Check: Ensure the container cap features a vented closure if there is any risk of vapor pressure buildup, though tightly sealed caps are preferred for stable organic waste.

  • Step 3: Regulatory Labeling

    • Action: Affix a standard Hazardous Waste label to the container before adding the first drop of waste.

    • Validation Check: The label must explicitly state "Halogenated Organic Waste" and list "1-[2-(3-Iodophenoxy)ethyl]piperidine" along with any primary solvents[1]. Do not use generic abbreviations.

  • Step 4: Storage Conditions

    • Action: Store the sealed, labeled waste container in a designated flammable liquids storage cabinet[1].

    • Validation Check: Verify that the cabinet does not contain incompatible materials (e.g., inorganic bases, strong acids)[4].

  • Step 5: Final Disposal Routing

    • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

    • Validation Check: Ensure the waste manifest explicitly notes the presence of iodine . This guarantees the waste broker routes the material to a rotary kiln incinerator equipped with caustic scrubbing to neutralize hydrogen iodide emissions[3].

Spill Response & Decontamination

In the event of an accidental release during the disposal process, immediate and targeted action is required:

  • Evacuate & Assess: Evacuate the immediate area and ensure personnel are wearing appropriate PPE (chemical-resistant gloves, safety goggles, and a lab coat)[7].

  • Containment: For liquid mixtures, surround the spill with an inorganic, non-combustible absorbent material such as sand, earth, or vermiculite[8]. Do not use combustible materials like sawdust.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container[8].

  • Decontamination: Wash the spill site with a mild detergent and water, collecting the rinsate as aqueous hazardous waste, as iodinated compounds can persist and pose environmental hazards[7].

References

  • RiskAssess. "Chemical Waste Containers for Chemical Waste Disposal." Retrieved from[Link]

  • University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials." Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Retrieved from [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Retrieved from[Link]

  • Farnell. "Safety Data Sheet: Amine Waste Handling." Retrieved from [Link]

  • National Center for Biotechnology Information (PMC). "Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities." Retrieved from[Link]

Sources

Handling

Personal protective equipment for handling 1-[2-(3-Iodophenoxy)ethyl]piperidine

Operational and Safety Guide: Handling 1-[2-(3-Iodophenoxy)ethyl]piperidine As a novel Active Pharmaceutical Ingredient (API) and research chemical, 1-[2-(3-Iodophenoxy)ethyl]piperidine presents unique handling challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Safety Guide: Handling 1-[2-(3-Iodophenoxy)ethyl]piperidine

As a novel Active Pharmaceutical Ingredient (API) and research chemical, 1-[2-(3-Iodophenoxy)ethyl]piperidine presents unique handling challenges. For researchers, scientists, and drug development professionals, understanding the physicochemical properties of this compound is critical for ensuring laboratory safety and operational integrity.

Structurally, this compound features two distinct moieties that dictate its hazard profile:

  • Piperidine Ring: A basic, nitrogen-containing heterocycle known for its potential to cause severe respiratory, skin, and eye irritation upon contact[1].

  • Iodophenoxy Group: A heavy, halogenated aromatic ether. The addition of iodine significantly increases the molecule's lipophilicity, enhancing its ability to penetrate dermal barriers and the blood-brain barrier (BBB). Furthermore, iodinated compounds are inherently photosensitive.

Because comprehensive toxicological data (such as specific Occupational Exposure Limits, or OELs) are rarely available for early-stage novel APIs, we must apply [2]. This guide provides a self-validating, step-by-step operational and disposal framework designed to mitigate exposure risks while maintaining experimental integrity.

Risk Assessment & Control Banding

In the absence of a compound-specific Safety Data Sheet (SDS) with established OELs, pharmaceutical occupational hygiene relies on Control Banding to categorize hazards based on structural alerts and expected potency[2],[3]. We classify 1-[2-(3-Iodophenoxy)ethyl]piperidine under Occupational Exposure Band (OEB) 3, which requires stringent containment for handling powders[4].

Table 1: Hazard Profiling and Physicochemical Risks

Hazard CategoryStructural DriverOperational ConsequenceMitigation Strategy
Dermal Penetration Lipophilic iodophenoxy groupRapid absorption through skin and standard latex gloves.Use chemical-resistant Nitrile or Butyl rubber gloves.
Corrosivity / Irritation Basic piperidine aminePotential for severe eye damage and mucous membrane irritation.Mandate safety goggles; handle only in a certified fume hood.
Photosensitivity Carbon-Iodine (C-I) bondPhotolytic degradation yielding reactive iodine species.Store and handle in amber/opaque glassware; minimize light exposure.
Environmental Toxicity Halogenated organic frameworkPersistent in aquatic environments; cannot be disposed of in standard waste.Segregate strictly into Halogenated Organic Waste streams.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct response to the compound's lipophilicity and basicity. In compliance with the National Research Council's[5], the following PPE matrix must be strictly adhered to.

Table 2: PPE Requirements by Operational Scale

PPE CategoryAnalytical Scale (< 10 mg, Solutions)Preparative Scale (> 10 mg, Dry Powders)Causality / Rationale
Hand Protection Single Nitrile gloves (min 5 mil)Double Nitrile or Butyl rubber glovesLipophilic compounds easily permeate latex. Double gloving prevents breakthrough.
Eye Protection ANSI Z87.1 Safety GlassesSplash Goggles & Face ShieldPiperidine derivatives pose severe risks of corneal damage upon contact[1].
Body Protection Standard flame-resistant lab coatTyvek® sleeves or disposable isolation gownPrevents accumulation of micro-dust on reusable cotton garments.
Respiratory None (if handled in fume hood)N95 / P100 Particulate RespiratorPrevents inhalation of aerosolized API powders during transfer.

Operational Plan & Handling Protocols

To ensure both safety and scientific accuracy, every interaction with 1-[2-(3-Iodophenoxy)ethyl]piperidine must follow a standardized workflow.

Step-by-Step Weighing and Reconstitution Protocol:

  • Preparation: Ensure the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm). Line the work surface with an anti-static, absorbent bench pad.

  • Static Mitigation: Because fine API powders can hold a static charge and aerosolize, use an anti-static gun (Zerostat) on the amber storage vial and the weighing boat before opening.

  • Weighing: Tare a closed weighing vessel (e.g., an Eppendorf tube or a crimp-top vial) on an analytical balance. Transfer the desired mass of 1-[2-(3-Iodophenoxy)ethyl]piperidine using a micro-spatula inside the fume hood, seal the vessel, and then weigh it to prevent balance contamination.

  • Reconstitution: Inject the chosen solvent (e.g., DMSO or ethanol) directly through the septum of the sealed vial using a syringe. This closed-system transfer eliminates the risk of aerosol exposure.

  • Homogenization: Vortex or sonicate the sealed vial until the solution is completely clear.

Operational_Workflow A Pre-Operation: Verify Fume Hood & PPE B Weighing & Dispensing (Enclosed Analytical Balance) A->B C Solvent Addition & Reconstitution B->C D Is Compound Fully Dissolved? C->D E Vortex / Sonicate (Sealed Container) D->E No F Proceed to Assay / Reactor D->F Yes E->D

Figure 1: Standard operational workflow for the safe handling and reconstitution of novel APIs.

Spill Response & Decontamination

Spills involving basic, lipophilic APIs require immediate, calculated action to prevent cross-contamination and personnel exposure.

Step-by-Step Spill Response:

  • Isolate: Immediately halt work. If the spill is outside the fume hood, alert nearby personnel and restrict access to the area.

  • Contain: For liquid spills, encircle the spill with a chemical absorbent pad. For powder spills, gently cover the powder with a damp paper towel (using water or a low-volatility solvent) to prevent aerosolization.

  • Neutralize & Clean: Because the piperidine moiety is basic and corrosive[1], wipe the area with a mildly acidic solution (e.g., 1% acetic acid) followed by a 10% bleach solution or isopropanol to degrade and lift the lipophilic residue.

  • Verify: Perform a final wipe down of the area with a clean solvent and dispose of all cleanup materials as hazardous waste.

Spill_Logic S1 Spill Detected S2 Assess Spill Size S1->S2 S3 Minor Spill (< 50 mg / 5 mL) Inside Fume Hood S2->S3 S4 Major Spill (> 50 mg) Outside Hood / Aerosolized S2->S4 S6 Apply Absorbent Pad / Dampen Powder S3->S6 S5 Evacuate Lab & Call HazMat S4->S5 S7 Wipe with Isopropanol or 1% Acetic Acid S6->S7 S8 Dispose as Halogenated Organic Waste S7->S8

Figure 2: Decision matrix and procedural logic for chemical spill containment and decontamination.

Waste Management & Disposal Plan

The presence of the iodine atom strictly dictates the disposal pathway. Mixing halogenated waste with non-halogenated waste can lead to dangerous exothermic reactions or regulatory violations.

Step-by-Step Disposal Protocol:

  • Segregation: All liquid waste containing 1-[2-(3-Iodophenoxy)ethyl]piperidine must be placed in a designated, chemically compatible carboy labeled strictly as "Halogenated Organic Waste" .

  • Solid Waste: Contaminated gloves, bench pads, and empty amber vials must be placed in a solid hazardous waste bin lined with a poly-bag, distinctly separate from standard biohazard or municipal trash.

  • Labeling: Ensure the waste ticket explicitly lists "Iodinated Piperidine Derivative" to inform the downstream waste management facility of the high halogen content.

  • Storage: Store waste containers in a cool, dark, and well-ventilated satellite accumulation area until collection by certified environmental health and safety (EHS) personnel.

References

  • Title: Considerations for setting occupational exposure limits for novel pharmaceutical modalities Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Control Banding in the Pharmaceutical Industry Source: ResearchGate URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI Bookshelf) URL: [Link]

Sources

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